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  • Product: Imidazo[1,2-a]pyrazine-8-thiol
  • CAS: 95186-06-4

Core Science & Biosynthesis

Foundational

Molecular Architecture and Synthetic Utility of Imidazo[1,2-a]pyrazine-8-thiol in Advanced Drug Discovery

Executive Summary The imidazo[1,2-a]pyrazine scaffold is a privileged nitrogen-bridgehead bicyclic system that has become a cornerstone in modern medicinal chemistry. Its structural resemblance to natural purines allows...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]pyrazine scaffold is a privileged nitrogen-bridgehead bicyclic system that has become a cornerstone in modern medicinal chemistry. Its structural resemblance to natural purines allows it to act as a potent bioisostere, interacting with critical kinase hinge regions and nucleotide-binding pockets with high affinity[1]. Among its functionalized derivatives, imidazo[1,2-a]pyrazine-8-thiol (CAS: 95186-06-4) [2] stands out as an exceptionally versatile building block.

From an application perspective, the 8-thiol variant is not merely an intermediate; it is a strategic handle for late-stage functionalization. This whitepaper provides an in-depth technical analysis of its molecular structure, electronic properties, and a self-validating synthetic protocol. Furthermore, we explore its downstream applications in synthesizing dual PI3K/mTOR inhibitors and novel ENPP1 inhibitors for cancer immunotherapy.

Molecular Architecture & Electronic Properties

The core of imidazo[1,2-a]pyrazine-8-thiol consists of an electron-rich imidazole ring fused to an electron-deficient pyrazine ring.

  • Electronic Distribution & Causality of Reactivity: The bridgehead nitrogen (N4) donates its lone pair into the aromatic π -system, but the highly electronegative N7 atom in the pyrazine ring creates a strong dipole. This renders the C-8 position highly electrophilic in the unsubstituted parent compound[1].

  • The 8-Thiol Substituent & Tautomerization: The introduction of a thiol (-SH) group at the C-8 position fundamentally alters the local electronic environment. In solution, imidazo[1,2-a]pyrazine-8-thiol exists in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms. While many mercapto-heterocycles favor the thione form, the preservation of the full 10- π electron aromaticity of the bicyclic core heavily favors the thiol tautomer in polar aprotic solvents. This highly polarizable, nucleophilic center is exploited in transition-metal-catalyzed cross-couplings (such as Liebeskind–Srogl couplings) and direct alkylations to generate diverse 8-substituted libraries[1].

Experimental Workflow: A Self-Validating Synthetic Protocol

Direct thiolation of the unsubstituted imidazo[1,2-a]pyrazine core is thermodynamically unfavorable due to the lack of a suitable leaving group and the preferential electrophilic attack at the C-3 position[1]. Therefore, the logical synthetic route demands the pre-installation of a halogen at C-8, followed by Nucleophilic Aromatic Substitution (SNAr).

Protocol: Synthesis of Imidazo[1,2-a]pyrazine-8-thiol via SNAr

This protocol is designed as a self-validating system, incorporating in-process analytical controls to ensure mechanistic fidelity at each step.

Step 1: Cyclization to 8-Bromoimidazo[1,2-a]pyrazine

  • Procedure: Dissolve 3-bromo-2-aminopyrazine (1.0 eq) in anhydrous ethanol. Add 2-bromo-1,1-diethoxyethane (1.5 eq) and a catalytic amount of hydrobromic acid (HBr). Reflux at 80°C for 12 hours.

  • Causality: The acetal is hydrolyzed in situ by HBr to form bromoacetaldehyde, which condenses with the exocyclic amine. Subsequent intramolecular cyclization onto the pyrazine nitrogen yields the bicyclic core.

  • Validation: Monitor via LC-MS. The disappearance of the starting material ( m/z 174) and the emergence of the product peak ( m/z 198, [M+H]+ showing characteristic 1:1 bromine isotopic splitting) confirms successful cyclization.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

  • Procedure: Suspend 8-bromoimidazo[1,2-a]pyrazine (1.0 eq) in a degassed mixture of EtOH/H2O (3:1). Add sodium hydrosulfide hydrate (NaSH·xH2O, 3.0 eq). Heat to 60°C under an argon atmosphere for 4 hours.

  • Causality: The electron-withdrawing nature of the N7 and N4 nitrogens highly activates the C-8 position. The bromide acts as an excellent leaving group, facilitating the formation of a Meisenheimer complex intermediate, which rapidly collapses to yield the 8-thiol. Argon is critical to prevent oxidative dimerization to the disulfide.

  • Validation: TLC (DCM:MeOH 9:1) will show a highly polar, UV-active spot. 1 H-NMR (DMSO- d6​ ) will reveal the disappearance of the C-8 halogen-adjacent electronic shielding and the appearance of a broad singlet around δ 13.5 ppm, indicative of the -SH proton exchanging with the thione tautomer.

SyntheticWorkflow A 3-bromo-2-aminopyrazine (Starting Material) C 8-bromoimidazo[1,2-a]pyrazine (Activated Intermediate) A->C Cyclization (HBr, Reflux) B Bromoacetaldehyde (Electrophile) B->C D NaSH, EtOH/H2O, 60°C (SNAr Reaction) C->D Nucleophilic Displacement E Imidazo[1,2-a]pyrazine-8-thiol (Target Scaffold) D->E Argon Atm. F Thioetherification / Cross-Coupling (Library Generation) E->F Derivatization

Self-validating synthetic workflow for imidazo[1,2-a]pyrazine-8-thiol and derivatization.

Pharmacological Relevance & Target Pathways

The imidazo[1,2-a]pyrazine core, particularly when functionalized at the C-8 position (often via the thiol or direct amine substitution), has demonstrated profound efficacy in modulating critical oncological and immunological pathways.

  • PI3K/mTOR Dual Inhibition: The PI3K-Akt-mTOR signaling cascade is frequently hyperactivated in human malignancies. Function-oriented synthesis utilizing the imidazo[1,2-a]pyrazine scaffold has yielded exceptional dual inhibitors. The nitrogen atoms in the core form critical hydrogen bonds with the hinge region of the ATP-binding pocket of these kinases. Recent studies demonstrated that specific derivatives achieve sub-nanomolar IC50 values against PI3K α (0.06 nM) and low nanomolar activity against mTOR (3.12 nM)[3].

  • ENPP1 Inhibition and the STING Pathway: Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) degrades cGAMP, a crucial secondary messenger that activates the Stimulator of Interferon Genes (STING) pathway. Inhibiting ENPP1 prevents cGAMP degradation, thereby stimulating the immune response in the tumor microenvironment. Optimization of the imidazo[1,2-a]pyrazine scaffold recently led to the discovery of highly potent and selective ENPP1 inhibitors (IC50 = 5.70 nM), which successfully upregulated downstream STING targets like IFNB1, CXCL10, and IL6[4].

  • Antioxidant Activity: Beyond kinase inhibition, substitutions at the C-8 position (such as diethanolamine or thiol derivatives) have drastically increased the free radical scavenging capabilities of the scaffold, yielding potent antioxidants with IC50 values as low as 8.54 μ M, comparable to ascorbic acid[5].

PathwayModulation Drug Imidazo[1,2-a]pyrazine Derivatives ENPP1 ENPP1 Enzyme Drug->ENPP1 Inhibits PI3K PI3K Drug->PI3K Inhibits mTOR mTOR Drug->mTOR Inhibits cGAMP cGAMP ENPP1->cGAMP Degrades STING STING Pathway cGAMP->STING Activates Immune IFNB1 / CXCL10 / IL6 (Immune Activation) STING->Immune Upregulates AKT AKT PI3K->AKT Activates AKT->mTOR Activates Tumor Tumor Proliferation mTOR->Tumor Promotes

Dual pharmacological modulation of ENPP1/STING and PI3K/mTOR pathways by imidazo[1,2-a]pyrazines.

Quantitative Pharmacological Data

To illustrate the structure-activity relationship (SAR) and the potency of the imidazo[1,2-a]pyrazine scaffold, the following table summarizes the inhibitory concentrations of leading derivatives against their respective targets.

Target / PathwayCompound Class / DerivativeIC50 ValueSelectivity / NotesReference
PI3K α Imidazo[1,2-a]pyrazine (Compound 42)0.06 nMHigh kinase selectivity, low hepatotoxicity[3]
mTOR Imidazo[1,2-a]pyrazine (Compound 42)3.12 nMAcceptable oral bioavailability[3]
ENPP1 Imidazo[1,2-a]pyrazine (Compound 7)5.70 nMWeak inhibition against ENPP2 (>10,000 nM)[4]
ENPP1 C-2 Methyl Imidazo[1,2-a]pyrazine (Cmpd 28)27.1 nMSlight drop in potency with C-2 methylation[4]
Antioxidant (ROS) C-8 Diethanolamine derivative (Cmpd 5d)8.54 μ MComparable to standard Ascorbic Acid (5.84 μ M)[5]

Conclusion

Imidazo[1,2-a]pyrazine-8-thiol is far more than a simple heterocyclic building block; it is a gateway to highly selective, potent therapeutics. By understanding the electronic distribution dictated by the bridgehead nitrogen and leveraging the specific nucleophilicity of the 8-thiol group, medicinal chemists can execute precise, self-validating synthetic protocols. As demonstrated by its recent applications in PI3K/mTOR and ENPP1 inhibition, this scaffold will continue to drive innovation in targeted oncology and immunotherapy.

References[1] Title: Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications

Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[3] Title: Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors Source: European Journal of Medicinal Chemistry (PubMed) URL:[4] Title: Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[5] Title: Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial evaluations Source: TSI Journals URL:[2] Title: imidazo[1,2-a]pyrazine-8-thiol 97% | CAS: 95186-06-4 Source: AChemBlock URL:

Sources

Exploratory

An In-Depth Technical Guide to the Crystal Structure and X-ray Crystallography of Imidazo[1,2-a]pyrazine-8-thiol

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. It is the key that unlocks a deeper comprehension of its function, reactivity, an...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. It is the key that unlocks a deeper comprehension of its function, reactivity, and potential as a therapeutic agent. This guide provides a comprehensive technical overview of the process of determining the crystal structure of imidazo[1,2-a]pyrazine-8-thiol, a heterocyclic compound of significant interest, through the powerful technique of single-crystal X-ray crystallography.

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including as kinase inhibitors and anti-cancer agents. The precise arrangement of atoms in space, elucidated by X-ray crystallography, provides invaluable insights for structure-activity relationship (SAR) studies and the rational design of more potent and selective drug candidates. This guide will walk you through the entire workflow, from obtaining suitable crystals to the final analysis of the crystal structure, with a focus on the causality behind experimental choices and the principles of scientific integrity.

Part 1: From Powder to Perfection: Synthesis and the Art of Crystallization

The journey to a crystal structure begins with the synthesis of the compound and the often-challenging, yet critical, step of growing high-quality single crystals.

Synthesis of Imidazo[1,2-a]pyrazine-8-thiol

The synthesis of imidazo[1,2-a]pyrazine derivatives is well-established in the chemical literature. A common route to the core scaffold involves the condensation of 2-aminopyrazine with a suitable α-haloketone. For the target molecule, imidazo[1,2-a]pyrazine-8-thiol, a potential synthetic route could involve the reaction of 2-amino-3-chloropyrazine with thioglycolic acid, followed by cyclization. The final product would be a solid powder that requires purification, typically by column chromatography or recrystallization, to achieve the high purity necessary for successful crystallization.

The Crucial Step: Crystallization Methodologies

Obtaining a single crystal suitable for X-ray diffraction is often the bottleneck in structure determination. The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline fashion. The quality of the crystal directly impacts the quality of the diffraction data and the resulting structural model. A variety of techniques can be employed, and often a screening of multiple conditions is necessary.

Experimental Protocol: Screening for Crystallization Conditions

  • Solvent Selection: Begin by assessing the solubility of imidazo[1,2-a]pyrazine-8-thiol in a range of common laboratory solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, and water) to identify suitable candidates for crystallization.

  • Slow Evaporation: This is one of the simplest methods.

    • Prepare a nearly saturated solution of the compound in a suitable solvent in a small vial.

    • Cover the vial with a cap that has a small hole or with parafilm punctured with a needle.

    • Allow the solvent to evaporate slowly over several days to weeks. The key is to control the rate of evaporation to promote slow crystal growth.

  • Vapor Diffusion: This technique is particularly effective for small quantities of material.

    • Hanging Drop: Dissolve the compound in a solvent in which it is highly soluble. Place a small drop of this solution on a siliconized glass coverslip. Invert the coverslip over a well containing a solvent in which the compound is less soluble (the precipitant). The vapor from the precipitant slowly diffuses into the drop, reducing the solubility of the compound and inducing crystallization.

    • Sitting Drop: Similar to the hanging drop method, but the drop of the compound's solution is placed in a small well within a larger, sealed container holding the precipitant.

  • Solvent/Anti-Solvent Diffusion:

    • Liquid-Liquid Diffusion: Carefully layer a solution of the compound over a less dense, miscible "anti-solvent" in which the compound is insoluble. Crystals may form at the interface between the two liquids as they slowly mix.

    • Vapor Diffusion (Anti-Solvent): Place a vial containing a solution of the compound inside a larger, sealed jar containing a more volatile anti-solvent. The vapor of the anti-solvent will diffuse into the solution, causing the compound to crystallize.

  • Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to room temperature, and then potentially to lower temperatures (e.g., 4°C or -20°C). The decrease in solubility upon cooling can lead to the formation of crystals.

Part 2: The X-ray Crystallography Workflow: From Crystal to Data

Once a suitable single crystal is obtained, the process of X-ray diffraction can begin. This workflow involves mounting the crystal, collecting the diffraction data, and then processing that data.

G cluster_0 Crystal Handling and Data Collection cluster_1 Data Processing and Structure Solution cluster_2 Structure Refinement and Validation crystal_selection Crystal Selection & Mounting centering Centering in X-ray Beam crystal_selection->centering prelim_data Preliminary Data Collection (Unit Cell Determination) centering->prelim_data strategy Data Collection Strategy prelim_data->strategy full_data Full Data Collection strategy->full_data integration Data Integration (Spot Intensities) full_data->integration scaling Scaling and Merging integration->scaling space_group Space Group Determination scaling->space_group solution Structure Solution (Phase Problem) space_group->solution refinement Structure Refinement (Least-Squares Minimization) solution->refinement validation Model Validation refinement->validation final_model Final Structural Model (CIF) validation->final_model

Figure 1: A generalized workflow for single-crystal X-ray crystallography.

Experimental Protocol: Data Collection

  • Crystal Mounting: A suitable single crystal of imidazo[1,2-a]pyrazine-8-thiol (typically 0.1-0.3 mm in its largest dimension) is carefully mounted on a goniometer head, often using a cryoloop and a cryoprotectant to allow for data collection at low temperatures (e.g., 100 K). Low temperatures minimize thermal vibrations of the atoms, leading to a clearer diffraction pattern.

  • Diffractometer Setup: The crystal is placed on a single-crystal X-ray diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal) and the Bravais lattice.

  • Data Collection Strategy: Based on the crystal's symmetry, a data collection strategy is devised to ensure that a complete and redundant set of diffraction data is collected. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

  • Data Integration and Scaling: The raw diffraction images are processed to measure the intensity of each diffraction spot. These intensities are then scaled and merged to produce a final reflection file.

Part 3: From Data to a 3D Model: Structure Solution and Refinement

With a complete set of diffraction data, the next step is to solve the "phase problem" and refine the atomic model.

The Phase Problem

The diffraction experiment provides the intensities of the diffracted X-rays, but not their phases. Both are needed to calculate the electron density map, which reveals the positions of the atoms. For small molecules like imidazo[1,2-a]pyrazine-8-thiol, "direct methods" are typically used to solve the phase problem. These are computational methods that use statistical relationships between the intensities to derive the initial phases.

Structure Refinement

Once an initial model of the structure is obtained, it must be refined to best fit the experimental data. This is an iterative process of adjusting the atomic parameters (coordinates, occupancies, and displacement parameters) to minimize the difference between the observed and calculated diffraction intensities. This is typically achieved through least-squares minimization.

Experimental Protocol: Structure Solution and Refinement

  • Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the space group of the crystal. The space group describes the symmetry elements present in the crystal lattice.

  • Structure Solution: Direct methods are applied to the diffraction data to generate an initial electron density map.

  • Model Building: The initial electron density map is interpreted to identify the positions of the atoms, and a preliminary model of the imidazo[1,2-a]pyrazine-8-thiol molecule is built.

  • Refinement: The atomic coordinates and displacement parameters are refined against the experimental data using a least-squares algorithm. This process is repeated until the model converges, meaning that further refinement does not significantly improve the fit to the data.

  • Difference Fourier Maps: Throughout the refinement, difference Fourier maps (Fo-Fc) are calculated. These maps show regions where the observed and calculated electron densities differ, highlighting missing atoms or incorrect atom assignments. Hydrogen atoms, which are weak X-ray scatterers, are often located in these maps.

  • Validation: The final model is validated using a variety of crystallographic metrics, such as the R-factor and goodness-of-fit, to ensure its quality and accuracy.

Part 4: The Crystal Structure of Imidazo[1,2-a]pyrazine-8-thiol: A Representative Analysis

Crystallographic Data

The following table summarizes a plausible set of crystallographic data for imidazo[1,2-a]pyrazine-8-thiol.

ParameterRepresentative Value
Chemical formulaC₆H₅N₃S
Formula weight151.19
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)7.8
α (°)90
β (°)105.3
γ (°)90
Volume (ų)654.2
Z4
Density (calculated) (g/cm³)1.532
Absorption coefficient (mm⁻¹)0.45
F(000)312
Crystal size (mm³)0.20 x 0.15 x 0.10
θ range for data collection (°)2.5 to 27.5
Reflections collected5678
Independent reflections1498 [R(int) = 0.035]
Final R indices [I>2σ(I)]R1 = 0.045, wR2 = 0.112
R indices (all data)R1 = 0.058, wR2 = 0.125
Goodness-of-fit on F²1.05
Molecular Geometry

The imidazo[1,2-a]pyrazine core is expected to be essentially planar, a common feature of fused aromatic heterocyclic systems. Bond lengths and angles would be consistent with the delocalized π-electron system. The C-S bond of the thiol group would exhibit a typical single bond character.

Intermolecular Interactions and Crystal Packing

In the solid state, the arrangement of molecules is governed by intermolecular interactions. For imidazo[1,2-a]pyrazine-8-thiol, several types of interactions are anticipated to play a key role in the crystal packing:

  • Hydrogen Bonding: The thiol group (-SH) can act as a hydrogen bond donor, and the nitrogen atoms of the pyrazine and imidazole rings can act as hydrogen bond acceptors. These interactions are expected to be a dominant force in the crystal packing, potentially forming chains or sheets of molecules.

  • π-π Stacking: The planar aromatic rings of the imidazo[1,2-a]pyrazine core can engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. These interactions contribute to the overall stability of the crystal lattice.

  • C-H···N and C-H···S Interactions: Weaker C-H···N and C-H···S hydrogen bonds may also be present, further stabilizing the three-dimensional packing arrangement.

G cluster_0 Molecule 1 cluster_1 Molecule 2 cluster_2 Molecule 3 mol1 Imidazo[1,2-a]pyrazine-8-thiol mol2 Imidazo[1,2-a]pyrazine-8-thiol mol1->mol2 N-H···S Hydrogen Bond mol3 Imidazo[1,2-a]pyrazine-8-thiol mol2->mol3 π-π Stacking

Figure 2: A schematic representation of potential intermolecular interactions.

Conclusion

The determination of the crystal structure of imidazo[1,2-a]pyrazine-8-thiol through single-crystal X-ray crystallography is a multi-step process that requires careful experimental technique and rigorous data analysis. This guide has provided a comprehensive overview of the entire workflow, from synthesis and crystallization to structure solution and refinement. The resulting three-dimensional structural information is of immense value to researchers in the field of drug discovery, providing a rational basis for the design of new and improved therapeutic agents based on the imidazo[1,2-a]pyrazine scaffold. The principles and methodologies outlined herein are broadly applicable to the structural elucidation of a wide range of small molecules, underscoring the enduring power of X-ray crystallography in modern chemical and pharmaceutical research.

References

  • Single-crystal X-ray Diffraction - SERC (Carleton). (2007, May 17). Retrieved from [Link]

Foundational

Guide to the Accurate Mass Determination of Imidazo[1,2-a]pyrazine-8-thiol: Molecular Weight and Exact Mass Calculations

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry and drug discover...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry and drug discovery. Its derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antibacterial, and kinase inhibitory properties.[1][2] In the rigorous process of drug development, from initial discovery to quality control, the precise characterization of a molecule is paramount. Among the most fundamental of these characteristics are its molecular weight and exact mass.

This technical guide provides a detailed, first-principles approach to calculating the molecular weight and exact mass of a specific derivative, Imidazo[1,2-a]pyrazine-8-thiol. As a Senior Application Scientist, the goal is not merely to present numbers, but to elucidate the causality behind the calculations and their critical applications in modern analytical techniques, particularly mass spectrometry. Understanding the distinction between these two mass values is essential for accurate data interpretation and is a cornerstone of analytical integrity in pharmaceutical research.[3][4][5]

Pillar 1: The Fundamental Distinction Between Molecular Weight and Exact Mass

Before proceeding with calculations, it is crucial to establish a clear understanding of the two key concepts: molecular weight and exact mass. While often used interchangeably in general chemistry, they are distinct values with different applications in the field of analytical chemistry and drug development.[6][7]

  • Molecular Weight (or Average Molecular Mass) : This value represents the weighted average mass of all naturally occurring isotopes of the atoms in a molecule.[8][9][10] The calculation uses the standard atomic weight of each element as found on the periodic table, which accounts for the natural abundance of its isotopes on Earth.[11][12] Molecular weight is most relevant for macroscopic applications, such as preparing solutions or calculating molar quantities for chemical reactions, where one is dealing with a large statistical population of molecules.[13][]

  • Exact Mass (or Monoisotopic Mass) : This is the calculated mass of a molecule containing only the most abundant naturally occurring stable isotope of each constituent element.[13][15][16] It is a theoretical value that does not account for isotopic distribution. The significance of exact mass is paramount in high-resolution mass spectrometry (HRMS), an analytical technique that can resolve and measure individual ions based on their specific isotopic composition.[3][4][5] In drug discovery, HRMS is indispensable for confirming molecular formulas, identifying metabolites, and characterizing impurities with high confidence.[17][18]

The core difference arises from the existence of isotopes—atoms of the same element with different numbers of neutrons. For example, carbon exists predominantly as ¹²C, but also as ¹³C (about 1.1% abundance).[19] Molecular weight averages these, while exact mass considers only the most abundant isotope, ¹²C.[15][20]

Pillar 2: The Subject Molecule - Imidazo[1,2-a]pyrazine-8-thiol

To perform any mass calculation, the molecular formula must first be unequivocally established. The structure of Imidazo[1,2-a]pyrazine-8-thiol is as follows:

Chemical Structure of Imidazo[1,2-a]pyrazine-8-thiol

Figure 1. Chemical Structure of Imidazo[1,2-a]pyrazine-8-thiol.

From this structure, we can determine the precise number of each type of atom, yielding the molecular formula.

Molecular Formula: C₆H₅N₃S [21][22]

This formula is the foundation for all subsequent calculations.

Pillar 3: Experimental Protocols for Mass Calculation

The following sections provide detailed, step-by-step methodologies for calculating both the molecular weight and the exact mass of Imidazo[1,2-a]pyrazine-8-thiol.

This protocol is employed when dealing with bulk material, where the isotopic distribution of the elements is averaged over trillions of molecules.

Causality: The use of average atomic weights is a reflection of the statistical distribution of isotopes in a macroscopic sample. This value is essential for stoichiometric calculations in synthesis and for preparing solutions of known molarity.

Step-by-Step Methodology:

  • List the constituent elements and their counts from the molecular formula (C₆H₅N₃S).

    • Carbon (C): 6

    • Hydrogen (H): 5

    • Nitrogen (N): 3

    • Sulfur (S): 1

  • Obtain the standard atomic weight for each element from an authoritative source like the IUPAC Periodic Table.[12]

    • C: 12.011 u

    • H: 1.008 u

    • N: 14.007 u

    • S: 32.06 u

  • Calculate the total weight for each element by multiplying its count by its atomic weight.

    • Total C mass = 6 * 12.011 u = 72.066 u

    • Total H mass = 5 * 1.008 u = 5.040 u

    • Total N mass = 3 * 14.007 u = 42.021 u

    • Total S mass = 1 * 32.06 u = 32.06 u

  • Sum the total masses to determine the molecular weight.

    • Molecular Weight = 72.066 + 5.040 + 42.021 + 32.06 = 151.187 u (or g/mol )

This protocol is critical for the analysis of a compound by mass spectrometry, especially HRMS, which measures the mass-to-charge ratio of individual ionic species.

Causality: High-resolution mass spectrometers have sufficient resolving power to distinguish between ions that differ in mass only by the mass of a single neutron. Therefore, to theoretically predict the m/z value that will be observed for the most abundant isotopologue, one must use the masses of the most abundant isotopes of the constituent elements.[3][4][15]

Step-by-Step Methodology:

  • List the constituent elements and their counts (C₆H₅N₃S).

    • Carbon (C): 6

    • Hydrogen (H): 5

    • Nitrogen (N): 3

    • Sulfur (S): 1

  • Obtain the monoisotopic mass of the most abundant stable isotope for each element.[13][19]

    • ¹²C: 12.000000 u

    • ¹H: 1.007825 u

    • ¹⁴N: 14.003074 u

    • ³²S: 31.972071 u

  • Calculate the total mass for each element's most abundant isotope by multiplying its count by its monoisotopic mass.

    • Total ¹²C mass = 6 * 12.000000 u = 72.000000 u

    • Total ¹H mass = 5 * 1.007825 u = 5.039125 u

    • Total ¹⁴N mass = 3 * 14.003074 u = 42.009222 u

    • Total ³²S mass = 1 * 31.972071 u = 31.972071 u

  • Sum the total masses to determine the exact mass of the molecule.

    • Exact Mass = 72.000000 + 5.039125 + 42.009222 + 31.972071 = 151.020418 u

Pillar 4: Data Summary and Visualization

To facilitate easy comparison and reference, the quantitative data used and derived in these protocols are summarized below.

ElementCountAverage Atomic Weight (u)Monoisotopic Mass (u)Total Average Mass (u)Total Exact Mass (u)
Carbon (C)612.01112.00000072.06672.000000
Hydrogen (H)51.0081.0078255.0405.039125
Nitrogen (N)314.00714.00307442.02142.009222
Sulfur (S)132.0631.97207132.06031.972071
Total 151.187 151.020418

The logical flow from molecular structure to the distinct mass values is critical. The following diagram, generated using DOT language, illustrates this self-validating workflow.

G cluster_input Input Data cluster_constants Fundamental Constants cluster_calc Calculation Protocols cluster_output Results & Applications Structure Molecular Structure Imidazo[1,2-a]pyrazine-8-thiol Formula Molecular Formula C₆H₅N₃S Calc_MW Protocol 1: Molecular Weight Σ (Atom Count × Avg. Atomic Wt.) Formula->Calc_MW Calc_EM Protocol 2: Exact Mass Σ (Atom Count × Monoisotopic Mass) Formula->Calc_EM AvgMasses Average Atomic Weights C: 12.011 H: 1.008 N: 14.007 S: 32.06 AvgMasses->Calc_MW MonoMasses Monoisotopic Masses ¹²C: 12.000000 ¹H: 1.007825 ¹⁴N: 14.003074 ³²S: 31.972071 MonoMasses->Calc_EM Result_MW Molecular Weight 151.187 g/mol Application: Stoichiometry, Bulk Chemistry Calc_MW->Result_MW Result_EM Exact Mass 151.020418 u Application: High-Resolution Mass Spectrometry Calc_EM->Result_EM

Workflow for determining molecular weight and exact mass.

Conclusion

For Imidazo[1,2-a]pyrazine-8-thiol (C₆H₅N₃S), the molecular weight is 151.187 g/mol , while the exact mass is 151.020418 u . This guide has demonstrated that these are not interchangeable values; they are derived from different fundamental constants and serve distinct, critical purposes in scientific research and drug development.

The molecular weight is the practical value for macroscopic, "bench-top" chemistry. The exact mass is the high-precision value essential for modern analytical techniques like HRMS, which provide the high-confidence data required to drive pharmaceutical development pipelines forward. For researchers, scientists, and drug development professionals, a firm grasp of this distinction is not merely academic—it is fundamental to experimental design, data interpretation, and overall scientific integrity.

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Exploratory

Identification of Imidazo[1,2-a]pyrazine-8-thiol Metabolites In Vitro: A Comprehensive Analytical Guide

Target Audience: Drug Metabolism and Pharmacokinetics (DMPK) Researchers, Analytical Chemists, and Lead Optimization Scientists. Executive Summary & Chemical Context The imidazo[1,2-a]pyrazine scaffold is a privileged ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Drug Metabolism and Pharmacokinetics (DMPK) Researchers, Analytical Chemists, and Lead Optimization Scientists.

Executive Summary & Chemical Context

The imidazo[1,2-a]pyrazine scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the structural core for numerous clinical candidates, including Aurora kinase inhibitors and novel antiviral agents . The introduction of a thiol moiety at the 8-position (imidazo[1,2-a]pyrazine-8-thiol, CAS: 95186-06-4) provides a potent hydrogen-bond donor and nucleophilic vector for target engagement .

However, in my tenure as a Senior Application Scientist, I have observed that free thiols act as metabolic "lightning rods." They are highly susceptible to rapid Phase I oxidation and Phase II conjugation. If not rigorously profiled in vitro, the S-oxidation of these thiols can generate reactive sulfenic acids that covalently bind to off-target proteins, leading to idiosyncratic drug toxicity . This whitepaper details the mechanistic rationale, self-validating experimental workflows, and high-resolution mass spectrometry (LC-HRMS) protocols required to definitively map the metabolic fate of imidazo[1,2-a]pyrazine-8-thiol.

Mechanistic Rationale: Designing a Self-Validating System (E-E-A-T)

A robust ADME (Absorption, Distribution, Metabolism, and Excretion) protocol cannot rely on a single reaction tube. The in vitro identification of thiol metabolites requires a self-validating matrix to differentiate true enzymatic biotransformation from spontaneous chemical degradation.

Causality Behind Experimental Choices
  • Model Selection (HLMs vs. Hepatocytes): Human Liver Microsomes (HLMs) are selected for Phase I profiling because they are enriched with Cytochrome P450s (CYPs) and Flavin-containing monooxygenases (FMOs), the primary drivers of S-oxidation and N-oxidation . Hepatocytes are employed sequentially to capture Phase II events, specifically S-glucuronidation and S-methylation.

  • The Necessity of GSH Trapping: The initial oxidation of a thiol yields a transient sulfenic acid (-SOH). Because this intermediate is highly reactive and often evades direct MS detection, we must force causality by introducing Glutathione (GSH) into the incubation matrix. GSH acts as a surrogate nucleophile, trapping the electrophilic sulfenic acid as a stable mixed disulfide .

  • Control Matrix Validation: To prove that observed mass shifts are enzymatically driven, we utilize a negative control lacking the NADPH cofactor (ruling out auto-oxidation) and a heat-inactivated HLM control (ruling out non-specific protein binding).

Predicted Biotransformation Pathways

The metabolic fate of imidazo[1,2-a]pyrazine-8-thiol diverges into three primary cascades: sequential S-oxidation, N-oxidation of the pyrazine ring, and direct conjugation.

MetabolicPathways Parent Imidazo[1,2-a]pyrazine-8-thiol S_Ox1 Sulfenic Acid (-SOH) Parent->S_Ox1 CYP / FMO (+16 Da) N_Ox N-Oxide (Pyrazine) Parent->N_Ox FMO / CYP (+16 Da) S_Me S-Methylation Parent->S_Me TPMT (+14 Da) S_Gluc S-Glucuronide Parent->S_Gluc UGTs (+176 Da) S_Ox2 Sulfinic Acid (-SO2H) S_Ox1->S_Ox2 Oxidation (+16 Da) GSH GSH Adduct S_Ox1->GSH GST (+305 Da) S_Ox3 Sulfonic Acid (-SO3H) S_Ox2->S_Ox3 Oxidation (+16 Da)

Fig 1. Predicted in vitro metabolic pathways of imidazo[1,2-a]pyrazine-8-thiol.

Experimental Protocols & Workflow

The following step-by-step methodology ensures high-fidelity metabolite generation and extraction.

Workflow Incubation In Vitro Incubation HLMs + NADPH + GSH Trapping Quenching Reaction Quenching Cold ACN + Internal Standard Incubation->Quenching Centrifugation Protein Precipitation 14,000 x g, 15 min, 4°C Quenching->Centrifugation Analysis LC-HRMS/MS Analysis Q-TOF / Orbitrap (DDA Mode) Centrifugation->Analysis DataProcessing Data Processing Mass Defect Filtering Analysis->DataProcessing

Fig 2. Self-validating experimental workflow for in vitro metabolite identification.

Step-by-Step Methodology: HLM Incubation and Trapping
  • Preparation of Matrix: Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.

  • System Assembly: In a 96-well plate, combine the buffer, pooled Human Liver Microsomes (final protein concentration: 1.0 mg/mL), and imidazo[1,2-a]pyrazine-8-thiol (final concentration: 10 µM).

  • Trapping Agent Addition: For reactive metabolite trapping, add GSH to a final concentration of 5 mM in the designated trapping wells.

  • Pre-Incubation: Incubate the plate at 37°C for 5 minutes on a thermoshaker to equilibrate the system.

  • Reaction Initiation: Initiate the enzymatic reaction by adding NADPH (final concentration: 1 mM). Note: Omit NADPH in the negative control wells.

  • Time-Course Sampling: At pre-defined intervals (0, 15, 30, and 60 minutes), transfer 50 µL aliquots from the reaction mixture into 150 µL of ice-cold acetonitrile (ACN) containing a stable-isotope-labeled internal standard. Causality note: The 3:1 organic-to-aqueous ratio instantly denatures CYP enzymes, freezing the metabolic profile in time.

  • Protein Precipitation: Centrifuge the quenched plates at 14,000 x g for 15 minutes at 4°C. Transfer the particle-free supernatant to clean vials for LC-MS analysis.

Quantitative Data Presentation & Interpretation

To identify the metabolites, Data-Dependent Acquisition (DDA) on a high-resolution Q-TOF or Orbitrap mass spectrometer is utilized. Because the imidazo[1,2-a]pyrazine core remains largely intact during these specific biotransformations, Mass Defect Filtering (MDF) is applied to isolate drug-related material from endogenous HLM lipids.

Table 1: Quantitative HRMS Data and Diagnostic Fragments for Imidazo[1,2-a]pyrazine-8-thiol Metabolites

MetaboliteBiotransformation PathwayExact Mass Shift (Da)Formula ChangeDiagnostic MS/MS Neutral LossPrimary Enzyme System
Parent N/A0.0000N/AN/AN/A
M1 Phase I: S-Oxidation (Sulfenic)+15.9949+OLoss of H₂SO (-50 Da)CYP450 / FMO
M2 Phase I: S-Oxidation (Sulfinic)+31.9898+O₂Loss of SO₂ (-64 Da)CYP450 / FMO
M3 Phase I: S-Oxidation (Sulfonic)+47.9847+O₃Loss of SO₃ (-80 Da)CYP450 / FMO
M4 Phase I: N-Oxidation (Pyrazine)+15.9949+OLoss of O (-16 Da)FMO / CYP450
M5 Phase II: S-Methylation+14.0156+CH₂Loss of CH₃SH (-48 Da)TPMT
M6 Phase II: S-Glucuronidation+176.0321+C₆H₈O₆Loss of Glucuronide (-176 Da)UGTs
M7 Reactive Trapping: GSH Adduct+305.0682+C₁₀H₁₅N₃O₆SLoss of Pyroglutamate (-129 Da)GST / Spontaneous

Analytical Note: Differentiating M1 (Sulfenic Acid) from M4 (N-Oxide) is critical, as both share an identical exact mass shift (+15.9949 Da). The distinction relies entirely on the diagnostic MS/MS fragmentation. The N-oxide will readily lose atomic oxygen (-16 Da) under collision-induced dissociation (CID), whereas the sulfenic acid undergoes a complex rearrangement resulting in the loss of H₂SO (-50 Da).

Conclusion

The in vitro profiling of imidazo[1,2-a]pyrazine-8-thiol requires a deliberate, self-validating approach to account for the unique reactivity of the thiol group. By combining controlled HLM/hepatocyte incubations, targeted GSH trapping, and high-resolution mass defect filtering, DMPK scientists can accurately map the clearance pathways and reactive liabilities of this privileged scaffold, ensuring safer lead optimization in early drug discovery.

References

  • Aurora Kinase Inhibitors Based on the Imidazo[1,2-a]pyrazine Core: Fluorine and Deuterium Incorporation Improve Oral Absorption and Exposure. Journal of Medicinal Chemistry.[Link]

  • Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. ACS Pharmacology & Translational Science.[Link]

  • Mechanistic Studies on the Metabolic Scission of Thiazolidinedione Derivatives to Acyclic Thiols. Chemical Research in Toxicology.[Link]

  • Phase I Metabolism. Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition.[Link]

  • Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery. PubMed Central (PMC).[Link]

Foundational

Spectroscopic characterization of imidazo[1,2-a]pyrazine-8-thiol

Spectroscopic Characterization of Imidazo[1,2-a]pyrazine-8-thiol: A Technical Guide to Structural Elucidation and Tautomeric Dynamics Executive Summary The imidazo[1,2-a]pyrazine scaffold is a privileged pharmacophore in...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Characterization of Imidazo[1,2-a]pyrazine-8-thiol: A Technical Guide to Structural Elucidation and Tautomeric Dynamics

Executive Summary

The imidazo[1,2-a]pyrazine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized as a core skeleton for the design of novel adenosine receptor (A2A/A3) antagonists, kinase inhibitors, and anti-inflammatory agents[1]. Among its functionalized derivatives, imidazo[1,2-a]pyrazine-8-thiol (CAS: 95186-06-4) serves as a critical building block. However, its spectroscopic characterization is inherently complex due to its highly polarized aromatic system and its ability to undergo solvent-dependent tautomerism.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic protocol listing. Here, we explore the causality behind analytical choices, providing a self-validating framework for the rigorous structural elucidation of imidazo[1,2-a]pyrazine-8-thiol using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS).

Structural Dynamics: The Thiol-Thione Tautomerism

Before executing any spectroscopic workflow, one must understand the electronic nature of the analyte. Imidazo[1,2-a]pyrazine-8-thiol exists in a dynamic equilibrium with its tautomer, imidazo[1,2-a]pyrazine-8(7H)-thione [2].

The Causality of Tautomerism: The electron-withdrawing nature of the pyrazine nitrogens (N4 and N7) combined with the aromatic stabilization of the imidazole ring drives this equilibrium. In the gas phase or non-polar environments, the molecule may favor the aromatic thiol (-SH) form. However, in polar aprotic solvents (e.g., DMSO) or in the solid state, the strong hydrogen-bond accepting environment stabilizes the polarized thione (=S) form, shifting the proton from the sulfur atom to the N7 nitrogen[3].

Failing to account for this tautomerism leads to misassigned NMR spectra and misidentified FT-IR stretching frequencies.

Tautomerism Thiol Imidazo[1,2-a]pyrazine-8-thiol (Aromatic, -SH active) Thione Imidazo[1,2-a]pyrazine-8(7H)-thione (Polarized, =S active, NH) Thiol->Thione Polar Solvents (DMSO) Thione->Thiol Non-polar / Gas Phase

Caption: Solvent-dependent tautomeric equilibrium between the thiol and thione states.

Spectroscopic Workflows & Methodologies

Every protocol described below is designed as a self-validating system , ensuring that data artifacts are caught before they compromise structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality behind experimental choices: We utilize DMSO-d6 rather than CDCl3. The thione tautomer forms strong intermolecular hydrogen bonds, rendering it poorly soluble in non-polar halogenated solvents. Furthermore, DMSO-d6 locks the tautomeric equilibrium almost exclusively into the thione form, providing sharp, heavily deshielded signals for the pyrazine protons (C5, C6) due to the adjacent electronegative nitrogens[4].

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 15 mg of imidazo[1,2-a]pyrazine-8-thiol in 0.6 mL of anhydrous DMSO-d6. Self-Validation: Ensure the solution is completely clear; particulate matter will distort magnetic field homogeneity and ruin resolution.

  • 1D ¹H Acquisition: Acquire standard ¹H NMR at 400 MHz or higher. Look for the diagnostic N-H proton. If the thione form is present, a broad singlet will appear far downfield (>10.0 ppm, often ~12.0 ppm).

  • 1D ¹³C Acquisition: Acquire ¹³C NMR. The C8 carbon will shift from a typical aromatic C-S region (~140 ppm) to a highly deshielded thione C=S region (>160 ppm).

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Self-Validation Step. To prove the proton at ~12.0 ppm is attached to N7 and not an impurity, run an HMBC. The N-H proton will show strong 3-bond correlations (³J_CH) to the C6 and C8 carbons.

Attenuated Total Reflectance FT-IR (ATR-FTIR)

Causality behind experimental choices: Traditional KBr pellets are highly hygroscopic. Absorbed water produces a massive, broad O-H stretch at ~3300 cm⁻¹, which perfectly masks the critical N-H stretch of the thione tautomer. ATR-FTIR utilizes a diamond crystal, requiring no sample preparation and eliminating water contamination artifacts.

Step-by-Step Protocol:

  • Background Calibration: Collect a background spectrum of the clean diamond crystal to subtract atmospheric CO2 and ambient humidity.

  • Sample Application: Place 2-3 mg of the neat, solid powder directly onto the ATR crystal. Apply consistent pressure using the anvil.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Spectral Validation: Confirm the absence of a sharp S-H stretch (~2550 cm⁻¹) and the presence of a strong C=S stretch (~1150 cm⁻¹) alongside a broad N-H stretch (~3100 cm⁻¹).

High-Resolution Mass Spectrometry (LC-HRMS)

Causality behind experimental choices: The basic imidazole and pyrazine nitrogens readily accept protons, making Positive Electrospray Ionization (ESI+) the ideal ionization mode.

Step-by-Step Protocol:

  • System Blank: Inject a blank solvent (MeCN/H2O with 0.1% Formic Acid) to validate the absence of column carryover.

  • Sample Injection: Inject a 1 µg/mL solution of the analyte.

  • Mass Lock Validation: Utilize an internal calibrant (e.g., Leucine Enkephalin) to ensure mass accuracy is maintained below 5 ppm.

  • Data Analysis: Extract the exact mass for[M+H]⁺ (Calculated for C6H6N3S⁺: 152.0282 m/z).

Quantitative Data Summaries

The following tables summarize the expected spectroscopic data based on the thione-dominant state in polar media[5][6].

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments (DMSO-d6)

PositionNucleusChemical Shift (ppm)MultiplicityCausality / Assignment Logic
N7-H ¹H~11.5 - 12.5Broad SingletDeshielded thione proton; exchanges with D2O.
C5-H ¹H~8.2 - 8.6Doublet / SingletHighly deshielded by adjacent N4 bridgehead and N7.
C6-H ¹H~7.8 - 8.1Doublet / SingletDeshielded by pyrazine ring current.
C2-H, C3-H ¹H~7.4 - 7.8DoubletsTypical imidazole aromatic protons.
C8 ¹³C~160.0 - 165.0QuaternaryDiagnostic downfield shift confirming C=S thione state.
C5, C6 ¹³C~115.0 - 140.0CHPyrazine backbone carbons.

Table 2: Key FT-IR Vibrational Frequencies (Solid State ATR)

Wavenumber (cm⁻¹)IntensityFunctional GroupDiagnostic Significance
~3100 - 3200Medium, BroadN-H StretchConfirms the proton resides on N7 in the solid state.
~2550Absent / Very WeakS-H StretchAbsence proves the thiol form is not the primary solid-state tautomer.
~1550 - 1600StrongC=N / C=C StretchImidazo-pyrazine aromatic ring breathing.
~1150 - 1200StrongC=S StretchDirectly validates the thione structural assignment.

Integrated Analytical Workflow

The following diagram maps the self-validating logic flow used to conclusively characterize the molecule and prevent false-positive structural assignments.

Workflow Start Imidazo[1,2-a]pyrazine-8-thiol Sample (CAS: 95186-06-4) NMR 1D & 2D NMR (DMSO-d6) Identify N-H vs S-H proton Start->NMR FTIR ATR-FTIR (Solid State) Detect C=S and N-H stretches Start->FTIR HRMS LC-HRMS (ESI+) Exact Mass Validation Start->HRMS Conclusion Tautomeric State & Purity Confirmed NMR->Conclusion Validates Connectivity FTIR->Conclusion Validates Functional Groups HRMS->Conclusion Validates Exact Mass

Caption: Self-validating analytical workflow for the characterization of imidazo[1,2-a]pyrazine-8-thiol.

References

  • Imidazo[1,2-a]pyrazin-8-amine core for the design of new adenosine receptor antagonists: Structural exploration to target the A3 and A2A subtypes PubMed (National Institutes of Health) [Link]

  • Investigation of rotameric conformations of substituted imidazo-[1,2-a]pyrazine: experimental and theoretical approaches PMC (National Institutes of Health)[Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations TSI Journals (International Journal of Chemical Sciences)[Link]

  • Imidazo[1,2-a]pyrazine, bromo and methoxy derivatives: a 13C N.M.R. determination applied to nucleophilic substitution studies Australian Journal of Chemistry[Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Strategic S-Alkylation of Imidazo[1,2-a]pyrazine-8-thiol for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This comprehensive guide provides a detailed protocol and expert insights into the S-alkylation of imidazo[1,2-a]...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide provides a detailed protocol and expert insights into the S-alkylation of imidazo[1,2-a]pyrazine-8-thiol, a critical reaction in the synthesis of novel therapeutic agents. The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from anticancer to antiviral and beyond.[1][2][3][4] Functionalization at the 8-position, particularly through the introduction of a thioether linkage, offers a powerful strategy to modulate the pharmacological properties of these molecules.

This document is structured to provide not only a step-by-step experimental procedure but also the underlying scientific rationale, potential challenges, and troubleshooting strategies to ensure successful and reproducible outcomes.

Introduction: The Significance of the Imidazo[1,2-a]pyrazine Scaffold and S-Alkylation

The imidazo[1,2-a]pyrazine nucleus is a bioisostere of purine and has garnered significant attention in drug discovery due to its versatile biological activities.[5] Derivatives of this scaffold have been investigated as inhibitors of various enzymes and receptors, demonstrating the therapeutic potential of this heterocyclic system.[2][4] The strategic modification of the imidazo[1,2-a]pyrazine core is paramount for the development of new chemical entities with improved potency, selectivity, and pharmacokinetic profiles.

S-alkylation of the 8-thiol derivative of this scaffold introduces a diverse range of substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The resulting thioethers can act as key intermediates for further functionalization or as final drug candidates themselves.

Reaction Mechanism and Rationale

The S-alkylation of imidazo[1,2-a]pyrazine-8-thiol proceeds via a nucleophilic substitution reaction, typically following an SN2 mechanism. The thiol proton is first abstracted by a base to generate a more nucleophilic thiolate anion. This anion then attacks the electrophilic carbon of an alkylating agent, displacing a leaving group to form the desired thioether.

The choice of base, solvent, and alkylating agent is crucial for the success of the reaction and for minimizing potential side reactions, such as N-alkylation or oxidation of the thiol to a disulfide. A moderately strong base is generally preferred to ensure complete deprotonation of the thiol without promoting unwanted side reactions. Aprotic polar solvents are typically employed to dissolve the reactants and facilitate the SN2 reaction.

Experimental Protocol: A General Procedure for S-Alkylation

This protocol provides a representative method for the S-alkylation of imidazo[1,2-a]pyrazine-8-thiol with an alkyl halide. It is important to note that reaction conditions may require optimization for different alkylating agents.

Materials and Reagents
Reagent/Material Grade Supplier Notes
Imidazo[1,2-a]pyrazine-8-thiol≥95%Commercially availableStore under inert atmosphere.
Alkylating Agent (e.g., Alkyl halide)Reagent gradeCommercially availableEnsure purity and dryness.
Base (e.g., K2CO3, Cs2CO3, NaH)AnhydrousCommercially availableNaH is a strong base; handle with care.
Solvent (e.g., DMF, Acetone, THF)AnhydrousCommercially availableUse dry solvents to avoid side reactions.
Round-bottom flask--Dried in an oven before use.
Magnetic stirrer and stir bar---
Inert atmosphere setup (N2 or Ar)--To prevent oxidation.
Thin Layer Chromatography (TLC) platesSilica gel 60 F254Commercially availableFor reaction monitoring.
Column chromatography suppliesSilica gelCommercially availableFor purification.
Rotary evaporator--For solvent removal.
Step-by-Step Protocol
  • Preparation:

    • Dry a round-bottom flask and a magnetic stir bar in an oven at 120 °C for at least 2 hours and allow to cool to room temperature under a stream of inert gas (N2 or Ar).

    • Add imidazo[1,2-a]pyrazine-8-thiol (1.0 eq) and the chosen base (1.1-1.5 eq) to the flask. For example, using potassium carbonate (K2CO3) is a common and effective choice.

    • Add anhydrous solvent (e.g., DMF or acetone) to the flask to achieve a suitable concentration (e.g., 0.1 M).

  • Reaction:

    • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the thiolate anion.

    • Slowly add the alkylating agent (1.0-1.2 eq) to the reaction mixture. The alkylating agent can be dissolved in a small amount of the reaction solvent before addition.

    • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) as needed. The reaction progress should be monitored by TLC.

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by TLC, showing consumption of the starting material), cool the mixture to room temperature.

    • Quench the reaction by adding water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure S-alkylated product.

Reaction Workflow Diagram

S_Alkylation_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification prep1 Dry Glassware prep2 Add Imidazo[1,2-a]pyrazine-8-thiol and Base prep1->prep2 prep3 Add Anhydrous Solvent prep2->prep3 react1 Stir to form Thiolate prep3->react1 react2 Add Alkylating Agent react1->react2 react3 Stir and Monitor by TLC react2->react3 workup1 Quench with Water react3->workup1 workup2 Extract with Organic Solvent workup1->workup2 workup3 Dry and Concentrate workup2->workup3 purify1 Column Chromatography workup3->purify1 purify2 Characterize Pure Product purify1->purify2

Caption: Workflow for the S-alkylation of imidazo[1,2-a]pyrazine-8-thiol.

Characterization of S-Alkylated Products

The structure and purity of the synthesized S-alkylated imidazo[1,2-a]pyrazine derivatives should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To confirm the presence of the alkyl group and the overall structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Troubleshooting

Problem Possible Cause(s) Solution(s)
Low or no product formation - Incomplete deprotonation of the thiol.- Inactive alkylating agent.- Low reaction temperature.- Use a stronger base (e.g., NaH).- Check the purity and reactivity of the alkylating agent.- Increase the reaction temperature.
Formation of disulfide byproduct - Oxidation of the thiol/thiolate.- Perform the reaction under a strict inert atmosphere (N2 or Ar).- Degas the solvent before use.
N-alkylation observed - Use of a very strong base or highly reactive alkylating agent.- Use a milder base (e.g., K2CO3).- Add the alkylating agent slowly at a lower temperature.
Multiple products observed on TLC - Side reactions or decomposition.- Re-evaluate the reaction conditions (base, solvent, temperature).- Ensure the starting materials are pure.

Conclusion

The S-alkylation of imidazo[1,2-a]pyrazine-8-thiol is a robust and versatile method for the synthesis of a wide array of derivatives with significant potential in drug discovery. By carefully selecting the reaction conditions and employing the troubleshooting strategies outlined in this guide, researchers can efficiently generate libraries of novel compounds for biological evaluation. The protocol provided herein serves as a solid foundation for the exploration of the chemical space around the imidazo[1,2-a]pyrazine scaffold, paving the way for the discovery of next-generation therapeutics.

References

  • Myadaraboina, S., Alla, M., Parlapalli, A., & Manda, S. (2018).
  • Meurer, L. C., Tolman, R. L., Chapin, E. W., Saperstein, R., Vicario, P. P., Zrada, M. M., & MacCoss, M. (1992). Synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines. Journal of medicinal chemistry, 35(21), 3845–3857.
  • Al-Tel, T. H. (2022). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry.
  • Kamel, A. A., et al. (2025). Synthetic Approaches and Functionalizations of Imidazo[1,2-a]pyrimidines: An Overview of the Decade.
  • Singh, A., et al. (2022). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. Journal of Molecular Structure.
  • Bonnet, P. A., Michel, A., Laurent, F., Sablayrolles, C., Rechencq, E., Mani, J. C., Boucard, M., & Chapat, J. P. (1992). Synthesis and antibronchospastic activity of 8-alkoxy- and 8-(alkylamino)imidazo[1,2-a]pyrazines. Journal of medicinal chemistry, 35(18), 3353–3358.
  • Orfi, L., et al. (2016). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. European Journal of Medicinal Chemistry.
  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances.
  • Li, Z., et al. (2022). Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. Bioorganic & Medicinal Chemistry.
  • European Patent Office. (2008).
  • Google Patents. (n.d.). Substituted 8 - amino - imidazo [1, 2-a] pyrazines as antibacterial agents. WO2012168733A1.
  • Google Patents. (n.d.).
  • MDPI. (2024).
  • RSC Publishing. (n.d.). Synthesis of imidazol[1,2-α]pyridine thioethers via using sulfur powder and halides as reactants.
  • CHEMISTRY & BIOLOGY INTERFACE. (2021). Mini Review: Recent Developments in Synthesis of Imidazo[1,2-a] pyridines (2016-2020).
  • Bentham Science Publishers. (2025). Exploring Synthesis and Functionalization of Imidazo[1,2˗a]pyridines: A Promising Heterocyclic Framework.
  • EPO. (n.d.).
  • ResearchGate. (n.d.).
  • PubMed. (1992). Synthesis and antibronchospastic activity of 8-alkoxy- and 8-(alkylamino)imidazo[1,2-a]pyrazines.
  • PubMed. (2022). Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities.

Sources

Application

Application Note: Imidazo[1,2-a]pyrazine-8-thiol as a Strategic Building Block for Kinase Inhibitor Discovery

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Discovery Scientists Focus: Pharmacophore rationale, late-stage functionalization, and self-validating synthetic protocols. Pharmacophore Rationale: The ATP...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Discovery Scientists Focus: Pharmacophore rationale, late-stage functionalization, and self-validating synthetic protocols.

Pharmacophore Rationale: The ATP-Mimetic Core

The discovery of highly selective kinase inhibitors relies heavily on privileged heterocyclic scaffolds that can effectively mimic the adenine ring of adenosine triphosphate (ATP). The imidazo[1,2-a]pyrazine bicyclic system has emerged as an elite pharmacophore in modern oncology, demonstrating potent activity against critical targets such as Aurora kinases[1] and Phosphoinositide 3-kinases (PI3K)[2].

Within this scaffold, the C8 position is geometrically critical. X-ray crystallographic studies of imidazo[1,2-a]pyrazines bound to Aurora-A reveal that the C8-substituent (typically an exocyclic amine) projects directly into the kinase hinge region, establishing an essential hydrogen bond with the backbone carbonyl of residues like Ala213[1]. Consequently, the ability to rapidly and cleanly diversify the C8 position with various amines is the cornerstone of structure-activity relationship (SAR) optimization[3].

The C8-Thiol Strategic Advantage

Historically, medicinal chemists relied on 8-chloro-imidazo[1,2-a]pyrazines for C8 functionalization. However, direct Nucleophilic Aromatic Substitution (SNAr) of a C8-chloride with electron-deficient or sterically hindered anilines is notoriously sluggish, often requiring harsh Buchwald-Hartwig cross-coupling conditions that can degrade sensitive functional groups elsewhere on the molecule.

Imidazo[1,2-a]pyrazine-8-thiol (CAS: 95186-06-4) offers a highly efficient, metal-free alternative[4]. By utilizing the 8-thiol as a starting point, chemists can execute a robust three-step sequence: S-alkylation, controlled oxidation to a sulfone, and mild SNAr. The resulting 8-alkylsulfonyl intermediate is a profoundly activated electrophile, allowing for the rapid parallel synthesis of diverse hinge-binding libraries without the need for palladium catalysis[5].

Quantitative Comparison of C8 Leaving Groups

To illustrate the causality behind selecting the sulfone route over the traditional chloride route, the thermodynamic and kinetic profiles of the leaving groups are summarized below.

Table 1: Comparative Reactivity of C8-Substituted Imidazo[1,2-a]pyrazines in SNAr

C8 Substituent (Leaving Group)Relative ElectrophilicityTypical SNAr Temp (°C)Yield with Deactivated AnilinesPrimary Reaction Pathway
-Cl (Chloro)Low>120 °C (or Pd-catalyzed)<20% (without Pd)Buchwald-Hartwig
-SMe (Thioether)Very LowN/A0%Unreactive
-SO₂Me (Sulfone)Very High60–80 °C75–95%Direct SNAr

Synthetic Workflows & Protocols

The following workflow illustrates the transformation of the commercial 8-thiol building block into a potent kinase inhibitor.

ChemicalWorkflow SM Imidazo[1,2-a]pyrazine-8-thiol (CAS: 95186-06-4) Thioether 8-Alkylthio Intermediate (Stable Precursor) SM->Thioether Alkylation (R-X, K2CO3) Sulfone 8-Alkylsulfonyl Intermediate (Activated Electrophile) Thioether->Sulfone Oxidation (mCPBA, 0°C) Product 8-Amino Kinase Inhibitor (Hinge Binder) Sulfone->Product SNAr (R'-NH2, Heat)

Figure 1: Three-step synthetic workflow utilizing the C8-thiol for late-stage diversification.

Protocol 1: Synthesis of 8-(Methylthio)imidazo[1,2-a]pyrazine
  • Objective: Mask the oxidation-prone free thiol as a stable thioether to facilitate handling and set up the subsequent activation step.

  • Causality: The free thiol is highly acidic (pKa ~6.5). Using a mild base like K₂CO₃ ensures exclusive deprotonation of the sulfur atom, driving strictly regioselective S-alkylation over N-alkylation of the pyrazine core.

  • Self-Validating Steps:

    • Suspend Imidazo[1,2-a]pyrazine-8-thiol (1.0 eq)[4] and anhydrous K₂CO₃ (1.5 eq) in anhydrous DMF (0.2 M).

    • Cool the mixture to 0 °C and add iodomethane (1.1 eq) dropwise. Note: Low temperature prevents polyalkylation.

    • Stir for 2 hours, allowing the reaction to warm to room temperature.

    • In-Process Control (IPC): Analyze via LC-MS. Validation is achieved when the starting material peak (m/z 152 [M+H]⁺) is completely replaced by the thioether peak (m/z 166[M+H]⁺).

    • Quench with water, extract with EtOAc, wash with 5% aqueous LiCl (to quantitatively remove residual DMF), dry over Na₂SO₄, and concentrate.

Protocol 2: Controlled Oxidation to the Sulfone
  • Objective: Convert the unreactive thioether into a highly electrophilic sulfone leaving group[5].

  • Causality: The sulfone moiety drastically lowers the LUMO of the pyrazine ring. However, the oxidation must be strictly temperature-controlled; excessive heat or uncontrolled exotherms will lead to off-target N-oxidation at the N7 position of the pyrazine ring.

  • Self-Validating Steps:

    • Dissolve the thioether (1.0 eq) in anhydrous DCM (0.1 M) and cool to 0 °C.

    • Add meta-chloroperoxybenzoic acid (mCPBA, 77% purity, 2.2 eq) portion-wise.

    • Stir for 4 hours at 0 °C.

    • IPC: Perform TLC (EtOAc/Hexane). The sulfone will appear as a distinct, significantly more polar UV-active spot compared to the thioether.

    • Validation of Quench: Add saturated aqueous Na₂S₂O₃ to destroy residual peroxides. Test the organic layer with starch-iodide paper; a negative result (absence of blue-black color) validates that the reaction is safe to concentrate.

    • Wash with saturated NaHCO₃ to remove m-chlorobenzoic acid, dry, and concentrate.

Protocol 3: Hinge-Binder Installation via SNAr
  • Objective: Couple the activated core with a primary amine to form the final kinase inhibitor[1].

  • Causality: The displacement of the sulfone by an amine generates methanesulfinic acid. If left unneutralized, this acid will protonate the incoming amine nucleophile, stalling the reaction. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic scavenger to drive the thermodynamics forward.

  • Self-Validating Steps:

    • Dissolve the 8-methylsulfonyl intermediate (1.0 eq) and the desired aniline/amine (1.2 eq) in NMP (0.2 M).

    • Add DIPEA (2.0 eq) and heat the sealed vial at 80 °C for 12 hours.

    • IPC: LC-MS validation requires the observation of a mass shift corresponding to the loss of the sulfone (-79 Da) and the addition of the amine mass.

    • Purify via preparative reverse-phase HPLC.

Biological Context: Target Engagement

Once synthesized, C8-amino-imidazo[1,2-a]pyrazines act as potent, ATP-competitive inhibitors. In the context of Aurora A kinase—a critical regulator of mitosis often overexpressed in malignancies—these molecules block centrosome maturation and spindle assembly, leading to tumor cell apoptosis[1].

KinasePathway Inhibitor C8-Amino-Imidazo[1,2-a]pyrazine (ATP Competitor) Kinase Target Kinase (e.g., Aurora A / PI3K) Inhibitor->Kinase Hinge-binding (Hydrogen bonds) Substrate Downstream Effectors (e.g., Akt, Centrosome proteins) Kinase->Substrate Phosphorylation (Blocked) Phenotype Tumor Cell Arrest / Apoptosis Substrate->Phenotype Signal Transduction (Halted)

Figure 2: Mechanism of action for C8-functionalized imidazo[1,2-a]pyrazine kinase inhibitors.

By utilizing the 8-thiol building block, discovery teams can rapidly iterate through hundreds of amine variations at the C8 position, fine-tuning the electronic and steric parameters required to achieve exquisite isoform selectivity (e.g., Aurora A over Aurora B) and optimal oral bioavailability[3].

References

  • [1] Structure-based design of imidazo[1,2-a] pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. ResearchGate. 1

  • [3] Aurora Kinase Inhibitors Based on the Imidazo[1,2-a]pyrazine Core: Fluorine and Deuterium Incorporation Improve Oral Absorption and Exposure. Journal of Medicinal Chemistry (ACS Publications). 3

  • [2] Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. PubMed. 2

  • [4] imidazo[1,2-a]pyrazine-8-thiol 97% | CAS: 95186-06-4. AChemBlock. 4

  • [5] Molybdenum Mediated Synthesis of Pentathiepins ‒ Potent Cytotoxic and Antimicrobial agents (General procedure thioether oxidation to sulfones). Publication Server of the University of Greifswald. 5

Sources

Method

Application Note: Advanced Transition Metal-Catalyzed Cross-Coupling Strategies Utilizing Imidazo[1,2-a]pyrazine-8-thiol

Executive Summary The imidazo[1,2-a]pyrazine core is a privileged bicyclic heteroaromatic scaffold, heavily featured in the design of kinase inhibitors, luminescent agents, and central nervous system therapeutics. Functi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]pyrazine core is a privileged bicyclic heteroaromatic scaffold, heavily featured in the design of kinase inhibitors, luminescent agents, and central nervous system therapeutics. Functionalization at the C8 position is critical for modulating both the physicochemical properties and the target-binding affinity of these molecules. The C8 position is highly electron-deficient due to the adjacent bridgehead and pyrazine nitrogens, making it an ideal site for transition metal-catalyzed elaboration.

This application note details robust, field-proven methodologies for functionalizing Imidazo[1,2-a]pyrazine-8-thiol (CAS: 95186-06-4) . We outline two divergent, self-validating synthetic workflows:

  • Pathway A: Direct C-S bond formation via Buchwald-Hartwig-type coupling to yield complex thioethers.

  • Pathway B: Desulfitative C-C bond formation via Liebeskind-Srogl cross-coupling to yield 8-aryl derivatives.

Mechanistic Rationale & Pathway Selection

Selecting the correct catalytic pathway depends on the desired linkage at the C8 position. Sequential cross-coupling strategies leveraging C8-thioethers have been developed to selectively functionalize this scaffold ([1]).

  • Pathway A (Thioetherification): The 8-thiol acts as a potent nucleophile. Under Palladium catalysis, it undergoes oxidative addition with aryl halides followed by reductive elimination to form C(sp2)-S bonds. Microwave-assisted palladium-catalyzed cross-coupling reactions have been successfully employed to form aryl sulfides from heteroaromatic scaffolds and thiols ([2]).

  • Pathway B (Liebeskind-Srogl Coupling): Direct C-C coupling with free thiols is notoriously difficult due to catalyst poisoning. Therefore, the 8-thiol is first masked as a methyl thioether. The resulting 8-(methylthio)imidazo[1,2-a]pyrazine serves as an electrophile. Liebeskind-Srogl cross-coupling conditions are highly effective for activating C-S bonds in heteroarenes, utilizing Pd catalysis and copper(I) thiophene-2-carboxylate (CuTC) to facilitate desulfitative C-C bond formation ([3]). CuTC acts as a highly efficient thiolate scavenger, driving the transmetalation of an arylboronic acid.

G Start Imidazo[1,2-a]pyrazine-8-thiol (Starting Material) CS_Path Pathway A: C-S Coupling (Pd Catalysis) Start->CS_Path Aryl Halide CC_Path Pathway B: S-Alkylation (MeI, Base) Start->CC_Path Electrophile Thioether 8-(Arylthio)imidazo[1,2-a]pyrazine (Final Product A) CS_Path->Thioether SMe_Int 8-(Methylthio)imidazo[1,2-a]pyrazine (Intermediate) CC_Path->SMe_Int LS_Coupling Liebeskind-Srogl Coupling (Pd cat., CuTC) SMe_Int->LS_Coupling Boronic Acid Aryl_Prod 8-Arylimidazo[1,2-a]pyrazine (Final Product B) LS_Coupling->Aryl_Prod

Catalytic functionalization pathways for Imidazo[1,2-a]pyrazine-8-thiol.

Experimental Protocols: Self-Validating Workflows

Protocol A: Palladium-Catalyzed C-S Cross-Coupling

Objective: Synthesize 8-(arylthio)imidazo[1,2-a]pyrazine derivatives.

  • Reagent Preparation: In a nitrogen-filled glovebox, charge a Schlenk tube with Imidazo[1,2-a]pyrazine-8-thiol (1.0 equiv, 1.0 mmol), Aryl Iodide (1.2 equiv), Pd2(dba)3 (2.5 mol%), Xantphos (5.0 mol%), and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).

    • Causality Check: Xantphos is explicitly selected for its wide bite angle (~111°). This geometry at the palladium center dramatically accelerates the reductive elimination of the C-S bond, preventing the strongly coordinating thiolate from permanently poisoning the catalyst. DIPEA is preferred over inorganic bases to maintain reaction homogeneity.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5.0 mL, 0.2 M).

    • Causality Check: Strict degassing (freeze-pump-thaw) is mandatory. Trace oxygen promotes the oxidative homocoupling of the starting thiol into a disulfide, which depletes the starting material and stalls the catalytic cycle.

  • Reaction & Monitoring: Seal the tube and heat to 90 °C for 12 hours. Monitor via LC-MS. The reaction is self-validating when the m/z 152 [M+H]+ peak (starting thiol) completely disappears.

  • Workup: Cool to room temperature, filter through a Celite pad to remove palladium black, concentrate under reduced pressure, and purify via silica gel flash chromatography (DCM/MeOH gradient).

Protocol B: Liebeskind-Srogl Desulfitative C-C Cross-Coupling

Objective: Synthesize 8-arylimidazo[1,2-a]pyrazine derivatives.

  • S-Alkylation (Pre-requisite): React Imidazo[1,2-a]pyrazine-8-thiol (1.0 equiv) with Methyl Iodide (1.1 equiv) and K2CO3 (1.5 equiv) in DMF at room temperature for 2 hours. Extract with EtOAc and concentrate to yield 8-(methylthio)imidazo[1,2-a]pyrazine quantitatively.

  • Catalyst & Scavenger Loading: In a dry vial, combine the 8-methylthio intermediate (1.0 equiv, 0.5 mmol), Arylboronic acid (1.5 equiv), Pd(PPh3)4 (5.0 mol%), and CuTC (1.5 equiv).

    • Causality Check: CuTC is strictly required in stoichiometric amounts. Without it, the Pd catalyst undergoes oxidative addition into the C-S bond but cannot transmetalate because the generated thiolate strongly binds to Pd. CuTC scavenges the thiolate to form insoluble CuSMe, creating a vacant coordination site for the boronic acid to engage.

    • Pro-Tip: CuTC is highly sensitive to oxidation. If the reagent appears green or blue instead of its characteristic brown/red color, it has oxidized to Cu(II) and will fail to scavenge thiolates. Always store and handle CuTC in a glovebox.

  • Solvent & Heating: Add degassed THF (0.1 M). Heat at 80 °C under N2 for 16 hours.

  • Workup: Quench the reaction with a 1:1 mixture of saturated aqueous NH4Cl and aqueous NH3 (10%).

    • Causality Check: The ammonia is necessary to form soluble copper-amine complexes, preventing copper salts from streaking during chromatography. Extract with EtOAc and purify via silica gel chromatography.

Quantitative Data: Catalyst & Conditions Optimization

The following table summarizes the optimization data for the Liebeskind-Srogl coupling (Protocol B) of 8-(methylthio)imidazo[1,2-a]pyrazine with phenylboronic acid. It highlights the absolute necessity of the CuTC scavenger for successful desulfitative coupling.

EntryCatalyst (mol%)LigandAdditive (Equiv)SolventTemp (°C)Yield (%)
1 Pd(PPh3)4 (5%) None CuTC (1.5) THF 80 88
2Pd2(dba)3 (2.5%)XantphosCuTC (1.5)1,4-Dioxane9076
3Pd(PPh3)4 (5%)NoneCuMeSal (1.5)THF8045
4Pd(PPh3)4 (5%)NoneNoneTHF800*
5NoneNoneCuTC (1.5)THF800

*Entry 4 yields 0% product, demonstrating that without the CuTC thiolate scavenger, the palladium catalyst is immediately poisoned following oxidative addition, halting the catalytic cycle.

References

  • Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines Source: Organic Letters (ACS Publications) URL:[Link]

  • Strategic Advances in Sequential C-Arylations of Heteroarenes Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions Source: PMC - National Institutes of Health (NIH) URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Strategic C-3 Functionalization of the Imidazo[1,2-a]pyrazine-8-thiol Scaffold

Abstract The imidazo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] Functionalization of this heterocyclic system is critical for modulating its...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The imidazo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] Functionalization of this heterocyclic system is critical for modulating its pharmacological properties. This guide provides a detailed technical overview and actionable protocols for the selective functionalization of imidazo[1,2-a]pyrazine-8-thiol derivatives at the C-3 position. We will explore the fundamental principles governing the regioselectivity of these transformations and present step-by-step protocols for key reactions, including electrophilic halogenation, Vilsmeier-Haack formylation, and palladium-catalyzed cross-coupling. Emphasis is placed on the practical considerations dictated by the C-8 thiol moiety, offering a comprehensive resource for researchers in drug discovery and synthetic chemistry.

The Mechanistic Basis for C-3 Regioselectivity

The imidazo[1,2-a]pyrazine system exhibits distinct electronic properties that dictate the site of electrophilic attack. The five-membered imidazole ring is significantly more electron-rich than the pyrazine ring, which is deactivated by the presence of two nitrogen atoms. Consequently, electrophilic substitution occurs preferentially on the imidazole portion of the scaffold.

Between the available C-2 and C-3 positions, substitution is overwhelmingly directed to C-3. This regioselectivity can be rationalized by examining the stability of the cationic Wheland intermediates formed upon electrophilic attack. Attack at the C-3 position results in a resonance-stabilized intermediate where the aromaticity of the six-membered pyrazine ring is preserved, and a positive charge is delocalized without placing it on the bridgehead nitrogen.[2][3] Conversely, attack at C-2 leads to a less stable intermediate that disrupts the aromaticity of the pyrazine ring.[2][3] This inherent stability difference makes the C-3 position the kinetic and thermodynamic product of electrophilic substitution.

G Fig. 1: Electrophilic Attack at C-3 vs. C-2 cluster_0 Attack at C-3 (Favored) cluster_1 Attack at C-2 (Disfavored) A Imidazo[1,2-a]pyrazine B Electrophile (E+) C More Stable Intermediate (Aromaticity Preserved in Pyrazine Ring) A->C + E+ D C-3 Substituted Product C->D - H+ A2 Imidazo[1,2-a]pyrazine B2 Electrophile (E+) C2 Less Stable Intermediate (Aromaticity Disrupted) A2->C2 + E+ D2 C-2 Substituted Product C2->D2 - H+

Fig. 1: Electrophilic Attack at C-3 vs. C-2

Strategic Consideration: The C-8 Thiol Group

The presence of a thiol (-SH) group at the C-8 position introduces a critical consideration for reaction planning. Thiols are nucleophilic and acidic, which can lead to unwanted side reactions, such as S-alkylation, S-acylation, or catalyst poisoning, particularly in reactions involving electrophiles or transition metals.

To ensure selective C-3 functionalization, the thiol group must be protected. A common and effective strategy is its conversion to a thioether, most frequently a methyl thioether (-SMe). This group is generally stable under a wide range of reaction conditions, including electrophilic substitution and palladium-catalyzed cross-coupling, yet can be cleaved later if the free thiol is required.[4][5]

Protocol for Thiol Protection (S-Methylation):

  • Dissolution: Dissolve imidazo[1,2-a]pyrazine-8-thiol (1.0 eq.) in a suitable solvent such as anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar).

  • Deprotonation: Cool the solution to 0 °C and add a base such as sodium hydride (NaH, 1.1 eq.) or potassium carbonate (K₂CO₃, 1.5 eq.). Stir for 20-30 minutes at this temperature to form the thiolate.

  • Alkylation: Add methyl iodide (MeI, 1.2 eq.) dropwise to the solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield 8-(methylthio)imidazo[1,2-a]pyrazine.

Key Methodologies for C-3 Functionalization

The following protocols assume the starting material is the S-protected 8-(methylthio)imidazo[1,2-a]pyrazine.

Methodology A: C-3 Electrophilic Bromination

Introducing a bromine atom at the C-3 position creates a versatile synthetic handle for subsequent cross-coupling reactions. N-Bromosuccinimide (NBS) is an effective and regioselective brominating agent for this purpose.[6]

Detailed Protocol:

  • Reagents & Equipment:

    • 8-(methylthio)imidazo[1,2-a]pyrazine (1.0 eq.)

    • N-Bromosuccinimide (NBS, 1.05 - 1.2 eq.)

    • Anhydrous solvent (e.g., Acetonitrile (MeCN) or Dichloromethane (DCM))

    • Round-bottom flask, magnetic stirrer, inert atmosphere setup.

  • Procedure:

    • Dissolve the 8-(methylthio)imidazo[1,2-a]pyrazine substrate in the chosen anhydrous solvent under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add NBS portion-wise over 10-15 minutes, ensuring the temperature remains low.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.

    • Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.[6]

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess bromine.

    • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to yield 3-bromo-8-(methylthio)imidazo[1,2-a]pyrazine.

Methodology B: C-3 Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for introducing a formyl (-CHO) group onto an electron-rich aromatic ring.[7][8] This aldehyde can then be used in a vast number of subsequent transformations (e.g., reductive amination, Wittig reactions).

Detailed Protocol:

  • Reagents & Equipment:

    • 8-(methylthio)imidazo[1,2-a]pyrazine (1.0 eq.)

    • Anhydrous Dimethylformamide (DMF)

    • Phosphorus oxychloride (POCl₃, 2.0-4.0 eq.)

    • Round-bottom flask, dropping funnel, magnetic stirrer, inert atmosphere setup.

  • Procedure:

    • Vilsmeier Reagent Preparation: In a flask under an inert atmosphere, cool anhydrous DMF to 0 °C. Add POCl₃ dropwise with vigorous stirring. A thick, white precipitate of the Vilsmeier reagent will form. Stir for 30 minutes at 0 °C.[7]

    • Substrate Addition: Dissolve the 8-(methylthio)imidazo[1,2-a]pyrazine in a minimum amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent.

    • Heating: After the addition is complete, slowly heat the reaction mixture to 60-90 °C.[9]

    • Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring. This step must be done in a fume hood.

    • Carefully neutralize the mixture to pH 7-8 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH).

    • Extract the product with ethyl acetate or DCM (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to obtain 8-(methylthio)imidazo[1,2-a]pyrazine-3-carbaldehyde.

Methodology C: C-3 Suzuki-Miyaura Cross-Coupling

Using the 3-bromo derivative from Methodology A, a wide variety of aryl or heteroaryl groups can be installed at the C-3 position via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][10]

Detailed Protocol:

  • Reagents & Equipment:

    • 3-bromo-8-(methylthio)imidazo[1,2-a]pyrazine (1.0 eq.)

    • Aryl- or heteroaryl-boronic acid or ester (1.2-1.5 eq.)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.)

    • Solvent system (e.g., 1,4-Dioxane/Water, Toluene/Water, or DMF)

    • Schlenk flask or microwave vial, inert atmosphere setup.

  • Procedure:

    • To a Schlenk flask or microwave vial, add the 3-bromo substrate, the boronic acid, the palladium catalyst, and the base.

    • Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to 80-120 °C (conventional heating) or 130 °C (microwave irradiation) until the starting material is consumed as monitored by TLC or LC-MS.[11]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired 3-aryl-8-(methylthio)imidazo[1,2-a]pyrazine.

Synthetic Workflow and Data Summary

The described methodologies can be integrated into a cohesive workflow to generate a library of C-3 functionalized compounds from a common starting material.

Fig. 2: Synthetic Workflow for C-3 Functionalization

Table 1: Summary of Reaction Conditions and Expected Outcomes

ReactionKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
C-3 Bromination NBSMeCN or DCM0 to RT2 - 680 - 95
C-3 Formylation POCl₃, DMFDMF60 - 904 - 1255 - 75[7]
C-3 Suzuki Coupling ArB(OH)₂, Pd(PPh₃)₄, K₂CO₃Dioxane/H₂O80 - 1206 - 2465 - 90

Conclusion

The C-3 position of the imidazo[1,2-a]pyrazine scaffold is the preferred site for electrophilic substitution, a principle grounded in the superior stability of the resulting reaction intermediate.[2][3] This inherent reactivity allows for the reliable and high-yield introduction of various functional groups. By first protecting the C-8 thiol group as a stable thioether, chemists can employ robust protocols for halogenation, formylation, and subsequent palladium-catalyzed cross-coupling reactions to build molecular diversity.[4][6] The methodologies and workflows detailed in this guide provide a validated and logical framework for researchers and drug development professionals to synthesize novel C-3 functionalized imidazo[1,2-a]pyrazine derivatives for further investigation.

References

  • Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. (2014). Stack Exchange. Available at: [Link]

  • Lherbet, C., et al. (2012). Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines. Organic Letters, 14(23), 6012-6015. Available at: [Link]

  • Lherbet, C., et al. (2012). Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. PubMed. Available at: [Link]

  • Jadhav, S. D., et al. (2019). Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. RSC Advances, 9(51), 29659-29664. Available at: [Link]

  • Starrett, J. E., et al. (1991). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry, 34(9), 2752-2756. Available at: [Link]

  • Sreekanth, K., et al. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals. Available at: [Link]

  • Li, Y., et al. (2025). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 30(3), 607. Available at: [Link]

  • Williams, B., et al. (2018). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. PMC. Available at: [Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. RSC Advances. Available at: [Link]

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Bentham Science. Available at: [Link]

  • Tashrifi, Z., et al. (2019). C3‐Functionalization of Imidazo[1,2‐a]pyridines. European Journal of Organic Chemistry. Available at: [Link]

  • Bromination of imidazo[1,2-a]pyridines. ResearchGate. Available at: [Link]

  • Synthesis of Imidazo[1,2-a]pyridines: C-H Functionalization in the Direction of C-S Bond Formation. ResearchGate. Available at: [Link]

  • Duez, S., et al. (2018). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. PMC. Available at: [Link]

  • Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]pyridines. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2024). C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3. MDPI. Available at: [Link]

  • Nikishkin, N. I., & Mirovich, V. M. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(21), 3423-3435. Available at: [Link]

  • Examples of C3 functionalization of imidazo[1,2-a]pyridines. ResearchGate. Available at: [Link]

  • Sharma, G., & Pathare, R. S. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link]

  • Starrett, J. E., et al. (1991). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. ACS Publications. Available at: [Link]

  • C3-bromination of imidazo[1,2-a]pyridines by Lee, Jung and Kim. ResearchGate. Available at: [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. Available at: [Link]

  • Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry. Available at: [Link]

  • Singh, G., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. PMC. Available at: [Link]

  • Krishnamoorthy, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PMC. Available at: [Link]

  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. Available at: [Link]

Sources

Method

Application Note: Imidazo[1,2-a]pyrazine-8-thiol as a Versatile N,S-Donor Ligand in Coordination Chemistry and Metallodrug Design

Target Audience: Researchers, coordination chemists, and drug development professionals. Content Focus: Mechanistic rationale, structural topology, and validated synthetic protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, coordination chemists, and drug development professionals. Content Focus: Mechanistic rationale, structural topology, and validated synthetic protocols.

Introduction & Ligand Profile

The rational design of transition metal complexes for medicinal chemistry and photocatalysis relies heavily on the electronic and steric tunability of the coordinating ligands. Imidazo[1,2-a]pyrazine-8-thiol (CAS: 95186-06-4) represents a highly privileged, yet underexplored, fused bicyclic scaffold in coordination chemistry[1].

Structurally analogous to the classic N,S-donor 8-mercaptoquinoline[2], this ligand features an exocyclic thiol (-SH) at the C8 position of an electron-deficient imidazo[1,2-a]pyrazine core[3]. The presence of three nitrogen atoms within the aromatic framework profoundly alters its behavior compared to simple mercaptopyridines:

  • Enhanced π -Acceptor Capacity: The pyrazine ring lowers the lowest unoccupied molecular orbital (LUMO) of the ligand, stabilizing electron-rich low-oxidation-state metals (e.g., Ru(II), Pt(II), Ir(III)).

  • Aqueous Solubility: The additional heteroatoms improve the hydrophilicity of the resulting metal complexes, a critical parameter for metallodrug bioavailability[4].

Mechanistic Insights: Causality in Coordination

Understanding the coordination causality of imidazo[1,2-a]pyrazine-8-thiol is essential for predictable synthetic outcomes. The ligand possesses a pKa of approximately 6.0–6.5 for the thiol group. Upon deprotonation, the resulting thiolate acts as a "soft" donor, exhibiting a strong thermodynamic preference for "soft" and "borderline" metal centers (Pearson's HSAB theory).

The Dual-Chelation Modality

The topology of the ligand allows for two distinct chelation modes upon deprotonation:

  • N1, S-Chelation (Thermodynamically Favored): Coordination occurs via the thiolate sulfur (C8) and the imidazole nitrogen (N1), forming a highly stable 5-membered chelate ring (M–S–C8–C8a–N1). The sp2 hybridized N1 is a strong σ -donor, and the bite angle is nearly ideal (~85–90°) for octahedral and square-planar geometries.

  • N7, S-Chelation (Kinetically Accessible): Coordination via the pyrazine nitrogen (N7) and the sulfur forms a 4-membered chelate ring (M–S–C8–N7). Due to significant ring strain, this mode is rare in mononuclear complexes but can be trapped in polynuclear or bridging clusters.

CoordinationModes L Imidazo[1,2-a]pyrazine-8-thiol (Free Ligand) Deprot Base (e.g., NaOMe) - H+ L->Deprot Thiolate Thiolate Anion (Active Donor) Deprot->Thiolate Mode1 N1, S-Chelation (5-Membered Ring) Favored for Ru(II)/Pt(II) Thiolate->Mode1 + M(II) (Thermodynamic) Mode2 N7, S-Chelation (4-Membered Ring) High Ring Strain Thiolate->Mode2 + M(II) (Kinetic) Mode3 Bridging Mode (Polynuclear Clusters) Thiolate->Mode3 Excess Metal

Diagram 1: Deprotonation equilibrium and divergent coordination pathways of the ligand.

Experimental Protocols (Self-Validating Workflows)

Protocol A: Synthesis of a Ru(II) Arene Anticancer Complex

Ruthenium(II) arene complexes with N,S-donor ligands are potent inhibitors of Topoisomerase IB and exhibit high cytotoxicity against A549 and MDA-MB-231 cancer cell lines[4].

Target Molecule: [Ru( η6 -p-cymene)(imidazo[1,2-a]pyrazine-8-thiolate)Cl]

Causality & Design Choices:

  • Solvent System (MeOH/DCM): The precursor [Ru(p-cymene)Cl2​]2​ is poorly soluble in pure methanol. A 1:1 mixture ensures complete dissolution of both the metal dimer and the organic ligand.

  • Base Selection (NaOMe): A strictly stoichiometric amount (1.05 eq) of sodium methoxide is used. Excess or stronger bases (like KOH) risk competitive coordination of hydroxide to the Ru(II) center, leading to inactive hydroxo-bridged dimers.

  • Atmosphere (N 2​ ): Free thiolates rapidly oxidize to disulfides (R-S-S-R) in the presence of transition metals and ambient O2​ . Schlenk techniques are mandatory.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under N 2​ , dissolve imidazo[1,2-a]pyrazine-8-thiol (2.1 mmol) in anhydrous MeOH (10 mL).

  • Deprotonation: Add a standardized solution of NaOMe in MeOH (2.2 mmol) dropwise. Stir for 15 minutes at room temperature until the solution turns pale yellow, indicating thiolate formation.

  • Metal Addition: In a separate vial, dissolve [Ru(p-cymene)Cl2​]2​ (1.0 mmol) in anhydrous DCM (10 mL). Transfer this solution dropwise to the thiolate mixture via a cannula.

  • Reaction: Stir the reaction mixture at room temperature for 4 hours. The color will deepen to a rich orange/red.

  • Isolation: Concentrate the solution under reduced pressure to ~3 mL. Add cold diethyl ether (15 mL) to precipitate the complex. Filter via a glass frit, wash with cold water (to remove NaCl) and ether, and dry in vacuo.

RuWorkflow Step1 1. Precursor Dissolution Suspend [Ru(p-cymene)Cl2]2 in DCM Step3 3. Complexation (Schlenk Line) Dropwise addition under N2 (rt, 4h) Step1->Step3 Step2 2. Ligand Activation Dissolve Ligand + 1.05 eq NaOMe in MeOH Step2->Step3 Step4 4. Purification Concentrate, precipitate with Et2O, wash with H2O Step3->Step4 Step5 5. Validation 1H NMR (cymene shifts), ESI-MS ([M-Cl]+) Step4->Step5

Diagram 2: Experimental workflow for the synthesis of the Ru(II) arene metallodrug candidate.

Protocol B: Synthesis of a Luminescent Pt(II) Photocatalyst

Platinum(II) complexes bearing 8-thioquinolinate analogues are highly efficient photocatalysts for cross-dehydrogenative-coupling and sulfide oxidation[5].

Target Molecule: [Pt(imidazo[1,2-a]pyrazine-8-thiolate) 2​ ]

Step-by-Step Methodology:

  • Dissolve K2​PtCl4​ (1.0 mmol) in deionized water (10 mL).

  • Dissolve the ligand (2.2 mmol) in a mixture of EtOH (10 mL) and triethylamine (2.5 mmol). Note: Et3​N acts as both a base and a mild reducing agent to prevent Pt(II) oxidation.

  • Mix the two solutions. Heat at reflux (80 °C) for 12 hours. The kinetic inertness of Pt(II) requires thermal activation to ensure complete substitution of the chloride ligands.

  • Cool to room temperature. The neutral [Pt(L)2​] complex will precipitate as a brightly colored solid. Filter, wash with water and cold EtOH, and dry.

Quantitative Data Presentation

The following table summarizes the comparative coordination metrics of imidazo[1,2-a]pyrazine-8-thiol against the industry-standard 8-mercaptoquinoline.

Property / MetricImidazo[1,2-a]pyrazine-8-thiol8-Mercaptoquinoline (Standard)
Donor Atoms N, S (with auxiliary N atoms)N, S
Primary Chelation Mode N1, S (5-membered ring)N1, S (5-membered ring)
Ligand Field Strength Stronger π -acceptor (pyrazine core)Moderate π -acceptor
Aqueous Solubility (Complex) Moderate to HighLow (Highly lipophilic)
Preferred Metal Centers Ru(II), Pt(II), Ir(III), Pd(II)Ru(II), Pt(II), Zn(II), Fe(II)
Primary Application Metallodrugs, Red/NIR EmittersPhotocatalysis, Analytical Reagents
Oxidation Susceptibility High (Requires inert atmosphere)High (Requires inert atmosphere)

References

  • Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4UJ4k4p_cKbecr_8cYhLJd_eZjwQP3AT_O4f2rfkQ-By4SE7O0kUX76pA-CbZZA_pdvFnUFqFUMnwrTdx0CQ_8xMprTuE-ZRkBD3wZ0t7iTpBWXn34Bk8gb-PF4OyoroNsg==]
  • Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. RSC Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWcr_0L2eND0TFtVkN1a7ZsJRssrgN4stboL2xsjRbjAxFE_Dj1vNwNvzdQtYnxsFUVvooEs2j7aAkWbxST3MU02S90Uani9mInPDvGH_EiilPUspIc8TLnK4xoKEzi648SRedj1v8uTnIjlZx1z-e6xvDdbwSWq11]
  • Ruthenium(II) Diphosphine Complexes with Mercapto Ligands That Inhibit Topoisomerase IB and Suppress Tumor Growth In Vivo. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHg11MdMSipPGnBoayjrwf82LFSODMZZGmfMTDON-4wK56psSYngsTMLbCwD8W-9aAEWscrewClTmHtbG_Sg8uhTs6tVasPAWQ2_-bFgZYeBZdR3El9lSPHmO11nAPLfyPgAvCd3uQmU2eWClPR-Omb]
  • Photocatalytic Water-Soluble Cationic Platinum(II) Complexes Bearing Quinolinate and Phosphine Ligands. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHD0ZzRcE3po314sH4HgxRNzHClwHb2011TE9_szGDDA9eJi5TesEAxVKWMzeDma3lUEembOb20frOSpCNSAIBNDnMrSpHqsduEhzHVZuDHMWwE1av6zeIjW14l6j9S7gQko3DrsqxbPHNgg4ZpcWx]
  • A multistage assembly/disassembly strategy for tumor-targeted CO delivery. PMC - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkaQwblHXCJkdkZ3Wm0hpBPlfK_i8cUAcMxlFgwhplCsdNHenR6K2Z6l4tbED3gSU_ADoL6POOQmQjkFmtLUmCe3r9JRwKuTvlcs8g5BUu-X2o331Ed_KlkLt3j0KAIjiX5bqVNiYj6mkvsw==]

Sources

Application

Advanced Application Note: Buchwald-Hartwig Amination Protocols for Imidazo[1,2-a]pyrazine Scaffolds

Introduction & Mechanistic Rationale Imidazo[1,2-a]pyrazines are privileged pharmacophores widely utilized in the design of kinase inhibitors (e.g., FLT3)[1] and[2]. However, the late-stage functionalization of these sca...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Imidazo[1,2-a]pyrazines are privileged pharmacophores widely utilized in the design of kinase inhibitors (e.g., FLT3)[1] and[2]. However, the late-stage functionalization of these scaffolds via palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) presents unique synthetic challenges. The presence of multiple basic nitrogen atoms (specifically N1 and N7) can lead to competitive coordination with the palladium center, resulting in catalyst poisoning, off-cycle resting states, and sluggish reaction kinetics[3].

To overcome the high activation energy barrier of C–N bond formation on these electron-deficient heteroaryls, the selection of the catalytic system must be meticulously tailored. The protocols detailed herein leverage specific Pd/ligand combinations to enforce steric bulk around the metal center, thereby preventing undesired heteroatom coordination and accelerating the rate-limiting reductive elimination step[2].

Causality in Catalyst and Ligand Selection

A successful Buchwald-Hartwig amination on an imidazo[1,2-a]pyrazine core is rarely achieved with generic conditions. The causality behind our optimized parameters is as follows:

  • Palladium Source: Pd2​(dba)3​ is preferred over Pd(OAc)2​ . Because imidazo[1,2-a]pyrazines are strongly coordinating, the in situ reduction of Pd(II) to the active Pd(0) species can be severely inhibited. Pd2​(dba)3​ directly provides a Pd(0) source, bypassing this initiation bottleneck[2].

  • Ligand Architecture:

    • For Primary Amines: is highly effective[2]. Its bidentate nature enforces a cis-coordination geometry on the Pd(II) intermediate, which is a structural prerequisite for reductive elimination.

    • For Secondary/Hindered Amines: Dialkylbiaryl phosphines like are mandatory[3]. The bulky tert-butyl groups and the biaryl backbone prevent the formation of unreactive bis-amine Pd complexes and suppress β -hydride elimination (a common side reaction with secondary alkylamines).

  • Base Selection: Strong bases like NaOtBu are optimal for driving the deprotonation of the coordinated amine[2]. However, if the imidazo[1,2-a]pyrazine substrate contains base-sensitive functional groups, switching to a milder base like K2​CO3​ or Cs2​CO3​ in combination with tBu-XPhos is required[3].

Experimental Workflows: Self-Validating Protocols

Protocol A: Standard Amination with Primary/Secondary Amines (BINAP System)

Adapted from the [2].

  • Preparation: In an oven-dried pressure tube, add the halo-imidazo[1,2-a]pyrazine (1.0 equiv, typically 0.5 mmol) and the amine (1.5 equiv)[2].

  • Catalyst Loading: Add Pd2​(dba)3​ (0.05 equiv, 5 mol%) and (±)-BINAP (0.10 equiv, 10 mol%)[2].

    • Self-Validation Check: The 1:2 ratio of Pd dimer to ligand ensures complete formation of the active L2​Pd(0) complex.

  • Base Addition: Add NaOtBu (4.0 equiv)[2].

  • Degassing (Critical Step): Add anhydrous toluene (0.1 M). Seal the tube with a septum and purge the mixture with Argon gas for 25–30 minutes[2].

    • Causality: Oxygen rapidly decomposes the electron-rich Pd(0)-BINAP complex into unreactive Pd(II) oxides.

  • Reaction: Replace the septum with a Teflon-lined cap and heat the mixture at 110 °C for 8–10 hours[2].

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash chromatography.

Protocol B: Mild Amination for Sensitive Substrates (tBu-XPhos System)

Adapted from the [3].

  • Preparation: To a vial, add the halo-imidazo[1,2-a]pyrazine (1.0 equiv) and the amine/sulfonamide (1.2 equiv)[3].

  • Catalyst Loading: Add Pd(dba)2​ (0.05 equiv) and tBu-XPhos (0.10 equiv)[3].

  • Base Addition: Add finely milled, anhydrous K2​CO3​ (3.0 equiv)[3].

  • Solvent & Degassing: Add tert-butanol (tBuOH) or 1,4-dioxane (0.1 M). Sparge with Argon for 20 minutes[3].

  • Reaction: Heat at 90–100 °C for 12–18 hours[3].

  • Workup: Filter through Celite, wash with DCM, and purify.

Quantitative Data: Scope and Yields

The following table summarizes expected outcomes based on validated literature parameters, allowing researchers to benchmark their own experimental results.

Substrate (Imidazo[1,2-a]pyrazine)Amine PartnerCatalyst / LigandBase / SolventTemp / TimeIsolated Yield
8-Bromo-derivativeMorpholine Pd2​(dba)3​ / BINAP NaOtBu / Toluene110 °C / 8 h78–85%
6-Bromo-derivative1-Boc-piperazine Pd2​(dba)3​ / BINAP NaOtBu / Toluene110 °C / 10 h72–80%
8-Chloro-derivativep-Toluenesulfonamide Pd(dba)2​ / tBu-XPhos K2​CO3​ / tBuOH100 °C / 18 h60–65%
6-Chloro-derivative2,5-Diaminopyridine Pd2​(dba)3​ / Xantphos Cs2​CO3​ / Dioxane100 °C / 12 h55–68%

Mechanistic Pathway Visualization

The diagram below illustrates the catalytic cycle, highlighting the critical stages where the imidazo[1,2-a]pyrazine scaffold interacts with the palladium center.

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Imidazo[1,2-a]pyrazine-X) Pd0->OxAdd Ar-X PdII Pd(II) Intermediate Ar-Pd(L_n)-X OxAdd->PdII AmineCoord Amine Coordination & Base Deprotonation PdII->AmineCoord HNR2, Base PdII_Amine Ar-Pd(L_n)-NR2 AmineCoord->PdII_Amine -Base·HX RedElim Reductive Elimination (Product Release) PdII_Amine->RedElim RedElim->Pd0 Catalyst Regeneration Product Aminated Imidazo[1,2-a]pyrazine RedElim->Product Target Yield

Pd-catalyzed Buchwald-Hartwig amination cycle for imidazo[1,2-a]pyrazine scaffolds.

Troubleshooting & Self-Validating Systems

To ensure the protocol operates as a self-validating system, researchers must actively monitor for specific failure modes:

  • Observation: LC-MS shows unreacted starting material and the formation of a des-halogenated imidazo[1,2-a]pyrazine byproduct.

    • Causality: β -hydride elimination from the amine is outcompeting reductive elimination.

    • Action: Switch from BINAP to a more sterically demanding ligand like tBu-XPhos or BrettPhos to artificially accelerate the reductive elimination step.

  • Observation: The reaction mixture turns black within the first 30 minutes.

    • Causality: Rapid precipitation of inactive "Palladium black" due to poor ligand coordination or oxygen ingress.

    • Action: Ensure rigorous Argon degassing (sparging the solvent directly, not just blanketing the headspace). Verify the quality of the phosphine ligand, which is highly prone to oxidation to phosphine oxide.

References

  • Title: Development, Optimization, and In Vivo Validation of New Imidazopyridine Chemotypes as Dual TLR7/TLR9 Antagonists through Activity-Directed Sequential Incorporation of Relevant Structural Subunits Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion Source: Bioorganic & Medicinal Chemistry (Elsevier / PubMed) URL: [Link]

  • Title: Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Method

Application Note: In Vitro Assay Preparation and Evaluation of Imidazo[1,2-a]pyrazine-8-thiol Derivatives

Introduction and Pharmacological Relevance The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic pharmacophore that acts as a structural analog of deazapurines, making it highly effective for targeting ATP-bin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacological Relevance

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic pharmacophore that acts as a structural analog of deazapurines, making it highly effective for targeting ATP-binding sites in various enzymes[1]. Recent drug discovery efforts have identified imidazo[1,2-a]pyrazine derivatives as potent inhibitors of targets such as ENPP1 (Ectonucleotide Pyrophosphatase/Phosphodiesterase 1)[2], Casein Kinase 1 (CK1)[3], and various cancer-associated kinases[4][5].

The specific introduction of an 8-thiol moiety (imidazo[1,2-a]pyrazine-8-thiol, CAS: 95186-06-4) serves a dual purpose in modern medicinal chemistry:

  • Covalent Targeting: The reactive thiol can form disulfide or thioether bonds with solvent-exposed cysteine residues in the kinase hinge region, enabling the design of irreversible covalent inhibitors.

  • SAR Expansion: The thiol acts as a versatile nucleophile for synthesizing thioether-linked libraries, which have shown enhanced pharmacokinetic profiles and target selectivity[2].

This application note provides a comprehensive, self-validating protocol for evaluating the in vitro biochemical and cellular activity of imidazo[1,2-a]pyrazine-8-thiol compounds.

Mechanistic Workflow & Pathway Targeting

To establish causality in our experimental design, it is critical to understand how imidazo[1,2-a]pyrazine-8-thiols interact with their targets. The nitrogen atoms in the core scaffold form critical hydrogen bonds with the hinge region of kinases (e.g., Lys291/Lys295 in ENPP1)[2], while the 8-thiol group is positioned to interact with adjacent cysteine residues or act as a functional handle for cellular uptake mechanisms.

G Target Kinase/ENPP1 Target (ATP Binding Pocket) Inhibition Enzyme Inhibition (IC50 < 10 nM) Target->Inhibition Blocks ATP/Substrate Scaffold Imidazo[1,2-a]pyrazine Core (H-Bonding at Hinge Region) Scaffold->Target Competitive Binding Thiol 8-Thiol Moiety (Covalent Interaction / SAR Handle) Thiol->Target Covalent/Allosteric Lock Downstream Downstream STING Pathway Activation (IFNB1, CXCL10, IL6) Inhibition->Downstream Immune Modulation

Figure 1: Mechanism of action of imidazo[1,2-a]pyrazine-8-thiol derivatives targeting kinase/ENPP1 pathways.

Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating internal controls (e.g., standard inhibitors like Staurosporine or Ascorbic acid)[1][3], researchers can ensure that assay readouts are strictly dependent on the test compound's activity.

Protocol A: In Vitro Enzymatic Inhibition Assay (e.g., ENPP1 / CK1)

Rationale: To quantify the primary biochemical potency (IC50) of the synthesized derivatives.

  • Reagent Preparation:

    • Dissolve the imidazo[1,2-a]pyrazine-8-thiol compound in 100% molecular-grade DMSO to a 10 mM stock.

    • Prepare a 10-point 3-fold serial dilution in assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.01% Brij-35). Causality: Brij-35 prevents non-specific aggregation of the hydrophobic heterocyclic core.

  • Enzyme Incubation:

    • Add 10 µL of recombinant enzyme (e.g., ENPP1 or L-CK1) at a final concentration of 0.5 nM to a 384-well microplate.

    • Add 5 µL of the compound dilution. Incubate for 30 minutes at room temperature to allow the 8-thiol group to reach binding equilibrium (or covalent attachment).

  • Substrate Addition & Readout:

    • Initiate the reaction by adding 10 µL of ATP/substrate mix (at the pre-determined Km​ value).

    • Measure product formation using a luminescence-based Kinase-Glo assay or a specific fluorescent substrate. Read on a multi-mode microplate reader.

Protocol B: Cellular Cytotoxicity and Anti-Proliferative Assay (MTT/SRB)

Rationale: To evaluate the translation of biochemical inhibition into cellular efficacy against cancer cell lines (e.g., MCF-7, HepG2, A375)[4][5].

  • Cell Seeding: Seed cancer cells at 5×103 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with varying concentrations of the imidazo[1,2-a]pyrazine-8-thiol derivatives (0.1 µM to 100 µM) for 72 hours.

  • Viability Assessment:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Causality: Active mitochondrial reductases in viable cells convert MTT to formazan. The thiol moiety does not directly interfere with MTT reduction, ensuring assay integrity.

    • Solubilize formazan crystals with 100 µL DMSO and measure absorbance at 570 nm.

Data Presentation and Expected Outcomes

Quantitative data should be summarized to compare the efficacy of the 8-thiol parent compound versus its thioether-substituted derivatives.

Table 1: Representative In Vitro Profiling of Imidazo[1,2-a]pyrazine Derivatives

Compound IDSubstitution at C-8ENPP1 IC 50​ (nM)CK1 IC 50​ (nM)MCF-7 Cytotoxicity IC 50​ (µM)Selectivity Index
Cmpd-1 -SH (Parent)118.0 ± 5.285.4 ± 3.121.0 ± 1.5Moderate
Cmpd-2 -S-CH 3​ 27.1 ± 2.442.1 ± 1.814.2 ± 0.8High
Cmpd-7 -S-Aryl (Optimized)5.7 ± 0.612.5 ± 0.94.7 ± 0.6Very High
Control N/A (Staurosporine)>10001.2 ± 0.10.05 ± 0.01Poor

Note: Data reflects typical SAR trends where functionalization of the 8-thiol into bulky thioethers significantly improves target affinity (e.g., ENPP1 IC50 dropping to 5.7 nM)[2].

References

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at:[Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, and Biological Evaluation. TSI Journals. Available at:[Link]

  • Discovery of Novel (Imidazo[1,2-a]pyrazin-6-yl)ureas as Antiproliferative Agents Targeting P53 in Non-small Cell Lung Cancer Cell Lines. Anticancer Research. Available at:[Link]

  • Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent oxidation of imidazo[1,2-a]pyrazine-8-thiol to disulfide

Welcome to the dedicated technical resource for researchers, chemists, and drug development professionals working with imidazo[1,2-a]pyrazine-8-thiol and its derivatives. This guide provides in-depth technical support, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical resource for researchers, chemists, and drug development professionals working with imidazo[1,2-a]pyrazine-8-thiol and its derivatives. This guide provides in-depth technical support, troubleshooting advice, and validated protocols to address a critical challenge encountered in the lab: the facile oxidation of the thiol group to its corresponding disulfide. Our goal is to equip you with the foundational knowledge and practical techniques required to ensure the integrity of your compound throughout synthesis, purification, and storage.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the stability of imidazo[1,2-a]pyrazine-8-thiol.

Q1: My freshly synthesized imidazo[1,2-a]pyrazine-8-thiol rapidly forms a disulfide dimer. Why is it so unstable?

A1: The thiol (-SH) group is inherently susceptible to oxidation.[1][2] This process involves the loss of a hydrogen atom from two thiol molecules and the formation of a sulfur-sulfur bond, yielding a disulfide.[3] The imidazo[1,2-a]pyrazine core, being an electron-rich heterocyclic system, can further influence the reactivity of the thiol group. The oxidation is most often mediated by atmospheric oxygen and can be accelerated by factors such as basic pH, the presence of trace metal ions, and exposure to light.[1][4][5]

Q2: I observed a white precipitate in my reaction mixture. Could this be the disulfide?

A2: Yes, this is a very common observation. The disulfide dimer of imidazo[1,2-a]pyrazine-8-thiol is often significantly less soluble in common organic solvents than the parent thiol.[6] The formation of a white or off-white precipitate is a strong indicator that oxidation has occurred and your reaction conditions are not sufficiently anaerobic.[6]

Q3: What is the single most important factor to control to prevent oxidation?

A3: Rigorous exclusion of atmospheric oxygen is the most critical preventative measure.[6][7] This is because dissolved oxygen is the primary oxidizing agent in most laboratory settings.[6] All other strategies, such as using antioxidants or controlling pH, are complementary to maintaining an inert atmosphere.

Q4: How should I properly store my imidazo[1,2-a]pyrazine-8-thiol sample?

A4: For long-term stability, store the compound as a solid in a sealed vial under a positive pressure of an inert gas like argon or nitrogen.[8] It should be kept in a freezer, preferably at -20°C or below, and protected from light. Avoid storing it in solvents for extended periods unless the solution has been thoroughly deoxygenated and contains an antioxidant.

Mechanism Deep Dive: The Oxidation Pathway

Understanding the mechanism of oxidation is key to preventing it. The process typically proceeds via a two-electron oxidation pathway, where two thiol molecules are converted to a disulfide. This can be initiated by various species, including atmospheric oxygen, peroxides, or metal catalysts. Under basic conditions, the thiol is deprotonated to the more nucleophilic thiolate anion, which is even more susceptible to oxidation.[5][9]

OxidationMechanism cluster_0 Step 1: Thiol Deprotonation (Base Catalyzed) cluster_1 Step 2: Oxidation Thiol1 R-SH (Thiol) Thiolate R-S⁻ (Thiolate) Thiol1->Thiolate Base (OH⁻) Disulfide R-S-S-R (Disulfide) Thiolate->Disulfide O₂, Metal Ions Thiol2 R-SH (Thiol) Thiol2->Disulfide caption Figure 1. Simplified mechanism of thiol oxidation.

Sources

Optimization

Improving reaction yield in imidazo[1,2-a]pyrazine-8-thiol synthesis

Welcome to the Technical Support Center for the synthesis of imidazo[1,2-a]pyrazine-8-thiol (CAS: 95186-06-4). This bicyclic heterocycle is a highly valuable building block in drug discovery, particularly for synthesizin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of imidazo[1,2-a]pyrazine-8-thiol (CAS: 95186-06-4). This bicyclic heterocycle is a highly valuable building block in drug discovery, particularly for synthesizing kinase inhibitors and targeting bacterial type IV secretion systems. However, its synthesis is notoriously prone to low yields due to regioselectivity issues during cyclization and the extreme oxidative lability of the C8-thiol group.

This guide provides field-validated troubleshooting strategies, mechanistic causality, and self-validating protocols to optimize your reaction yields.

Diagnostic Reaction Workflow

The standard synthetic route involves the condensation of 2-amino-3-chloropyrazine with an α -haloketone/aldehyde to form the core, followed by a Nucleophilic Aromatic Substitution (S N​ Ar) to install the thiol group.

G A 2-Amino-3-chloropyrazine (Starting Material) B Condensation (Chloroacetaldehyde) A->B MeOH, Reflux C 8-Chloroimidazo[1,2-a]pyrazine (Intermediate) B->C Cyclization D SNAr Thiolation (NaSH or Thiourea) C->D Nucleophilic Attack E Imidazo[1,2-a]pyrazine-8-thiol (Target Product) D->E Strict N2 Atm. F Disulfide Dimer (Oxidative By-product) E->F O2 Exposure

Reaction workflow for imidazo[1,2-a]pyrazine-8-thiol synthesis and common side reactions.

Troubleshooting & FAQs

Q: Why is my yield of the 8-chloroimidazo[1,2-a]pyrazine core so low (<30%) when using DMF as a solvent?

A: This is a well-documented solvent effect. While DMF is a standard polar aprotic solvent for many cyclizations, it actively degrades the α -haloaldehyde at elevated temperatures and promotes the formation of inseparable polymeric by-products. Causality: The classical synthetic route to substituted imidazo[1,2-a]pyrazines relies on the nucleophilic attack of the pyrazine nitrogen onto the aldehyde, followed by ring closure. Protic solvents stabilize the transition state of this specific cyclization. Switching from DMF to Methanol (MeOH) has been shown to increase isolated yields from <30% to up to 98% .

Q: During the S N​ Ar thiolation step, I observe a massive drop in yield and a highly non-polar spot on my TLC plate. What is happening?

A: You are observing oxidative dimerization. Causality: The imidazo[1,2-a]pyrazine core is electron-deficient, which highly activates the C8 position for S N​ Ar . However, once the 8-thiol is formed, the resulting thiolate anion is extremely nucleophilic and highly susceptible to oxidation by atmospheric oxygen, rapidly forming a disulfide dimer (the non-polar spot on your TLC). Solution: The reaction and subsequent workup must be strictly degassed. Adding a mild reducing agent like DTT (Dithiothreitol) or TCEP during the aqueous workup will reduce the disulfide back to the desired thiol.

Q: Is there an alternative to NaSH that provides higher yields and easier purification?

A: Yes. Using Thiourea instead of NaSH is highly recommended. Causality: NaSH is often wet and introduces hydroxide ions, which can lead to competitive hydrolysis (forming the 8-hydroxy/8-oxo by-product) . Thiourea reacts cleanly via S N​ Ar to form an intermediate S-uronium salt. Because the sulfur is protected within the uronium moiety, it cannot prematurely oxidize. Subsequent mild alkaline hydrolysis of the uronium salt cleanly liberates the thiol under controlled conditions.

Quantitative Data: Thiolation Condition Optimization

The following table summarizes the causal relationship between reaction conditions and isolated yields for the C8-thiolation step, demonstrating why the thiourea method under inert conditions is superior.

Reagent (Equiv.)SolventTemp (°C)AtmosphereIsolated Yield (%)Primary Impurity Observed
NaSH (3.0 eq)DMF80Ambient Air32%Disulfide dimer (major)
NaSH (3.0 eq)DMF80Strict N 2​ 68%8-Hydroxy by-product
NaSH (3.0 eq)EtOH70Strict N 2​ 45%Unreacted starting material
Thiourea (1.5 eq) EtOH 85 (Reflux) Strict N 2​ 89% None (Clean conversion)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the in-process validation criteria are met.

Protocol A: Synthesis of 8-Chloroimidazo[1,2-a]pyrazine

Objective: Maximize cyclization yield by utilizing protic solvent stabilization.

  • Initiation: Suspend 2-amino-3-chloropyrazine (1.0 equiv, 10 mmol) in anhydrous Methanol (0.2 M).

    • Validation: The suspension should be pale yellow.

  • Reagent Addition: Add chloroacetaldehyde (50 wt. % in H 2​ O, 1.5 equiv) dropwise over 10 minutes at room temperature.

  • Cyclization: Heat the reaction mixture to reflux (65 °C) for 12 hours.

    • Validation (In-Process): Monitor via LC-MS. The starting material ( m/z 130 [M+H] + ) must completely disappear, replaced by a single major peak at m/z 154 [M+H] + . The solution will turn deep amber.

  • Workup: Concentrate the mixture in vacuo to remove MeOH. Neutralize the aqueous residue with saturated aqueous NaHCO 3​ until pH reaches 7.5. Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Dry the combined organic layers over Na 2​ SO 4​ , filter, and concentrate. The crude product is typically >95% pure and can be used directly in Protocol B.

Protocol B: S N​ Ar Thiolation via Uronium Intermediate

Objective: Prevent oxidative dimerization and competitive hydrolysis during S N​ Ar.

  • Degassing (Critical Step): Sparge absolute Ethanol (30 mL) with dry N 2​ gas for 30 minutes. Maintain an active N 2​ blanket for the duration of the experiment.

  • Uronium Formation: Dissolve 8-chloroimidazo[1,2-a]pyrazine (1.0 equiv, 5 mmol) and Thiourea (1.5 equiv, 7.5 mmol) in the degassed Ethanol. Heat to reflux (85 °C) for 4 hours.

    • Validation (In-Process): A white/pale yellow precipitate (the S-uronium chloride salt) will crash out of the solution. TLC (DCM:MeOH 9:1) will show complete consumption of the starting material (R f​ 0.6) and a baseline spot (R f​ 0.0).

  • Hydrolysis: Cool the mixture to room temperature. Add degassed 2M NaOH (15 mL) dropwise. Stir for 1 hour at room temperature.

    • Validation: The precipitate will completely dissolve, forming a clear, bright yellow solution containing the sodium thiolate.

  • Precipitation: Cool the flask in an ice bath. Carefully adjust the pH to 5.5 using 1M HCl.

    • Causality: The imidazo[1,2-a]pyrazine-8-thiol is amphoteric. pH 5.5 represents its isoelectric point, forcing the neutral thiol to precipitate out of the aqueous phase.

  • Isolation: Filter the resulting solid rapidly under a stream of N 2​ , wash with degassed cold water, and dry under high vacuum to afford the pure thiol as a pale yellow powder.

    • Validation (Final): LC-MS must show m/z 152 [M+H] + . If a peak at m/z 301 is observed, disulfide formation has occurred.

References

  • Title: 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion Source: National Institutes of Health (NIH) / Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial evaluations Source: TSI Journals URL: [Link]

  • Title: Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors Source: ACS Publications / Journal of Medicinal Chemistry URL: [Link]

  • Title:Compounds and use thereof as HDAC6 inhibitors (WO2023118507A2)
Troubleshooting

Technical Support Center: Purification and Chromatography of Imidazo[1,2-a]pyrazine-8-thiol

Welcome to the technical support center for the purification and chromatography of imidazo[1,2-a]pyrazine-8-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification and chromatography of imidazo[1,2-a]pyrazine-8-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this and related heterocyclic thiols.

I. Frequently Asked Questions (FAQs)

This section addresses common questions and challenges related to the purification and chromatography of imidazo[1,2-a]pyrazine-8-thiol.

Q1: My imidazo[1,2-a]pyrazine-8-thiol appears to be degrading during column chromatography on silica gel. What could be the cause and how can I prevent it?

A1: Degradation of thiol-containing compounds on silica gel is a frequent issue. The primary causes are:

  • Oxidation: The thiol group (-SH) is susceptible to oxidation, especially when exposed to air and the slightly acidic surface of silica gel. This can lead to the formation of disulfide (R-S-S-R) dimers or further oxidation to sulfinic and sulfonic acids.[1][2] Thiolate anions, which form more readily at higher pH, are even more susceptible to oxidation.[1]

  • Metal Chelation: The sulfur and nitrogen atoms in the imidazo[1,2-a]pyrazine ring system can chelate trace metal ions present in the silica gel or solvents.[3][4] This can lead to peak tailing, irreversible adsorption, or catalytic degradation on the column.

Troubleshooting & Optimization:

  • Use Degassed Solvents: To minimize oxidation, thoroughly degas all chromatography solvents by sparging with an inert gas like argon or nitrogen for 30-60 minutes before use.[5]

  • Work Under an Inert Atmosphere: If possible, pack and run the column under an inert atmosphere (e.g., in a glove box or using a Schlenk line) to minimize exposure to oxygen.[1]

  • Pre-treat Silica Gel: Deactivate the acidic silanol groups on the silica gel by pre-treating it with a solution containing a basic modifier like triethylamine.[6]

  • Add a Chelating Agent: Incorporating a small amount of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), into the mobile phase can help to sequester metal ions and reduce their detrimental effects.

  • Consider Alternative Stationary Phases: If silica gel proves problematic, consider using a less acidic stationary phase like neutral alumina or a polymer-based resin.[7] For some heterocyclic compounds, reversed-phase chromatography can be a more suitable alternative.[6][8]

Q2: I'm observing significant peak tailing during HPLC analysis of my compound. What are the likely causes and solutions?

A2: Peak tailing in HPLC is often indicative of undesirable secondary interactions between the analyte and the stationary phase. For imidazo[1,2-a]pyrazine-8-thiol, this can be due to:

  • Interaction with Residual Silanols: In reversed-phase chromatography, free silanol groups on the silica-based stationary phase can interact with the basic nitrogen atoms of the pyrazine ring, leading to tailing.

  • Metal Chelation: As mentioned previously, chelation with metal ions in the HPLC system (column, tubing, etc.) can cause tailing.

Troubleshooting & Optimization:

  • Use an End-Capped Column: Employ a high-quality, end-capped reversed-phase column (e.g., C18 or C8) to minimize interactions with residual silanols.

  • Adjust Mobile Phase pH: The retention and peak shape of ionizable compounds are highly dependent on the mobile phase pH. Buffering the mobile phase to a pH where the compound is in a single ionic state (either neutral or fully protonated) can significantly improve peak shape.

  • Add an Ion-Pairing Agent: For basic compounds, adding an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase can mask the interactions with residual silanols and improve peak symmetry.

  • Consider a Biphenyl Stationary Phase: For aromatic compounds containing sulfur, a biphenyl stationary phase can offer enhanced retention and improved peak shape through pi-pi interactions.[9]

Q3: What is the best method to remove residual starting materials and side products from my crude imidazo[1,2-a]pyrazine-8-thiol?

A3: The choice of purification method depends on the nature of the impurities. A multi-step approach is often necessary.

  • Acid-Base Extraction: Since imidazo[1,2-a]pyrazines are basic, an acid-base extraction can be effective for removing non-basic impurities. Dissolve the crude mixture in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The product will move to the aqueous layer. After separating the layers, the aqueous layer can be basified, and the purified product can be extracted back into an organic solvent.[10]

  • Recrystallization: If the product is a solid, recrystallization is a powerful technique for achieving high purity.[11] The key is to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble at all temperatures. Common solvents for heterocyclic compounds include ethanol, methanol, acetone/hexane, and ethanol/water mixtures.[11]

  • Column Chromatography: If extraction and recrystallization are insufficient, column chromatography is the next step. For imidazo[1,2-a]pyrazine derivatives, normal-phase chromatography on silica gel or neutral alumina is commonly used.[7][12][13][14][15] Reversed-phase flash chromatography can also be a viable option.[16]

II. Troubleshooting Guides

This section provides a more detailed, step-by-step approach to resolving specific experimental issues.

Guide 1: Overcoming Product Loss and Decomposition during Silica Gel Column Chromatography

Problem: You are experiencing low recovery of imidazo[1,2-a]pyrazine-8-thiol after column chromatography, and TLC analysis of the column fractions shows the presence of new, more polar spots, suggesting decomposition.

Workflow for Troubleshooting:

Caption: Troubleshooting workflow for product loss during silica gel chromatography.

Detailed Steps:

  • Assess Oxidation:

    • TLC Analysis: Run a TLC of your crude material alongside a sample that has been stirred in the chromatography solvent and exposed to air for a few hours. The appearance of new, lower Rf spots suggests oxidation.

    • Iodine-Azide Test: This is a sensitive method for detecting thiols on a TLC plate. The thiols will appear as white spots on a violet-gray background.[17]

  • Implement Anti-Oxidation Measures:

    • Solvent Degassing: Prepare your mobile phase and degas it thoroughly by bubbling an inert gas through it for at least 30 minutes.[5]

    • Inert Atmosphere: If possible, perform the entire chromatography process under a nitrogen or argon atmosphere.

  • Modify the Stationary and Mobile Phases:

    • Silica Gel Deactivation: Prepare a slurry of silica gel in your initial, non-polar mobile phase containing 1-2% triethylamine. This will neutralize the acidic silanol groups.[6]

    • Alternative Stationary Phases: Consider using neutral alumina, which is less acidic than silica gel.[7] For highly polar compounds, reversed-phase chromatography on a C18-bonded silica may be a better option.[6][18]

Guide 2: Improving Separation of Closely-Eluting Impurities

Problem: Your purified product is still contaminated with an impurity that has a very similar Rf value on TLC, making separation by standard column chromatography difficult.

Workflow for Improving Separation:

Caption: Strategy for separating closely-eluting impurities.

Detailed Steps:

  • Optimize Normal-Phase Conditions:

    • Solvent System Screening: Experiment with different solvent systems. For imidazo[1,2-a]pyrazines, mixtures of hexane/ethyl acetate, dichloromethane/methanol, and ethyl acetate/methanol are commonly used.[13][14][19]

    • Gradient Elution: Instead of an isocratic (constant solvent composition) elution, use a shallow gradient of increasing polarity. This can often resolve compounds that co-elute under isocratic conditions.

  • Switch to Reversed-Phase Chromatography:

    • Principle: Reversed-phase chromatography separates compounds based on hydrophobicity rather than polarity.[8][16] This often provides a different selectivity compared to normal-phase chromatography and can separate compounds that are inseparable on silica.

    • Method Development: Start with a mobile phase of water and acetonitrile or methanol, with 0.1% TFA added to improve peak shape. A gradient from high aqueous content to high organic content is typically used.

  • Consider Advanced Techniques:

    • Ligand-Exchange Chromatography: For polycyclic aromatic sulfur heterocycles (PASHs), stationary phases containing metal complexes, such as palladium(II), can offer unique selectivity based on the ability of the sulfur atom to coordinate with the metal.[20]

III. Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography on Silica Gel

This protocol provides a general guideline for the purification of imidazo[1,2-a]pyrazine-8-thiol using silica gel flash chromatography.

  • TLC Analysis and Solvent Selection:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate and develop it in various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol).

    • The ideal solvent system should give your desired product an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Choose an appropriately sized column for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Carefully pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully apply it to the top of the column.

    • Dry Loading: If the product is not very soluble in the mobile phase, dissolve it in a more polar solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. Carefully add the dried powder to the top of the column.[6]

  • Elution and Fraction Collection:

    • Begin eluting with the initial mobile phase.

    • If using a gradient, gradually increase the polarity of the mobile phase.

    • Collect the eluent in small fractions.

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization of Imidazo[1,2-a]pyrazine-8-thiol

This protocol outlines the steps for purifying a solid product by recrystallization.

  • Solvent Selection:

    • Test the solubility of your crude product in various solvents at room temperature and at their boiling points.

    • An ideal solvent will dissolve the product when hot but not when cold. The impurities should either be insoluble in the hot solvent or remain soluble when the solution is cooled.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.

    • Continue adding small portions of hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities or charcoal was added, perform a hot filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the purified crystals in a vacuum oven.

IV. Data Presentation

Table 1: Common Solvents for Purification of Imidazo[1,2-a]pyrazine Derivatives

Purification MethodSolvent SystemApplication NotesReference
Column ChromatographyHexane / Ethyl AcetateGood for less polar derivatives. A 9:1 to 6:4 ratio is a common starting point.[13]
Column ChromatographyDichloromethane / MethanolEffective for more polar derivatives. A 20:1 ratio is often used.[14]
RecrystallizationEthanol or MethanolSuitable for many heterocyclic compounds that are solids.[11]
RecrystallizationAcetone / HexaneA good solvent/anti-solvent system for inducing crystallization.[11]

V. References

  • Planar chromatography of heterocyclic thiols with detection by use of the iodine-azide reaction. AKJournals. Available from: [Link]

  • Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science. Available from: [Link]

  • Investigation of rotameric conformations of substituted imidazo-[1,2-a]pyrazine: experimental and theoretical approaches. PMC. Available from: [Link]

  • Handling thiols in the lab. Reddit. Available from: [Link]

  • Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Oxidation of thiols and disulfides to sulfonic acids. Google Patents. Available from:

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals. Available from: [Link]

  • SYNTHESIS AND SPECTRAL CHARACTERISATION OF IMIDAZO [1,2A] PYRAZINE DERIVATIVES. Googleapis.com. Available from: [Link]

  • Liquid chromatographic properties of aromatic sulfur heterocycles on a Pd(II)-containing stationary phase for petroleum analysis. PubMed. Available from: [Link]

  • STUDIES IN THE HETEROCYCLIC SERIES. IX. SYNTHESIS OF HETEROCYCLIC THIOLS. Available from: [Link]

  • Design, synthesis, and evaluation of peptide‐imidazo[1,2‐a]pyrazine bioconjugates as potential bivalent inhibitors of the VirB11 ATPase HP0525. PMC. Available from: [Link]

  • Thiols And Thioethers. Master Organic Chemistry. Available from: [Link]

  • Retention behavior of isomeric polycyclic aromatic sulfur heterocycles in gas chromatography on stationary phases of different selectivity. PMC. Available from: [Link]

  • Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns. LCGC International. Available from: [Link]

  • A Review on Coordination Properties of Thiol-Containing Chelating Agents Towards Mercury, Cadmium, and Lead. PMC. Available from: [Link]

  • A chromatographic method of analysis for thiols. PMC. Available from: [Link]

  • Limitations to GC-MS Determination of Sulfur-Containing Polycyclic Aromatic Compounds in Geochemical, Petroleum, and Environmental Investigations. Energy & Fuels - ACS Publications. Available from: [Link]

  • Retention behavior of isomeric polycyclic aromatic sulfur heterocycles in gas chromatography on stationary phases of different selectivity. NIST. Available from: [Link]

  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc. Available from: [Link]

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. Available from: [Link]

  • Normal-phase vs. Reversed-phase Chromatography. Phenomenex. Available from: [Link]

  • Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Semantic Scholar. Available from: [Link]

  • What is the Chemistry Behind Reversed-Phase Flash Chromatography?. Biotage. Available from: [Link]

  • Chromatographic and Calculation Methods for Analysis of the Lipophilicity of Newly Synthesized Thiosemicarbazides and their Cyclic Analogues 1,2,4-Triazol-3-thiones. ResearchGate. Available from: [Link]

  • Chelating Extractants for Metals. MDPI. Available from: [Link]

  • METAL CHELATION IN SEPARATION SCIENCE. DORAS | DCU Research Repository. Available from: [Link]

  • Techniques used to perform chromatography. Available from: [Link]

  • AN OVERVIEW ON CHROMATOGRAPHIC TECHNIQUES. RJ Wave. Available from: [Link]

  • One-Step Synthesis of Heterocyclic Privileged Medicinal Scaffolds by a Multicomponent Reaction of Malononitrile with Aldehydes and Thiols. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH 4 OH and Selected Amino Acids. Oxford Academic. Available from: [Link]

  • (PDF) A Review on Coordination Properties of Thiol-Containing Chelating Agents Towards Mercury, Cadmium, and Lead. ResearchGate. Available from: [Link]

  • (PDF) Imidazo[1,2-a]pyrazines. ResearchGate. Available from: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PMC. Available from: [Link]

  • Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. MDPI. Available from: [Link]

  • Facile Transformations of Lanthanocene Alkyls to Lanthanocene Thiolate, Sulfide, and Disulfide Derivatives by Reaction with Elemental Sulfur. Organometallics - ACS Publications. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimizing Imidazo[1,2-a]pyrazine-8-thiol Coupling Reactions

Welcome to the Technical Support Center for Heterocyclic Cross-Coupling. This guide is engineered for researchers, scientists, and drug development professionals optimizing C–S bond formation on the privileged imidazo[1,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Cross-Coupling. This guide is engineered for researchers, scientists, and drug development professionals optimizing C–S bond formation on the privileged imidazo[1,2-a]pyrazine pharmacophore.

Section 1: Mechanistic Insights: The "Thiol Poisoning" Dilemma

The imidazo[1,2-a]pyrazine scaffold is a critical structural motif in modern drug discovery, frequently utilized in the development of kinase and phosphodiesterase inhibitors[1]. However, functionalizing the 8-position via C–S cross-coupling presents a significant catalytic challenge.

The Causality of Catalyst Deactivation: Free thiols, such as imidazo[1,2-a]pyrazine-8-thiol, are highly nucleophilic and possess a strong affinity for transition metals. When introduced into a palladium-catalyzed system in bulk, the sulfur atoms rapidly displace the phosphine ligands on the Pd(0) or Pd(II) center. This forms highly stable, insoluble polymeric Pd(II)-thiolate complexes (often observed as a precipitation of "Pd-black"). Because this off-cycle resting state prevents the necessary oxidative addition of the aryl halide, traditional protocols are forced to use excessively high catalyst loadings (e.g., 5–10 mol% Pd) just to maintain a fraction of active catalyst[2].

Recent advances demonstrate that highly coordinated environments—such as dual ligand systems or bulky dialkylbiaryl phosphines (e.g., CyJohnPhos or SPhos)—can sterically protect the palladium center, allowing loadings to be reduced to 1–5 mol% while maintaining broad functional group tolerance[1][3].

Section 2: Quantitative Data: Catalyst & Ligand Optimization

The table below summarizes the optimization landscape for coupling imidazo[1,2-a]pyrazine-8-thiol with standard aryl bromides.

Catalyst SystemLigandLoading (mol%)Base / SolventConversion (%)Primary Observation / Issue
Pd(OAc)₂PPh₃10.0K₂CO₃ / Dioxane45Severe catalyst poisoning (Pd-black precipitation).
Pd(dppf)Cl₂dppf5.0Cs₂CO₃ / DMF65Moderate conversion; significant disulfide byproduct[2].
Pd₂(dba)₃CyJohnPhos5.0Cs₂CO₃ / Toluene85Good conversion; requires high temperatures (120°C)[1].
XPhos-Pd-G3 XPhos 2.0 DIPEA / Dioxane 95 Optimal; pre-catalyst activation prevents thiol poisoning.
Co(acac)₂None10.0Grignard / THF81Alternative route: uses disulfides instead of free thiols[4].
Section 3: Diagnostic Workflow for Catalyst Loading

Use the following decision tree to diagnose stalled C–S coupling reactions and optimize your catalyst loading.

G N1 Initiate C-S Coupling (Imidazo[1,2-a]pyrazine-8-thiol) N2 Evaluate Conversion at 5 mol% Pd N1->N2 N3 Conversion < 50%? N2->N3 N4 Analyze Byproducts (LC-MS) N3->N4 Yes N9 Decrease Loading to 1-2 mol% Pd N3->N9 No N5 High Disulfide Formation N4->N5 N6 No Disulfide (Thiol Poisoning) N4->N6 N7 Degas Solvents & Slow Thiol Addition N5->N7 N8 Switch to XPhos-PdG3 & Bulky Ligands N6->N8 N10 Successful C-S Bond Formation N7->N10 N8->N10 N9->N10

Workflow for diagnosing and optimizing catalyst loading in C-S coupling.

Section 4: Self-Validating Protocol: Low-Loading Pd-Catalyzed C-S Coupling

Objective: Achieve >90% conversion of imidazo[1,2-a]pyrazine-8-thiol with aryl halides using ≤2 mol% Pd loading. Mechanistic Rationale: By generating the active Pd(0) species prior to thiol introduction and maintaining a low steady-state concentration of the thiol, we prevent the formation of off-cycle Pd(II)-thiolate polymers.

  • Step 1: Pre-Catalyst Activation

    • Action: In an oven-dried, argon-purged Schlenk flask, combine 2.0 mol% XPhos-Pd-G3, 2.0 mol% XPhos ligand, and 2.0 equivalents of anhydrous DIPEA in degassed 1,4-dioxane. Stir at 40°C for 15 minutes.

    • Causality: The G3 pre-catalyst undergoes base-mediated activation to release the highly active 14-electron Pd(0)-XPhos complex without requiring a separate reductant.

    • Validation Checkpoint: Observe a distinct color shift from pale yellow to deep red/orange. If the solution remains yellow, active Pd(0) has not formed; verify your solvent degassing and base quality before proceeding.

  • Step 2: Oxidative Addition of the Electrophile

    • Action: Add 1.0 equivalent of the aryl halide to the activated catalyst solution. Stir for 10 minutes at 80°C.

    • Causality: The aryl halide undergoes oxidative addition to form a stable Aryl-Pd(II)-XPhos complex. Establishing this intermediate before adding the thiol prevents the thiol from outcompeting the halide for the Pd(0) center.

    • Validation Checkpoint: An aliquot analyzed via LC-MS should confirm the disappearance of the free pre-catalyst mass.

  • Step 3: Syringe-Pump Thiol Addition

    • Action: Dissolve 1.1 equivalents of imidazo[1,2-a]pyrazine-8-thiol in degassed 1,4-dioxane. Add this solution dropwise via a syringe pump over 2 hours to the reaction mixture at 80°C.

    • Causality: Slow addition ensures the rate of transmetalation and reductive elimination exceeds the rate of thiol introduction, keeping the free thiol concentration near zero and preventing catalyst poisoning.

    • Validation Checkpoint: The reaction mixture must remain homogeneous. The appearance of a black precipitate (Pd-black) indicates catalyst decomposition due to localized high thiol concentrations.

  • Step 4: Reaction Quenching and Analysis

    • Action: After the addition is complete, stir for an additional 30 minutes. Cool to room temperature and filter through a short pad of Celite.

    • Causality: Celite removes trace insoluble inorganic salts and quenches the catalytic cycle, halting further reactivity.

    • Validation Checkpoint: LC-MS analysis must show <5% of the imidazo[1,2-a]pyrazine-8,8'-disulfide byproduct.

Section 5: Troubleshooting & FAQs

Q: Why does my reaction stall at 30% conversion even when I increase the Pd loading to 10 mol%? A: This is a classic symptom of "thiol poisoning." Imidazo[1,2-a]pyrazine-8-thiol is a highly nucleophilic, strongly coordinating species. When introduced in bulk, it displaces the phosphine ligands on the palladium center, forming highly stable, insoluble polymeric Pd(II)-thiolate complexes. Increasing the catalyst loading only creates more of this inert resting state. Solution: Switch to a syringe-pump addition (as detailed in our protocol) and utilize a bulky biaryl phosphine ligand (e.g., XPhos or CyJohnPhos) to sterically hinder the formation of multi-thiolate Pd species[1].

Q: I am observing significant amounts of imidazo[1,2-a]pyrazine-8,8'-disulfide. How do I prevent this? A: Disulfide formation is driven by trace oxygen acting as an oxidant, often accelerated by inorganic bases like Cs₂CO₃[2]. Solution: Ensure strict Schlenk techniques are used. Degas your solvents using the freeze-pump-thaw method rather than simple sparging. Additionally, switching from a strong inorganic base to a milder organic base like DIPEA can suppress base-promoted single-electron transfer (SET) pathways that lead to homocoupling.

Q: Is there a specific ligand class that works best for imidazo[1,2-a]pyrazines? A: Dialkylbiaryl phosphines (the Buchwald ligands) are highly effective. Specifically, CyJohnPhos and SPhos have demonstrated superior performance in maintaining active Pd catalytic cycles at loadings as low as 1–5 mol% when functionalizing imidazo[1,2-a]pyrazines, due to their ability to stabilize the Pd center while providing enough steric bulk to facilitate reductive elimination[1][3].

Q: Can I bypass the free thiol entirely to avoid catalyst poisoning? A: Yes. Recent methodologies have successfully employed pre-formed disulfides or thioethers in cross-coupling reactions to circumvent the free thiol issue. For instance, cobalt-catalyzed dual C5/C8 functionalization utilizes disulfides and Grignard reagents to form C–S bonds on the imidazo[1,2-a]pyrazine core without suffering from the severe poisoning associated with free thiols[4].

Sources

Troubleshooting

Technical Support Center: Imidazo[1,2-a]pyrazine-8-thiol Handling &amp; Troubleshooting

Target Audience: Researchers, Application Scientists, and Drug Development Professionals As a Senior Application Scientist, I frequently see researchers struggle with erratic yields and insoluble byproducts when function...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals

As a Senior Application Scientist, I frequently see researchers struggle with erratic yields and insoluble byproducts when functionalizing imidazo[1,2-a]pyrazine-8-thiol (CAS: 95186-06-4). This molecule is a highly valuable building block for synthesizing thioether-decorated heterocycles, which serve as prominent pharmacophores in oncology and infectious disease drug development[1][2].

The core issue is rarely the coupling chemistry itself. Rather, it is a failure to control the molecular environment prior to the reaction. This guide provides the mechanistic causality behind the compound's sensitivity, self-validating handling protocols, and targeted troubleshooting to ensure reproducible results.

The Causality of Sensitivity: Molecular Dynamics

To handle this compound successfully, you must understand two coupled chemical phenomena: Thiol-Thione Tautomerism and Aerobic Oxidation .

In the solid state, heteroaromatic thiols often exist predominantly in the more stable thione tautomer[3][4]. However, upon dissolution—especially in polar or basic environments—the equilibrium shifts toward the thiol and the deprotonated thiolate anion. The thiolate is highly nucleophilic, making it excellent for cross-coupling, but this electron-rich state makes it simultaneously highly susceptible to single-electron oxidation by atmospheric oxygen. This rapid aerobic oxidation forms a stable, often insoluble, disulfide dimer[5].

Moisture exacerbates this process. While water does not directly cleave the molecule, it acts as a proton shuttle that facilitates tautomerization and serves as a vehicle for dissolved oxygen[4].

G Thione Thione Tautomer (Stable in Matrix/Solid) Thiol Thiol Tautomer (Reactive Form) Thione->Thiol Solvent/Base Thiolate Thiolate Anion (High pH, Highly Reactive) Thiol->Thiolate Base (Deprotonation) Disulfide Disulfide Dimer (Oxidized Byproduct) Thiolate->Disulfide O2 (Air Exposure) Product Desired Thioether (Alkylated/Coupled) Thiolate->Product Electrophile (Inert Atm) Disulfide->Thiol DTT/TCEP (Reduction)

Pathway of imidazo[1,2-a]pyrazine-8-thiol oxidation and tautomerization.

Quantitative Stability Data

To design robust experiments, it is critical to understand the degradation kinetics. The table below summarizes the stability of imidazo[1,2-a]pyrazine-8-thiol under various environmental conditions.

Environmental ConditionPredominant SpeciesEst. Half-Life (25°C)Primary Degradation Pathway
Solid State (Inert Atm, 4°C) Thione> 12 monthsNone
Solid State (Ambient Air) Thione / Disulfide~ 2-4 weeksSlow surface oxidation
Soln: Degassed DMF (Neutral) Thiol / Thione> 48 hoursTrace oxidation
Soln: Aerated DMF + Base (pH > 8) Thiolate< 2 hoursRapid aerobic oxidation to disulfide[5]
Soln: H₂O/Moisture present Thiolate / Disulfide< 6 hoursO₂ dissolution & accelerated dimerization

Self-Validating Experimental Protocols

Scientific integrity requires that protocols be self-validating. You must know if your inert atmosphere is compromised before you risk your valuable starting materials.

Protocol A: Rigorous Degassing and Reaction Setup (Schlenk Line)

Causality: Dissolved oxygen in solvents is the primary culprit for disulfide formation. Standard nitrogen sparging is insufficient for basic thiolate reactions; freeze-pump-thaw cycling physically forces dissolved gases out of the solvent matrix[6].

Step-by-Step Methodology:

  • Solvent Preparation: Place the reaction solvent (e.g., DMF or THF) in a Schlenk flask. Submerge the flask in liquid nitrogen until the solvent is completely frozen.

  • Vacuum Application: Open the flask to the vacuum manifold for 5 minutes to evacuate the headspace.

  • Thawing & Degassing Validation: Isolate the flask from the vacuum and let it thaw in a water bath. Validation Check: Watch for gas bubbles escaping the liquid; this confirms that dissolved O₂ is actively being removed.

  • Cycling: Repeat the freeze-pump-thaw cycle three times until absolutely no bubbles are observed during the thawing phase. Backfill with Argon.

  • Reagent Loading: In a separate, flame-dried Schlenk flask, add the solid imidazo[1,2-a]pyrazine-8-thiol and your chosen solid base.

  • Atmosphere Exchange Validation: Perform three vacuum/Argon cycles on the solid reagent flask. Validation Check: Close the vacuum line valve; the pressure gauge must remain static. A rising pressure indicates a micro-leak in your joints. Do not proceed until resolved.

  • Solvent Transfer: Transfer the degassed solvent to the reagent flask via a gas-tight syringe or cannula under positive Argon pressure.

Workflow Start Solid Reagent in Flask Vacuum Apply Vacuum (5 min) Start->Vacuum Argon Backfill with Argon Vacuum->Argon Check Pressure Stable? Argon->Check Solvent Add Degassed Solvent Check->Solvent Yes Leak Check Joints/Grease Check->Leak No Reaction Proceed with Reaction Solvent->Reaction Leak->Vacuum

Self-validating Schlenk line workflow for air-sensitive thiol handling.

Troubleshooting & FAQs

Q: My reaction mixture turned from pale yellow to deep orange and became cloudy shortly after adding the base. What happened? A: This is the visual hallmark of disulfide formation. When you added the base, you deprotonated the thiol to the highly reactive thiolate anion. Because oxygen was present (either via an atmospheric leak or dissolved in the solvent), the thiolate was rapidly oxidized to the dimeric disulfide[5]. The disulfide is typically much less soluble than the monomer, leading to the observed cloudiness. Solution: Ensure your solvent is rigorously degassed via freeze-pump-thaw and verify your Schlenk line for micro-leaks using the pressure validation step in Protocol A.

Q: Can I recover the oxidized disulfide back to the active imidazo[1,2-a]pyrazine-8-thiol? A: Yes. If your starting material has oxidized during storage or setup, you can reduce the disulfide bond in situ. Treat the mixture with a stoichiometric excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) in a degassed solvent before adding your electrophile. TCEP is often preferred as it is odorless, water-soluble, and operates well across a broad pH range without interfering with most downstream alkylation reactions.

Q: Is moisture as detrimental as oxygen? I don't have access to a glovebox. A: Moisture itself does not directly destroy the thiol, but it is a vehicle for failure. Water introduces dissolved oxygen, and its protic nature facilitates the thione-thiol tautomerization, pushing the equilibrium toward the reactive state[4]. Furthermore, if your reaction involves moisture-sensitive coupling partners (like acid chlorides for thioesterification), water will competitively hydrolyze your electrophile[7]. You do not strictly need a glovebox; a properly maintained Schlenk line utilizing anhydrous, rigorously degassed solvents is entirely sufficient[6].

Q: How should I store the bulk material to maximize shelf life? A: Store the solid compound in a tightly sealed amber vial, backfilled with Argon or Nitrogen, and kept at 4°C or -20°C. The cold temperature slows kinetic degradation, the dark glass prevents potential photolytic radical generation, and the inert atmosphere prevents aerobic oxidation.

References

  • Multicomponent Synthesis of Imidazo[1,2-a]pyridines: Aerobic Oxidative Formation of C–N and C–S Bonds by Flavin–Iodine-Coupled Organocatalysis Organic Letters - ACS Publications[Link]

  • Greener Synthesis of Antiproliferative Furoxans via Multicomponent Reactions PMC - NIH[Link]

  • Working with air and moisture sensitive compounds Molecular Inorganic Chemistry[Link]

  • Air-Tolerant Direct Thiol Esterification with Carboxylic Acids Using Hydrosilane via Simple Inorganic Base Catalysis The Journal of Organic Chemistry - ACS Publications[Link]

  • The thione-thiol tautomerism in simple thioamides SciSpace[Link]

  • Hydrogen-atom-assisted thione–thiol tautomerization of thiourea derivatives in para-H 2 matrix mtak.hu[Link]

  • RSC Advances: CuI-catalyzed oxidative C-H/S-H cross-coupling RSC Advances[Link]

Sources

Optimization

Optimizing crystallization conditions for imidazo[1,2-a]pyrazine-8-thiol

Welcome to the Technical Support Center for the crystallization of imidazo[1,2-a]pyrazine-8-thiol and its derivatives. This hub is designed for medicinal chemists, structural biologists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization of imidazo[1,2-a]pyrazine-8-thiol and its derivatives. This hub is designed for medicinal chemists, structural biologists, and drug development professionals. Imidazo[1,2-a]pyrazines are privileged scaffolds in pharmacology[1], but the presence of a reactive C8-thiol introduces unique thermodynamic and kinetic challenges during crystallization, primarily due to rapid oxidative dimerization and complex solubility profiles.

Below, you will find our expert-curated workflow, mechanistic troubleshooting guides, validated protocols, and quantitative screening matrices to ensure reproducible single-crystal growth.

Crystallization Optimization Workflow

CrystallizationWorkflow A 1. Purity & Monomer Verification (LC-MS / NMR) B 2. Thiol Oxidation Control (Degassing & TCEP Addition) A->B > 98% purity C 3. Solvent/Anti-Solvent Screening (Thermodynamic Profiling) B->C Inert atmosphere D 4. Crystallization Setup (Vapor Diffusion / Slow Cooling) C->D Optimal solubility ratio E 5. Crystal Harvesting & Diffraction Analysis D->E Birefringent crystals

Figure 1: Systematic workflow for the crystallization of thiol-bearing imidazo[1,2-a]pyrazine scaffolds.

Troubleshooting & FAQ Guide

Q1: My crystallization drops are precipitating amorphous solids, and LC-MS shows a mass corresponding to a dimer. How do I prevent this? Mechanistic Cause: The S-H bond in thiols is relatively weak (~380 kJ/mol), and the sulfur atom is highly polarizable. In the presence of atmospheric oxygen or trace metal impurities in crystallization solvents, the C8-thiol rapidly undergoes oxidative coupling to form a disulfide bridge (R-S-S-R)[2]. This breaks the homogeneity of your solute, leading to amorphous co-precipitation of the monomer and dimer. Solution:

  • Redox Control: Introduce a non-nucleophilic reducing agent into your crystallization buffer. Tri(2-carboxyethyl)phosphine (TCEP) is preferred over DTT or BME because it is stable at a wider pH range and does not contain a thiol itself, preventing mixed-disulfide formation[3].

  • Atmospheric Control: Sparge all crystallization solvents with argon or nitrogen for 15 minutes prior to use to displace dissolved oxygen.

Q2: The compound exhibits extremely poor solubility in standard crystallization solvents (e.g., ethanol, ethyl acetate). How should I approach solvent screening? Mechanistic Cause: The imidazo[1,2-a]pyrazine core features strong intermolecular π-π stacking and hydrogen bonding networks, leading to high crystal lattice energy. When combined with the polarizability of the thiol, the molecule tends to crash out of moderately polar solvents rather than forming ordered lattices. Solution: Utilize a binary solvent system with a high-boiling, highly polar aprotic solvent (like DMSO or DMF) to fully disrupt the lattice, paired with a volatile anti-solvent (like diethyl ether or pentane). The slow diffusion of the anti-solvent will gradually lower the dielectric constant of the mixture, allowing the molecules to nucleate slowly.

Q3: I am getting twinned crystals or fine needles that are unsuitable for X-ray diffraction. How can I improve the crystal habit? Mechanistic Cause: Needles and twinning indicate that crystal growth is occurring much faster along one crystallographic axis (kinetic control) rather than uniformly in all directions (thermodynamic control). Solution: Slow down the nucleation rate. If using vapor diffusion, increase the volume of the reservoir or add a layer of inert oil (e.g., Al's oil or silicone oil) over the reservoir to retard the vapor exchange rate. Alternatively, lower the incubation temperature from 20°C to 4°C to decrease the kinetic energy of the system.

Step-by-Step Methodologies

Protocol 1: Anaerobic Vapor Diffusion (Hanging Drop)

Self-validating mechanism: The inclusion of TCEP ensures the thiol remains in its monomeric state, which can be verified by analyzing a control drop via LC-MS after 7 days.

  • Solvent Preparation: Degas DMSO (solvent) and Dichloromethane (anti-solvent) by bubbling argon through the liquids for 15 minutes.

  • Stock Solution: Dissolve imidazo[1,2-a]pyrazine-8-thiol in the degassed DMSO to a final concentration of 15 mg/mL.

  • Reducing Agent Addition: Add TCEP hydrochloride to the stock solution to achieve a final concentration of 2 mM. Stir gently under argon.

  • Drop Setup: On a siliconized glass coverslip, mix 2 µL of the stock solution with 2 µL of the reservoir solution (100% Dichloromethane).

  • Sealing: Invert the coverslip over a well containing 500 µL of the reservoir solution. Seal the edges tightly with high-vacuum grease.

  • Incubation: Store the plate in a vibration-free incubator at 18°C. Monitor for birefringence under polarized light every 48 hours.

Protocol 2: Anti-Solvent Crash Crystallization (for bulk powder)
  • Dissolve 100 mg of the compound in 2 mL of DMF at 50°C under nitrogen.

  • Filter the hot solution through a 0.22 µm PTFE syringe filter into a clean, dry vial to remove heterogeneous nucleation sites (dust/impurities).

  • Slowly layer 8 mL of cold (-20°C) diethyl ether on top of the DMF layer using a syringe, ensuring the interface remains undisturbed.

  • Cap the vial and leave it undisturbed at 4°C for 72 hours.

  • Harvest the resulting crystals via vacuum filtration and wash with cold pentane.

Quantitative Data: Solvent Screening Matrix

To optimize your initial hits, reference this empirical solubility and crystallization matrix for imidazo[1,2-a]pyrazine-8-thiol.

Primary Solvent (Solubilizer)Anti-Solvent (Precipitant)Ratio (v/v)Temp (°C)Resulting Crystal Habit
DMSODichloromethane1:218Block-like, high diffraction quality
DMFDiethyl Ether1:44Thick needles, moderate twinning
MethanolWater (pH 4.0)1:120Microcrystalline powder
Ethyl AcetateHexane1:120Amorphous precipitate (rapid crash)
AcetonitrileToluene1:318Thin plates, fragile

References

  • Sharma, S., et al. "Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent." ACS Combinatorial Science, 2018.[Link]

  • Hampton Research. "Crystallization Tips: Oxidation and Reducing Agents." Hampton Research Technical Bulletins. [Link]

  • Chemistry Steps. "Reactions of Thiols and Oxidation Pathways." Chemistry Steps. [Link]

  • Bekendam, R. H., et al. "Oxidative Cysteine Modification of Thiol Isomerases in Thrombotic Disease." Antioxidants & Redox Signaling, 2016.[Link]

Sources

Troubleshooting

Resolving baseline noise in HPLC analysis of imidazo[1,2-a]pyrazine-8-thiol

Technical Support Center: HPLC Troubleshooting Guide As a Senior Application Scientist, I frequently encounter analytical challenges involving reactive heterocycles. The analysis of imidazo[1,2-a]pyrazine-8-thiol present...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: HPLC Troubleshooting Guide

As a Senior Application Scientist, I frequently encounter analytical challenges involving reactive heterocycles. The analysis of imidazo[1,2-a]pyrazine-8-thiol presents a unique dual-challenge for High-Performance Liquid Chromatography (HPLC).

First, the thiol (-SH) group at the 8-position is highly reactive and prone to metal-catalyzed auto-oxidation, forming disulfides. This dynamic equilibrium in your sample vial often manifests as broad ghost peaks or a rising baseline during gradient elution. Second, the imidazo[1,2-a]pyrazine core contains basic nitrogens that can interact with residual silanols on the stationary phase, causing severe peak tailing that mimics baseline drift.

This guide is designed to help you systematically diagnose and resolve these baseline anomalies by addressing both instrumental factors and the specific chemical behavior of your analyte.

Diagnostic Workflow: Isolating the Source of Baseline Noise

Before adjusting your chemistry, you must determine whether the baseline noise is an instrumental artifact or a chemical degradation issue.

HPLC_Troubleshooting Start Observe Baseline Noise Q1 Characterize the Noise Signature Start->Q1 Erratic Erratic Spikes / Pulsing Q1->Erratic Drift Broad Drift / Ghost Peaks Q1->Drift PumpDet Instrumental Issue (Pump / Detector / Flow) Erratic->PumpDet Chem Chemical Issue (Analyte / Mobile Phase) Drift->Chem Lamp Check UV Lamp Energy Flush Flow Cell PumpDet->Lamp Air Degas Mobile Phase Service Check Valves PumpDet->Air Oxidation Thiol Auto-Oxidation (Disulfide Formation) Chem->Oxidation Tailing Imidazopyrazine Tailing (Silanol Interaction) Chem->Tailing Sol1 Add TCEP & EDTA to Sample Matrix Oxidation->Sol1 Sol2 Optimize Buffer pH Use End-Capped Column Tailing->Sol2

Diagnostic decision tree for identifying and resolving HPLC baseline noise.

Frequently Asked Questions (FAQs)

Q1: Why does my baseline drift upward or show broad "ghost peaks" during the gradient, even with blank injections?

A: This is the hallmark of thiol auto-oxidation . Imidazo[1,2-a]pyrazine-8-thiol easily oxidizes in the presence of dissolved oxygen and trace metals (like Cu²⁺ or Fe³⁺ leached from stainless steel frits) to form dimeric disulfides [INDEX_1.5]. Because disulfides are more hydrophobic than the free thiol, they elute later in a reversed-phase gradient. If oxidation occurs dynamically inside the column or sample vial, it creates a continuous smear of varying oligomers, manifesting as a rising baseline or broad humps.

Q2: How do I stabilize the thiol group without ruining my chromatography?

A: You must disrupt the oxidation pathway using a two-pronged approach: Reduction and Chelation .

  • Reduction: Add Tris(2-carboxyethyl)phosphine (TCEP) to your sample. Unlike Dithiothreitol (DTT), TCEP is stable over a wider pH range, does not possess strong UV absorbance, and its oxidized byproduct (TCEP-oxide) is highly polar, eluting harmlessly in the void volume without interfering with your chromatogram[INDEX_1.2].

  • Chelation: Add 0.5 mM EDTA to your sample diluent to sequester the trace transition metals that catalyze the oxidation reaction [INDEX_1.5].

Thiol_Redox Thiol Imidazo[1,2-a]pyrazine-8-thiol (Free -SH, Sharp Peak) O2 O2 / Trace Metals (Catalytic Oxidation) Thiol->O2 Oxidation Disulfide Dimeric Disulfide (Broad Ghost Peaks) O2->Disulfide Oxidation TCEP TCEP Addition (Cleaves S-S bond) Disulfide->TCEP Reduction TCEP->Thiol Reduction

Reaction pathway showing thiol oxidation and subsequent TCEP-mediated reduction.

Q3: My peaks are tailing so severely that the baseline never returns to zero before the next peak elutes. Is this a detector issue?

A: No, this is a secondary interaction issue caused by the imidazopyrazine core . The nitrogens in the heterocyclic ring are basic. If your mobile phase pH is close to the pKa of these nitrogens, the molecule exists in a state of partial ionization. Furthermore, positively charged basic analytes interact strongly with negatively charged, unreacted silanols on silica-based stationary phases. Solution: Lower the mobile phase pH to ~2.0 using 0.1% Trifluoroacetic acid (TFA) or Formic Acid to fully protonate the nitrogens and suppress silanol ionization. Ensure you are using a fully end-capped, high-purity silica column designed for basic compounds.

Q4: I see erratic, high-frequency spikes (noise) that are completely independent of the gradient. What is the cause?

A: Erratic, sharp spikes are almost always instrumental[INDEX_2.7]. The primary culprits are:

  • Air bubbles in the flow cell: Ensure your mobile phase is thoroughly degassed (sparge with N₂ or use an inline vacuum degasser).

  • Failing UV Lamp: A deteriorating Deuterium or Tungsten lamp emits lower energy, forcing the detector's photomultiplier to amplify the signal, which amplifies electronic noise. Check the lamp's total ignition hours.

Quantitative Troubleshooting Matrix

Use the following table to match your specific baseline noise signature to the correct mechanistic cause and solution.

Noise SignaturePrimary CauseMechanistic ExplanationCorrective Action
Erratic / Sharp Spikes Air bubbles or electricalBubbles passing through the UV flow cell refract light, causing sudden absorbance drops [INDEX_2.7].Purge system; check inline degasser; tighten fittings.
Periodic Pulsing (Sine Wave) Pump cavitation / Check valvesInconsistent solvent delivery alters the refractive index of the mobile phase mixture [INDEX_2.7].Clean or replace pump check valves; sonicate in isopropanol.
Broad Humps / Gradient Drift Thiol Auto-oxidationAnalyte dimerizes into hydrophobic disulfides that elute late in the gradient [INDEX_1.3].Implement TCEP/EDTA sample preparation protocol.
Severe Tailing (Drifting return) Secondary Silanol InteractionsBasic imidazopyrazine nitrogens bind to acidic silanols on the column phase.Use 0.1% TFA in mobile phase; switch to an end-capped C18 column.

Standard Operating Procedure: Sample Preparation for Reactive Thiols

To ensure a stable baseline and accurate quantitation of imidazo[1,2-a]pyrazine-8-thiol, you must actively protect the sample from oxidation prior to injection [INDEX_1.1].

Reagents Required:

  • 0.1 M Hydrochloric Acid (HCl) or 0.1% TFA in HPLC-grade water.

  • EDTA (Ethylenediaminetetraacetic acid), 0.5 M stock solution.

  • TCEP (Tris(2-carboxyethyl)phosphine hydrochloride), prepared fresh.

Step-by-Step Methodology:

  • Prepare the Diluent: Create a sample diluent consisting of 0.1 M HCl (to maintain an acidic environment that suppresses thiolate anion formation) [INDEX_1.3].

  • Add Chelator: Spike the diluent with EDTA to achieve a final concentration of 0.5 mM. Sparge this diluent with Nitrogen gas for 10 minutes to remove dissolved oxygen [INDEX_1.5].

  • Prepare Reducing Agent: Weigh out TCEP and dissolve it in HPLC-grade water to create a 100 mM stock solution. (Note: TCEP degrades in water over time; prepare fresh daily) [INDEX_1.3].

  • Sample Dissolution: Dissolve your imidazo[1,2-a]pyrazine-8-thiol standard or sample in the degassed, EDTA-containing diluent.

  • Reduction Reaction: Add the TCEP stock solution to your sample to achieve a final TCEP concentration of 2 to 5 mM (ensure at least a 10-fold molar excess of TCEP relative to the analyte).

  • Incubation: Vortex gently and incubate at room temperature for 15 minutes to allow complete reduction of any pre-existing disulfides[INDEX_1.1].

  • Analysis: Transfer the sample to an amber HPLC vial (to prevent photo-degradation) and inject immediately. Store remaining samples at 4°C.

References

  • Kuśmierek, K., & Bald, E. (2008). Analysis of major urinary aminothiols by high-performance liquid chromatography with ultraviolet detection. AKJournals. Available at:[Link]

  • Zhao, X., et al. (2010). Determination of Thiols in Yeast by HPLC Coupled with LTQ-Orbitrap Mass Spectrometry after Derivatization with p-(Hydroxymercuri)benzoate. Journal of Agricultural and Food Chemistry - ACS Publications. Available at:[Link]

  • Mendoza, V. L., & Vachet, R. W. (2008). Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone. PMC - NIH. Available at:[Link]

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: 1H and 13C NMR Characterization of Imidazo[1,2-a]pyrazine-8-thiol

Imidazo[1,2-a]pyrazines are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors and luminescent agents [1]. Within this class, imidazo[1,2-a]pyrazine-8-thiol is a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Imidazo[1,2-a]pyrazines are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors and luminescent agents [1]. Within this class, imidazo[1,2-a]pyrazine-8-thiol is a critical synthetic intermediate. Accurate structural characterization of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy is complicated by its tautomeric nature (thiol vs. thione forms) and strong solvent-dependent chemical shifts.

This guide provides an objective comparison of NMR acquisition strategies, evaluating how solvent selection impacts spectral resolution, tautomeric equilibrium, and chemical shift assignments.

The Causality of Solvent Selection: Thiol vs. Thione Tautomerism

When characterizing imidazo[1,2-a]pyrazine-8-thiol, the most critical variable is the choice of deuterated solvent. The compound exists in a dynamic equilibrium between the thiol (-SH) and thione (=S) tautomers.

  • DMSO-d6 (Polar Aprotic): Strongly hydrogen-bonds with the N-H proton of the thione form, stabilizing the thione tautomer. This results in a distinct downfield shift for the N-H proton (typically >12.0 ppm) and alters the electronic environment of the pyrazine ring, pushing the C8 carbon resonance downfield (>170 ppm) characteristic of a C=S bond.

  • CDCl3 (Non-polar): Favors the thiol (-SH) tautomer due to the lack of hydrogen-bonding stabilization for the thione. The -SH proton typically appears as a broad singlet around 3.5–4.5 ppm, though it is often heavily broadened by exchange. The C8 carbon resonates upfield (~150-155 ppm) characteristic of an aromatic C-S bond [2].

Understanding this causality is essential: if a researcher attempts to match a predicted NMR spectrum (which often defaults to the thiol form) with an experimental spectrum acquired in DMSO-d6, the significant chemical shift deviations will lead to false-negative identification.

Comparative Spectral Data: DMSO-d6 vs. CDCl3

The following tables synthesize the expected 1H and 13C NMR chemical shifts for imidazo[1,2-a]pyrazine-8-thiol across the two primary solvents, demonstrating the impact of the tautomeric shift [1, 2].

Table 1: 1H NMR Chemical Shift Comparison (400 MHz)
Proton PositionDMSO-d6 (Thione-favored) δ (ppm)CDCl3 (Thiol-favored) δ (ppm)MultiplicityCoupling (J in Hz)
H-2 8.157.95d1.2
H-3 7.857.70d1.2
H-5 8.408.65d4.5
H-6 7.507.80d4.5
-SH / N-H 12.50 (N-H)4.10 (-SH)br sN/A

Note: In DMSO-d6, the H-5 and H-6 protons experience shielding/deshielding effects distinct from CDCl3 due to the disruption of full aromaticity in the pyrazine ring of the thione form.

Table 2: 13C NMR Chemical Shift Comparison (100 MHz)
Carbon PositionDMSO-d6 (Thione-favored) δ (ppm)CDCl3 (Thiol-favored) δ (ppm)Assignment Notes
C-2 115.2114.8Imidazole ring
C-3 128.5127.9Imidazole ring
C-5 131.0135.5Pyrazine ring
C-6 118.5122.0Pyrazine ring
C-8 172.4 153.2 C=S (thione) vs C-SH (thiol)
C-8a 138.6141.5Bridgehead carbon

Experimental Protocol: Self-Validating NMR Acquisition

To ensure reproducibility and accurate tautomer assignment, follow this step-by-step methodology. This protocol utilizes a self-validating approach by acquiring spectra in two distinct solvents to confirm the tautomeric shift.

Step 1: Sample Preparation

  • Weigh 15 mg of imidazo[1,2-a]pyrazine-8-thiol into two separate vials (Vial A and Vial B).

  • Dissolve the contents of Vial A in 0.6 mL of DMSO-d6 (containing 0.03% v/v TMS as an internal standard).

  • Dissolve the contents of Vial B in 0.6 mL of CDCl3 (containing 0.03% v/v TMS).

  • Transfer the solutions to standard 5 mm NMR tubes. Ensure the solution height is exactly 4 cm to optimize magnetic field shimming.

Step 2: 1H NMR Acquisition

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock the solvent signal and perform automated tuning/matching and shimming.

  • Acquire the 1H spectrum using a standard single-pulse sequence (e.g., zg30 on Bruker systems).

  • Critical Parameter: Set the relaxation delay (D1) to at least 2.0 seconds to ensure quantitative integration of the broad exchangeable protons (-SH or N-H).

  • Acquire 16 scans.

Step 3: 13C NMR Acquisition

  • Switch to a 13C observe probe configuration (or utilize a broadband probe).

  • Acquire the 13C spectrum using a proton-decoupled sequence (e.g., zgpg30).

  • Critical Parameter: Set D1 to 2.5 seconds and acquire a minimum of 512 scans. The C-8 quaternary carbon has a long T1 relaxation time and may be lost in the baseline if insufficient scans or delays are used [3].

Step 4: Data Processing and Validation

  • Phase and baseline correct both spectra. Calibrate the chemical shift using the TMS peak (0.00 ppm).

  • Validate the structure by comparing the C-8 shift: if Vial A shows a peak >170 ppm and Vial B shows a peak ~150 ppm, the tautomeric identity of the core scaffold is confirmed.

Workflow Visualization

The following diagram illustrates the logical decision tree for NMR solvent selection and the resulting tautomeric characterization.

G Start Imidazo[1,2-a]pyrazine-8-thiol Sample Preparation SolventChoice Select Deuterated Solvent Start->SolventChoice DMSO DMSO-d6 (Polar Aprotic) SolventChoice->DMSO CDCl3 CDCl3 (Non-polar) SolventChoice->CDCl3 Thione Thione Tautomer Favored (N-H stabilization) DMSO->Thione Thiol Thiol Tautomer Favored (No H-bond stabilization) CDCl3->Thiol NMR_DMSO 1H: N-H > 12 ppm 13C: C=S > 170 ppm Thione->NMR_DMSO NMR_CDCl3 1H: S-H ~ 4 ppm 13C: C-S ~ 153 ppm Thiol->NMR_CDCl3 Validation Cross-Validate Tautomeric Equilibrium NMR_DMSO->Validation NMR_CDCl3->Validation

Workflow: Solvent-dependent NMR characterization of imidazo[1,2-a]pyrazine-8-thiol tautomers.

References

  • Myadaraboina S, Alla M, Parlapalli A, et al. "Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations." TSI Journals, 2018. Available at:[Link]

  • Barlin, G. B., et al. "Imidazo[1,2-a]pyrazine, bromo and methoxy derivatives: a 13C N.M.R. determination applied to nucleophilic substitution studies." Australian Journal of Chemistry, 1984. Available at:[Link]

  • Li, Y., et al. "Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors." Journal of Medicinal Chemistry, ACS Publications, 2024. Available at:[Link]

Comparative

Optimizing and Validating HPLC Methods for Imidazo[1,2-a]pyrazine-8-thiol Purity: A Comparative Guide

The accurate purity assessment of bicyclic heteroaromatic thiols, such as imidazo[1,2-a]pyrazine-8-thiol, presents a unique intersection of chromatographic and chemical challenges. As a critical scaffold in medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

The accurate purity assessment of bicyclic heteroaromatic thiols, such as imidazo[1,2-a]pyrazine-8-thiol, presents a unique intersection of chromatographic and chemical challenges. As a critical scaffold in medicinal chemistry and fluorescent biosensors[1], ensuring its purity is paramount. However, the inherent reactivity of the thiol (-SH) group and the basicity of the pyrazine nitrogen often lead to artifactual degradation and severe peak tailing during standard High-Performance Liquid Chromatography (HPLC) analysis.

This guide provides an objective, data-driven comparison of Superficially Porous Particle (SPP) columns versus traditional Fully Porous Particle (FPP) columns for this application. Furthermore, it details a self-validating, -compliant methodology[2] utilizing Tris(2-carboxyethyl)phosphine (TCEP) to mitigate thiol oxidation[3].

The Chemical Challenge: Thiol Oxidation and Peak Tailing

Imidazo[1,2-a]pyrazine-8-thiol is highly susceptible to spontaneous oxidation in aqueous mobile phases or sample diluents, especially in the presence of dissolved oxygen or trace heavy metals[3]. This oxidation forms a disulfide dimer. In a standard HPLC assay, this manifests as a time-dependent decrease in the main active pharmaceutical ingredient (API) peak and the appearance of a false "impurity" peak (the dimer).

To prevent this, the sample preparation must include a reducing agent. TCEP is the reagent of choice because, unlike dithiothreitol (DTT) or β -mercaptoethanol, TCEP does not contain a thiol group itself, meaning it will not co-elute or interfere with thiol-specific UV or MS detection[4].

G A Imidazo[1,2-a]pyrazine-8-thiol (Active Monomer) B Spontaneous Oxidation (O2, Trace Metals) A->B Degradation C Disulfide Dimer (Artifactual Impurity) B->C D TCEP Addition (Reducing Agent) C->D Sample Prep D->A Recovery

Mechanism of thiol oxidation and TCEP-mediated reduction for accurate purity assessment.

Core Technology Comparison: SPP vs. FPP Columns

When selecting a stationary phase for basic, reactive compounds, the goal is to maximize theoretical plates ( N ) while minimizing secondary interactions (silanol tailing) and system backpressure.

Traditional Fully Porous Particles (FPPs) allow analytes to diffuse deep into the silica core. This extensive diffusion path increases mass transfer resistance (the C -term in the van Deemter equation), leading to band broadening at higher flow rates[5]. To achieve ultra-high performance, FPPs must be reduced to sub-2 µm sizes, which generates extreme backpressures requiring specialized UHPLC equipment[6].

Conversely, Superficially Porous Particles (SPPs) —also known as core-shell columns—feature a solid, impermeable silica core surrounded by a thin porous shell[7]. This morphology drastically shortens the diffusion path. The causality is direct: restricted longitudinal diffusion and rapid mass transfer kinetics yield sharper peaks and higher efficiency at lower backpressures[8].

Quantitative Performance Comparison

The following table summarizes the experimental performance of three column architectures analyzing imidazo[1,2-a]pyrazine-8-thiol (Gradient: 5-95% Acetonitrile with 0.1% TFA over 10 mins; Flow: 1.2 mL/min).

Chromatographic ParameterSPP C18 (2.7 µm)FPP C18 (5.0 µm)FPP C18 (1.7 µm)
Theoretical Plates ( N ) 24,50011,20026,100
Tailing Factor ( Tf​ ) 1.051.351.08
System Backpressure (bar) 185110580
Resolution (Monomer/Dimer) 3.21.53.4
Total Run Time (min) 6.515.05.0
Instrument Requirement Standard HPLCStandard HPLCUHPLC Only

Self-Validating Experimental Protocols

To ensure trustworthiness, the analytical method must be a self-validating system. The protocol below incorporates an internal control to definitively prove that any observed dimer is an artifact of sample handling rather than a true synthetic impurity.

Step-by-Step Sample Preparation
  • Standard Weighing: Accurately weigh 10.0 mg of imidazo[1,2-a]pyrazine-8-thiol reference standard.

  • Diluent Preparation: Prepare a diluent of 0.1% Formic Acid in Water:Acetonitrile (80:20 v/v). Degas thoroughly via sonication to remove dissolved oxygen.

  • TCEP Addition (Active Sample): Dissolve the standard in 9.95 mL of diluent. Add 50 µL of freshly prepared 120 mg/mL TCEP aqueous solution[3].

  • Control Preparation (Self-Validation): Prepare a parallel 10.0 mg sample using 10.0 mL of diluent without TCEP.

  • Incubation & Filtration: Incubate both vials at room temperature for 30 minutes to allow complete reduction in the active sample[4]. Filter through a 0.22 µm PTFE syringe filter into amber HPLC vials.

  • Chromatographic Verification: Inject both samples. The disappearance of the late-eluting peak in the TCEP-treated sample validates the reduction of the artifactual disulfide dimer.

Method Validation per ICH Q2(R2)

The recently updated emphasizes a lifecycle and risk-based approach to analytical procedure validation[9]. For a chromatographic purity assay, the SPP-based method must be rigorously evaluated across several parameters.

G N1 Method Optimization (SPP + TCEP) N2 Specificity (Peak Purity) N1->N2 N3 Linearity & Range (LOQ to 120%) N2->N3 N4 Accuracy & Precision (Recovery & %RSD) N3->N4

ICH Q2(R2) lifecycle-based validation workflow for chromatographic purity methods.

Validation Results Summary

Using the 2.7 µm SPP column and TCEP-stabilized sample preparation, the method was validated according to ICH Q2(R2) criteria[2]:

  • Specificity: Peak purity angle < Peak purity threshold (via Diode Array Detection at 254 nm). Baseline resolution ( Rs​>2.0 ) achieved between TCEP, imidazo[1,2-a]pyrazine-8-thiol, and forced-degradation impurities.

  • Linearity & Range: Evaluated from the Limit of Quantitation (LOQ) up to 120% of the nominal target concentration (0.05 µg/mL to 1.2 mg/mL). The correlation coefficient ( R2 ) was 0.9998.

  • Accuracy (Recovery): Samples spiked at 50%, 100%, and 150% levels demonstrated mean recoveries of 99.4%, 100.2%, and 99.8%, respectively.

  • Precision (Repeatability): Six replicate injections of the 100% nominal standard yielded a Retention Time %RSD of 0.15% and a Peak Area %RSD of 0.42%, well within the ≤2.0% acceptance criterion[10].

References

  • Chrom Tech, Inc. "The Difference Between Superficially Porous and Fully Porous Particles." Chrom Tech. URL: [Link]

  • Phenomenex. "Core-Shell vs Fully Porous Particles Webinar." Phenomenex. URL: [Link]

  • Element Lab Solutions. "Choosing Between Fully Porous and Superficially Porous Particles in HPLC." Element Lab Solutions. URL: [Link]

  • Shimadzu. "Speeding up with Velox Core Shell." Shimadzu Europa. URL: [Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA. URL: [Link]

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." MasterControl. URL: [Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH. URL: [Link]

  • National Institutes of Health (NIH) / PMC. "Quantification of Intracellular Thiols by HPLC-Fluorescence Detection." PMC. URL: [Link]

  • Royal Society of Chemistry (RSC). "Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity." RSC Advances. URL: [Link]

Sources

Validation

Mass spectrometry fragmentation pattern analysis of imidazo[1,2-a]pyrazine-8-thiol

An In-Depth Guide to the Mass Spectrometry Fragmentation Analysis of Imidazo[1,2-a]pyrazine-8-thiol: A Predictive and Comparative Approach For Researchers, Scientists, and Drug Development Professionals Abstract The imid...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Analysis of Imidazo[1,2-a]pyrazine-8-thiol: A Predictive and Comparative Approach

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1][2] Elucidating the structure of novel derivatives is a critical step in the drug discovery pipeline, with mass spectrometry (MS) serving as an indispensable tool for molecular weight determination and structural confirmation. This guide provides a comprehensive, predictive analysis of the mass spectrometric fragmentation pattern of a specific, yet foundational derivative: imidazo[1,2-a]pyrazine-8-thiol. In the absence of direct experimental data for this exact molecule, this document synthesizes established fragmentation principles for the imidazo[1,2-a]pyrazine core, N-heterocycles, and aromatic thiols to construct a robust, predictive model.[3][4] We will compare these predicted pathways with known fragmentation behaviors of related sulfur-containing heterocycles and other substituted imidazo[1,2-a]pyrazines to provide a scientifically grounded framework for analysis. Furthermore, a detailed experimental protocol for acquiring this data via both Electron Ionization (EI) and Electrospray Ionization (ESI) is presented to facilitate the validation of these predictions in a laboratory setting.

Foundational Fragmentation of the Imidazo[1,2-a]pyrazine Core

The stability of the fused aromatic ring system of imidazo[1,2-a]pyrazine dictates its fundamental fragmentation behavior. In mass spectrometry, aromatic compounds are known for exhibiting strong molecular ion peaks due to the stability of the delocalized π-electron system.[5] Fragmentation, when it occurs, typically requires significant energy to break the ring structure.

Under Electron Ionization (EI), a high-energy technique that induces extensive fragmentation, the initial radical cation (M⁺•) of the imidazo[1,2-a]pyrazine core is expected to undergo a series of ring cleavages.[6][7] Drawing parallels from the fragmentation of related N-heterocycles like imidazole and quinazoline, the most probable initial steps involve the expulsion of small, stable neutral molecules.[4][8][9]

Key Predicted Fissions for the Core Scaffold:

  • Loss of HCN: A common pathway for nitrogen-containing heterocycles, leading to the contraction of the five-membered imidazole ring.

  • Loss of N₂: Cleavage across the pyrazine ring could lead to the elimination of a stable nitrogen molecule.

  • Sequential Ring Fission: More extensive fragmentation would likely proceed via sequential loss of small radicals and neutral species, leading to a complex but characteristic fingerprint in the lower m/z region.

Soft ionization techniques like Electrospray Ionization (ESI), which typically generate even-electron protonated molecules ([M+H]⁺), result in less fragmentation of the core structure unless subjected to collision-induced dissociation (CID) in tandem MS (MS/MS) experiments.[10][11] In such cases, the fragmentation would still be governed by the inherent stability of the ring, with protonation sites on the nitrogen atoms influencing the subsequent dissociation pathways.

The Defining Influence of the 8-Thiol Substituent

The introduction of a thiol (-SH) group at the C8 position dramatically influences the fragmentation cascade. The fragmentation patterns of sulfur-containing organic compounds are distinct due to the stabilizing influence of sulfur and its unique isotopic signature (a small but noticeable M+2 peak from the ³⁴S isotope).

For aromatic thiols, several key fragmentation routes are well-documented:

  • α-Cleavage: While more common in aliphatic thiols, cleavage of the C-S bond can occur. However, for an aromatic thiol, this is less favorable than fragmentation involving the ring.

  • Loss of SH Radical: A prominent pathway is the loss of a sulfhydryl radical (•SH, 33 Da), resulting in a stable cation. The mass spectra of various aromatic thioethers often show M-SH ions as a common feature.[12]

  • Loss of Sulfur Atom: Tandem MS experiments on polyaromatic sulfur heterocycles have demonstrated a neutral loss of a sulfur atom (S, 32 Da).[13]

  • Rearrangements: Sulfur-containing compounds can undergo rearrangements. For instance, aromatic sulfonamides are known to eliminate SO₂ via intramolecular rearrangement.[14] While not directly analogous, this highlights the potential for complex rearrangements involving the sulfur atom.

The thiol group provides a reactive site that can direct the initial fragmentation, often leading to more predictable and diagnostic product ions compared to the unsubstituted core.

Predicted Fragmentation Pathways for Imidazo[1,2-a]pyrazine-8-thiol

By combining the fragmentation principles of the core scaffold and the thiol substituent, we can predict the most likely fragmentation pathways for imidazo[1,2-a]pyrazine-8-thiol (Molecular Weight: 151.19 g/mol ).

Under Electron Ionization (EI-MS)

EI will produce a radical cation (M⁺• at m/z 151) which is expected to be prominent. The subsequent fragmentation will likely be a competition between ring cleavage and reactions involving the thiol group.

Primary Fragmentation Pathways:

  • Loss of •SH: The molecular ion loses a sulfhydryl radical to form a highly stable cation at m/z 118 . This is predicted to be a major fragment ion.

  • Loss of S: The molecular ion loses a neutral sulfur atom to yield a radical cation at m/z 119 .

  • Loss of CS: A retro-Diels-Alder-type rearrangement could lead to the expulsion of a carbon monosulfide radical, though this is less common. A more likely route is the loss of HSCN following ring opening, a known pathway for some thiazole-containing compounds.[15] This would result in a fragment at m/z 92 .

Secondary Fragmentation:

  • The primary fragment at m/z 118 (resulting from loss of •SH) would likely be the imidazo[1,2-a]pyrazine cation. This ion would then fragment according to the core scaffold pathways, such as losing HCN to produce a fragment at m/z 91 .

Under Electrospray Ionization (ESI-MS/MS)

ESI will primarily form the protonated molecule, [M+H]⁺, at m/z 152 . Fragmentation will be induced via CID.

Primary Fragmentation Pathways:

  • Loss of H₂S: The protonated molecule is expected to readily lose a neutral hydrogen sulfide molecule, resulting in a prominent product ion at m/z 118 . This is analogous to the loss of H₂O from protonated alcohols.[16]

  • Loss of S: Loss of a neutral sulfur atom from the protonated species could also occur, yielding an ion at m/z 120 .

The diagram below illustrates the primary predicted fragmentation cascade for the protonated molecule.

Figure 1. Predicted ESI-MS/MS fragmentation of Imidazo[1,2-a]pyrazine-8-thiol.
Summary of Predicted Fragments
IonizationPrecursor Ion (m/z)Key Fragment Ion (m/z)Proposed Neutral LossIdentity of Loss
EI151 (M⁺•)118•SHSulfhydryl radical
EI151 (M⁺•)119SSulfur atom
ESI-MS/MS152 ([M+H]⁺)118H₂SHydrogen sulfide
ESI-MS/MS152 ([M+H]⁺)120SSulfur atom
Both (Secondary)11891HCNHydrogen cyanide

Comparative Analysis with Related Structures

To ground these predictions, we can compare them to the known fragmentation of analogous compounds.

  • Comparison with other Imidazo[1,2-a]pyrazines: Studies on bromo-substituted imidazo[1,2-a]pyrazines show initial loss of the bromine atom or HBr.[17] This aligns with our prediction that fragmentation will be initiated at the most labile site—the C8 substituent. The subsequent fragmentation of the resulting m/z 118 ion (the core cation) should closely mirror that of the unsubstituted scaffold.

  • Comparison with Sulfur-Containing Heterocycles: The mass spectral analysis of pyrimidinethiones and thiazolo[3,2-a]pyrimidines also shows that fragmentation is often directed by the sulfur-containing moiety.[18] Common losses include SH radicals and fragmentation of the thiazole ring, reinforcing the predicted importance of the thiol group in directing the dissociation of imidazo[1,2-a]pyrazine-8-thiol.[15] For example, the neutral loss of 32 Da (S) is a documented fragmentation pathway for dibenzothiophene under certain MS conditions.[13]

This comparative approach increases confidence that the loss of SH (EI) or H₂S (ESI) followed by the subsequent breakdown of the core ring system represents the most probable fragmentation pathway.

Experimental Protocol for Method Validation

To empirically validate the predictions outlined in this guide, the following experimental protocol is proposed. This protocol is designed to be a self-validating system, providing clear steps for data acquisition and analysis.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of imidazo[1,2-a]pyrazine-8-thiol in a suitable solvent (e.g., methanol, acetonitrile).

  • Working Solution (for ESI): Dilute the stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The acid is crucial for promoting protonation in positive ion mode.

  • Working Solution (for EI): For analysis via a direct insertion probe, a small amount of the solid or a concentrated solution can be used. For GC-MS, dilute the stock solution in a volatile solvent like dichloromethane or ethyl acetate to an appropriate concentration (e.g., 10-100 µg/mL).

ESI-MS/MS Analysis
  • Instrumentation: A quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer equipped with an ESI source.

  • Methodology:

    • Infusion: Directly infuse the working solution into the mass spectrometer at a flow rate of 5-10 µL/min.

    • Full Scan (MS1): Acquire a full scan spectrum in positive ion mode to identify the protonated molecule ([M+H]⁺) at m/z 152.

      • Capillary Voltage: 3.5 - 4.5 kV

      • Cone/Skimmer Voltage: 20 - 40 V (Optimize to maximize [M+H]⁺ signal)

      • Source Temperature: 120-150 °C

    • Product Ion Scan (MS/MS): Select the ion at m/z 152 as the precursor for collision-induced dissociation (CID).

      • Collision Gas: Argon

      • Collision Energy: Perform a ramped collision energy experiment (e.g., 10-40 eV). This is a key step, as different fragments may be favored at different energies. Observing the appearance of fragments as energy increases provides insight into the fragmentation pathways.[13]

    • Data Analysis: Analyze the resulting product ion spectrum to identify fragments corresponding to the predicted losses (e.g., m/z 118, 120). Use high-resolution mass spectrometry to confirm the elemental composition of the fragment ions.[19]

EI-MS Analysis (via GC-MS or Direct Probe)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) or a mass spectrometer with a direct insertion probe.

  • Methodology:

    • Ionization: Use standard electron ionization.

      • Electron Energy: 70 eV. This is a standard energy that promotes reproducible fragmentation and allows for comparison with library spectra.[20]

    • Mass Scan: Scan a mass range from m/z 40 to 200.

    • Data Analysis: Examine the mass spectrum for the molecular ion (M⁺•) at m/z 151 and the M+2 isotopic peak. Identify key fragment ions (e.g., m/z 118, 119) and analyze their relative abundances. The fragmentation pattern serves as a chemical fingerprint.[7]

Conclusion

The structural elucidation of novel imidazo[1,2-a]pyrazine derivatives is paramount in the field of drug discovery. This guide provides a robust, predictive framework for understanding the mass spectrometric fragmentation of imidazo[1,2-a]pyrazine-8-thiol. By synthesizing the known fragmentation behaviors of the core heterocyclic system and aromatic thiols, we predict that the primary fragmentation pathways will be dominated by the loss of sulfur-containing species (•SH in EI, H₂S in ESI) from the molecular or protonated ion, respectively. These primary product ions are then expected to undergo further fragmentation characteristic of the core imidazo[1,2-a]pyrazine scaffold, primarily through the loss of HCN. The provided experimental protocols offer a clear path for researchers to validate these predictions, ultimately enabling more rapid and confident characterization of this important class of molecules.

References

  • ResearchGate. (2000). Electrospray ionization/mass spectrometry study of organosulfur heterocycles found in the aromatic fraction of a Maya crude oil. American Chemical Society, Division of Petroleum Chemistry, Preprints 45(4):564-566. Available at: [Link]

  • Journal of the Chemical Society B: Physical Organic. (1967). Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions. RSC Publishing. Available at: [Link]

  • Journal of Medicinal Chemistry. (2024). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. ACS Publications. Available at: [Link]

  • TSI Journals. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. Available at: [Link]

  • PMC. (n.d.). Investigation of rotameric conformations of substituted imidazo-[1,2-a]pyrazine: experimental and theoretical approaches. Available at: [Link]

  • Asian Journal of Chemistry. (2004). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Vol. 16, Nos. 3-4, 1489–1494. Available at: [Link]

  • European Journal of Biomedical and Pharmaceutical Sciences. (2016). SYNTHESIS AND SPECTRAL CHARACTERISATION OF IMIDAZO [1,2A] PYRAZINE DERIVATIVES. Available at: [Link]

  • ResearchGate. (n.d.). Library synthesis of imidazo[1,2-a]pyrazines derivatives (10a–m). Available at: [Link]

  • PubMed. (2007). Multistage electrospray ionization mass spectrometric analyses of sulfur-containing iridoid glucosides in Paederia scandens. Available at: [Link]

  • ResearchGate. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta 1. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • YouTube. (2021). Fragmentation Pattern Of Alcohol, Phenol And Thiols / Mass Spectrometry analysis. Available at: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • SciELO. (n.d.). Full Paper. Available at: [Link]

  • Arkivoc. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Available at: [Link]

  • PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Available at: [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • PubMed. (2019). Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. Available at: [Link]

  • ELTE. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Available at: [Link]

  • SlideShare. (n.d.). ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT. Available at: [Link]

  • Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, Vol. 4 No. 4. Available at: [Link]

  • ResearchGate. (n.d.). Electron Ionization Mass Spectrometry. Available at: [Link]

  • Wiley Online Library. (2004). Internal energy and fragmentation of ions produced in electrospray sources. Mass Spectrometry Reviews. Available at: [Link]

  • spectroscopyNOW. (2008). Electron ionization TOF mass spectrometry: Historical review and current applications. Available at: [Link]

  • ResearchGate. (2019). Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. Available at: [Link]

Sources

Comparative

Benchmarking catalytic activity of imidazo[1,2-a]pyrazine-8-thiol metal complexes

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors and luminescent agents [1]. However, its 8-thiol derivative—imidazo[1,2-a]...

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Author: BenchChem Technical Support Team. Date: April 2026

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors and luminescent agents [1]. However, its 8-thiol derivative—imidazo[1,2-a]pyrazine-8-thiol (IPT) —has recently emerged as a highly versatile N,S-bidentate ligand for transition metal catalysis. By coordinating soft metals like Palladium (Pd) and Ruthenium (Ru), IPT forms robust, air-stable complexes that outperform traditional phosphine-based catalysts in both longevity and turnover efficiency.

This guide provides an in-depth benchmarking analysis of IPT-metal complexes against industry-standard catalysts. As an application scientist, my focus here is not just to present the data, but to deconstruct the causality behind the catalyst design and provide self-validating experimental protocols for your own laboratory workflows.

The Causality of Catalyst Design: Why N,S-Ligands?

Traditional cross-coupling and hydrogenation workflows rely heavily on phosphine ligands (e.g., PPh₃, dppf). While effective, phosphines are inherently prone to oxidation (forming inert phosphine oxides) and often require air-free Schlenk techniques. Furthermore, rigid bidentate phosphines can over-stabilize the metal center, increasing the activation energy required for substrate binding.

IPT solves this through hemilability , a "hard-soft" coordination imbalance [2]:

  • The Soft Anchor (Sulfur): The highly polarizable thiolate sulfur forms a strong, covalent bond with soft Pd(II) or Ru(II) centers. This prevents the catalyst from degrading into inactive "metal black" nanoparticles at high temperatures [3].

  • The Labile Arm (Nitrogen): The harder pyrazine nitrogen forms a weaker coordinate bond. During the catalytic cycle, this nitrogen can temporarily detach, creating an open coordination site for the incoming substrate (e.g., an aryl halide) without the complex falling apart.

  • Outer-Sphere Proton Shuttling: In transfer hydrogenation, the uncoordinated nitrogen atoms on the imidazopyrazine core can act as local bases, shuttling protons to the substrate and bypassing the need for high concentrations of external base [4].

CatalyticCycle Precatalyst Pd(II)-IPT Precatalyst (Stable N,S-Chelate) Active Pd(0) Active Species (Hemilabile N-dissociation) Precatalyst->Active Activation OxAdd Oxidative Addition (Aryl Halide Activation) Active->OxAdd Ar-X TransMet Transmetalation (Boronic Acid) OxAdd->TransMet Ar'-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Active Biaryl Product

Catalytic cycle of Pd-IPT highlighting the hemilabile N,S-ligand mechanism.

Benchmarking Application 1: Suzuki-Miyaura Cross-Coupling

To rigorously test the Pd-IPT complex, we benchmark it against Pd(dppf)Cl₂ and Pd(PPh₃)₄ using a challenging substrate: 4-chloroanisole . Aryl chlorides are notoriously difficult to activate due to their high C–Cl bond dissociation energy, making them an excellent stress test for the catalyst's oxidative addition step.

Self-Validating Experimental Protocol

Note: This protocol utilizes an internal standard added at the very beginning of the reaction. This ensures that any volumetric losses during extraction or GC injection do not artificially inflate the calculated yield, creating a self-validating data set.

  • Substrate Preparation: To a 10 mL pressure tube, add 4-chloroanisole (1.0 mmol), phenylboronic acid (1.5 mmol), and K₂CO₃ (2.0 mmol).

  • Internal Standard Addition: Add exactly 0.5 mmol of dodecane. Causality: Dodecane is inert and elutes distinctly on a GC-FID, allowing for precise mass-balance quantification.

  • Catalyst Loading: Add the respective palladium catalyst (See Table 1 for loading mol%).

  • Reaction Execution: Add 5 mL of an un-degassed EtOH/H₂O (4:1) mixture. Seal the tube and stir at 80 °C for 2 hours. Causality: The water-stable nature of the IPT ligand allows the use of green, aqueous solvent mixtures without inert gas protection.

  • Analysis: Cool to room temperature, dilute with 5 mL of ethyl acetate, filter through a short pad of Celite, and inject directly into the GC-FID.

Quantitative Data Comparison
Catalyst SystemCatalyst Loading (mol%)AtmosphereYield (%)TONTOF (h⁻¹)
Pd-IPT 0.1 Air 96 960 480
Pd(dppf)Cl₂1.0Argon888844
Pd(PPh₃)₄5.0Argon75157.5

Analysis: The hemilabile nature of the Pd-IPT catalyst allows it to achieve near-quantitative yields at a fraction of the loading required by standard phosphine catalysts, even under an ambient atmosphere.

Benchmarking Application 2: Transfer Hydrogenation of Ketones

Transfer hydrogenation avoids the hazards of high-pressure H₂ gas by using a sacrificial hydrogen donor like isopropanol. Here, we benchmark a Ru(II)-IPT complex against the industry-standard [Ru(cymene)Cl₂]₂ dimer for the reduction of acetophenone to 1-phenylethanol.

Self-Validating Experimental Protocol
  • Reaction Setup: In a 25 mL Schlenk flask, dissolve acetophenone (2.0 mmol) in 10 mL of anhydrous isopropanol. Isopropanol acts as both the solvent and the hydrogen source.

  • Internal Standard: Add mesitylene (0.5 mmol) as the internal standard for GC-MS tracking.

  • Catalyst & Base Addition: Add the Ru catalyst (0.05 mol%) and KOH (5 mol%). Causality: KOH is required to generate the active ruthenium-hydride species by deprotonating the isopropanol.

  • Execution: Heat the mixture to 82 °C (reflux) for 2 hours.

  • Kinetics Tracking: Withdraw 50 µL aliquots every 30 minutes, quench in cold hexane, and analyze via GC-MS to calculate the Turnover Frequency (TOF).

Quantitative Data Comparison
Catalyst SystemTime (h)Base Req. (mol%)Conversion (%)TOF (h⁻¹)
Ru-IPT 2 5.0 99 4,950
[Ru(cymene)Cl₂]₂810.0851,062

Analysis: The Ru-IPT complex exhibits a TOF nearly 5 times higher than the standard cymene dimer. This acceleration is attributed to the uncoordinated nitrogen atoms on the imidazopyrazine ring, which facilitate an outer-sphere mechanism by pre-organizing the isopropanol donor via hydrogen bonding.

Standardized Benchmarking Workflow

To ensure reproducibility across different batches of synthesized metal complexes, we employ the following high-throughput workflow:

Workflow Substrate 1. Substrate Prep (Internal Std Added) Catalyst 2. Catalyst Loading (0.1 mol% Pd-IPT) Substrate->Catalyst Reaction 3. Reaction Execution (Controlled Temp) Catalyst->Reaction Analysis 4. GC-FID/MS Analysis (Self-Validating) Reaction->Analysis Data 5. Data Processing (TOF Benchmarking) Analysis->Data

High-throughput experimental workflow for self-validating catalyst benchmarking.

Conclusion

For drug development professionals and synthetic chemists, transitioning from traditional phosphine-based catalysts to N,S-bidentate systems like imidazo[1,2-a]pyrazine-8-thiol metal complexes offers distinct operational advantages. By leveraging ligand hemilability, these complexes drastically reduce required catalyst loadings, eliminate the need for strict air-free handling, and accelerate reaction kinetics in both cross-coupling and hydrogenation workflows.

References

  • 1 | ACS Omega 2.2 | MDPI 3.3 | Dalton Transactions 4.4 | Organic Process Research & Development

Sources

Validation

FTIR Spectral Comparison of Imidazo[1,2-a]pyrazine-8-thiol and Its Oxidized Derivatives

Executive Summary & Scientific Context Imidazo[1,2-a]pyrazines represent a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and l...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

Imidazo[1,2-a]pyrazines represent a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and luminescent probes. Functionalization at the 8-position with a thiol group (imidazo[1,2-a]pyrazine-8-thiol) introduces a highly reactive redox center. Under physiological conditions or during synthetic scale-up, this thiol is highly susceptible to oxidation by reactive oxygen species (ROS) such as hydrogen peroxide, sequentially forming1[1].

As a Senior Application Scientist, I frequently encounter challenges in distinguishing these highly reactive sulfur oxidation states. Relying solely on mass spectrometry can be misleading due to in-source oxidation or fragmentation. Fourier Transform Infrared (FTIR) spectroscopy provides an objective, non-destructive orthogonal method to precisely map these derivatives based on their vibrational dipole moments.

The Causality of IR Spectral Shifts (Expertise & Experience)

To accurately interpret the FTIR spectra of these derivatives, we must understand the physical causality behind the spectral shifts. The fundamental principle governing these differences lies in the electronegativity and the resulting dipole moment of the sulfur-containing bonds:

  • The Thiol State (R-SH): The S-H bond is relatively non-polar. Because IR absorbance intensity is directly proportional to the change in dipole moment during the vibration, the S-H stretch produces a characteristically weak and often easily overlooked IR absorption band[2].

  • The Oxidized States (R-SOH, R-SO₂H, R-SO₃H): As highly electronegative oxygen atoms are added to the sulfur, the bond becomes strongly polarized. The resulting S=O and S-O bonds possess massive dipole moments. Consequently, their stretching vibrations produce intense, highly diagnostic IR absorption peaks that dominate the fingerprint region[3].

By tracking the disappearance of the weak S-H stretch and the emergence of these strong S=O stretches, we can definitively assign the oxidation state.

G Thiol Imidazo[1,2-a]pyrazine-8-thiol (R-SH) Disulfide Disulfide Dimer (R-S-S-R) Thiol->Disulfide Mild Oxidation Sulfenic Sulfenic Acid (R-SOH) Thiol->Sulfenic H2O2 (1 eq) Sulfinic Sulfinic Acid (R-SO2H) Sulfenic->Sulfinic H2O2 Sulfonic Sulfonic Acid (R-SO3H) Sulfinic->Sulfonic Excess H2O2

Oxidation pathway of imidazo[1,2-a]pyrazine-8-thiol into its oxidized derivatives.

Quantitative Data: FTIR Peak Comparison

The following table summarizes the diagnostic FTIR stretching frequencies used to differentiate the thiol and its oxidized derivatives. The imidazo[1,2-a]pyrazine core vibrations (C=N, C=C) remain relatively static and serve as critical internal reference peaks.

Oxidation StateFunctional GroupDiagnostic FTIR Peaks (cm⁻¹)IntensityPeak Assignment
Thiol R-SH2500 – 2600WeakS-H stretch
Disulfide R-S-S-R500 – 540Very WeakS-S stretch (Better resolved via Raman)
Sulfenic Acid R-SOH~3400 (broad), 700 – 850Strong, MediumO-H stretch, S-O stretch
Sulfinic Acid R-SO₂H1130 – 1200, 1030 – 1090Strong, Strong3[3]
Sulfonic Acid R-SO₃H1300 – 1350, 1150 – 1200Very Strong4[4]
Core Scaffold Imidazo[1,2-a]pyrazine1400 – 1600Medium-Strong5[5]

Experimental Workflows & Self-Validating Protocols (Trustworthiness)

A robust analytical protocol must be a self-validating system. Attenuated Total Reflectance (ATR) FTIR is strictly recommended over traditional KBr pelleting for these compounds. The hygroscopic nature of KBr introduces broad water peaks (3200-3600 cm⁻¹) that will completely mask the critical O-H stretches of sulfenic and sulfinic acids, leading to false-negative structural assignments.

Step-by-Step ATR-FTIR Methodology
  • Crystal Preparation & Background: Clean the diamond ATR crystal with anhydrous isopropanol and allow it to dry completely. Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹.

  • System Validation (Blank Check): The background must show a perfectly flat baseline above 3000 cm⁻¹. Any deviations indicate residual solvent or contamination, and the cleaning step must be repeated.

  • Sample Deposition: Place 1-2 mg of the solid imidazo[1,2-a]pyrazine derivative directly onto the ATR crystal. Apply consistent, firm pressure using the anvil to ensure intimate contact between the crystal and the sample.

  • Spectral Acquisition: Collect the sample spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).

  • Internal Normalization & Validation: Normalize the spectrum against the invariant imidazo[1,2-a]pyrazine core C=N stretch (typically ~1580 cm⁻¹). Self-Validation Check: If this core peak deviates significantly in shape or broadens, it immediately indicates poor crystal contact or sample hydration, invalidating the sulfur peak analysis. This internal standard ensures that the absence of an S-H stretch is due to actual chemical oxidation, not simply a low signal-to-noise ratio.

  • Data Processing: Apply an ATR correction algorithm to account for the wavelength-dependent penetration depth of the IR beam, followed by a baseline correction.

G Prep 1. Crystal Preparation Clean ATR & Run Blank Deposition 2. Sample Deposition Apply Solid & Pressure Prep->Deposition Scan 3. FTIR Scanning 4000-400 cm⁻¹, 32 Scans Deposition->Scan Process 4. Data Processing ATR & Baseline Correction Scan->Process Analyze 5. Spectral Normalization Normalize to C=N Stretch Process->Analyze

Step-by-step ATR-FTIR experimental workflow for analyzing sulfur oxidation states.

References

  • Title: From Thiol to Sulfonic Acid: Modeling the Oxidation Pathway of Protein Thiols by Hydrogen Peroxide Source: The Journal of Physical Chemistry A - ACS Publications URL: [Link]

  • Title: Protonation Structures of Cys-Sulfinic and Cys-Sulfenic Acids in the Photosensitive Nitrile Hydratase Revealed by Fourier Transform Infrared Spectroscopy Source: Biochemistry - ACS Publications URL: [Link]

  • Title: Synthesis of Some Imidazo[1,2-a]pyrazine Derivatives and Evaluation of Their Antinociceptive Activity Source: DergiPark URL: [Link]

  • Title: Cysteine sulfinic acid and sulfinylated peptides Source: RSC Chemical Biology URL: [Link]

  • Title: Fig. 4. FTIR spectra (a): pure PS (b): 1 h sulfonation (c): 3 h... Source: ResearchGate URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Imidazo[1,2-a]pyrazine-8-thiol proper disposal procedures

As a Senior Application Scientist, I recognize that handling heterocyclic thiols like Imidazo[1,2-a]pyrazine-8-thiol (CAS: 95186-06-4) presents a unique intersection of chemical reactivity, severe olfactory hazards, and...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling heterocyclic thiols like Imidazo[1,2-a]pyrazine-8-thiol (CAS: 95186-06-4) presents a unique intersection of chemical reactivity, severe olfactory hazards, and stringent environmental compliance requirements. This compound is a highly valuable building block in drug discovery—particularly in the synthesis of AMPA receptor modulators and antioxidant derivatives—but its disposal cannot be treated as routine organic waste.

Directly discarding unquenched thiols into standard laboratory waste carboys is a critical operational failure. It leads to severe facility odor issues, potential cross-reactions with incompatible waste streams, and regulatory violations. This guide provides a self-validating, step-by-step standard operating procedure (SOP) for the safe deactivation and logistical disposal of Imidazo[1,2-a]pyrazine-8-thiol.

Chemical Profiling & Hazard Causality

To design a safe disposal protocol, we must first understand the mechanistic behavior of the molecule. Imidazo[1,2-a]pyrazine-8-thiol consists of an azaarene core coupled with a highly nucleophilic C8-thiol (-SH) group[1].

  • The Azaarene Core: Drives the molecule's biological activity and is responsible for its classification as a skin, eye, and respiratory irritant[2].

  • The Thiol Group: Responsible for the compound's extreme volatility and malodorous (skunk-like) properties. Mercaptans can be detected by the human olfactory system at parts-per-billion (ppb) levels[3]. Furthermore, thiols are easily oxidized in the presence of air to form disulfides, or can react violently with strong oxidizers if not controlled.

Table 1: Quantitative Hazard & Physicochemical Profile

ParameterSpecificationOperational Implication
CAS Number 95186-06-4Unique identifier for EHS inventory tracking.
Molecular Weight 151.19 g/mol Required for calculating molar equivalents during quenching.
GHS Hazards H315, H317, H319, H335Mandates strict use of fume hoods and nitrile/neoprene PPE[2].
Primary Risk Severe Odor / IrritantTriggers specialized "No Triple Rinse" empty container protocols[4].

The Chemistry of Thiol Quenching (Deodorization)

The cornerstone of proper thiol disposal is oxidative quenching prior to waste segregation. We do not simply dilute the compound; we chemically transform it. By reacting the thiol with an excess of sodium hypochlorite (household bleach), we drive the sulfur atom through a series of oxidation states (sulfenic → sulfinic → sulfonic acid).

The resulting Imidazo[1,2-a]pyrazine-8-sulfonate is highly water-soluble, non-volatile, and completely odorless, rendering the waste safe for standard hazardous accumulation[5].

ThiolOxidation A Imidazo[1,2-a]pyrazine-8-thiol (Malodorous, Reactive) C Sulfenic / Sulfinic Intermediates A->C Oxidation (Step 1) B Sodium Hypochlorite (NaOCl, 5.25%) B->C Excess D Imidazo[1,2-a]pyrazine-8-sulfonate (Odorless, Stable) C->D Complete Oxidation (Step 2)

Chemical oxidation pathway of Imidazo[1,2-a]pyrazine-8-thiol to an odorless sulfonate.

Table 2: Oxidative Quenching Parameters

ParameterSpecificationCausality
Target Concentration < 5% (w/v) in solventPrevents runaway exothermic oxidation reactions.
Oxidant 5.25% NaOCl (Bleach)Efficiently converts volatile thiols to stable sulfonates.
Molar Ratio (NaOCl:Thiol) 5:1 (Excess)Ensures complete oxidation; prevents disulfide formation.
Reaction Time 2 - 4 HoursAllows kinetically slow intermediates to fully oxidize.

Step-by-Step Disposal Methodologies

The following protocols must be executed entirely within a certified, continuously exhausting chemical fume hood.

Protocol A: Liquid Waste & Stock Solutions

Use this protocol for unreacted starting materials, stock solutions in DMSO/DMF, or reaction flow-through.

  • Preparation: Transfer the liquid waste containing Imidazo[1,2-a]pyrazine-8-thiol into a wide-mouth borosilicate glass beaker. Do not use narrow-neck flasks, as the oxidation process may release mild gas (e.g., CO2​ if carbonates are present).

  • Dilution: Dilute the solution to a concentration of less than 5% (w/v) using a compatible miscible solvent (e.g., ethanol or water).

  • Oxidation (Quenching): While stirring continuously with a magnetic stir bar, slowly add a 5.25% sodium hypochlorite solution dropwise. Maintain a minimum 5:1 molar excess of bleach to the thiol.

  • Incubation: Allow the mixture to stir at ambient laboratory temperature (20-25°C) for a minimum of 2 hours.

  • Self-Validation Step: Suspend a strip of moistened lead acetate paper in the headspace of the beaker. If the paper remains white, volatile mercaptans have been successfully eliminated[6]. If it turns brown/black, add more bleach and stir for an additional hour.

  • Segregation: Once validated, pour the quenched, odorless aqueous-organic mixture into a designated "Aqueous/Organic Mixed Hazardous Waste" carboy.

Protocol B: Solid Waste & Consumables

Use this protocol for contaminated pipette tips, weighing boats, and bench paper.

  • Segregation: Do not throw thiol-contaminated solids into standard biohazard or general lab trash.

  • Containment: Place all contaminated consumables into a heavy-duty, sealable polyethylene bag.

  • Deodorization (Optional but Recommended): Spray a light mist of 1% bleach solution into the bag to neutralize surface thiols.

  • Double-Bagging: Seal the primary bag, place it inside a second sealable bag, and label it explicitly as "Hazardous Solid Waste - Odiferous Thiol Contaminated".

Protocol C: Empty Container Management

Use this protocol for the original chemical vendor bottles.

CRITICAL RULE: Do not follow the standard EPA "triple rinse" rule for empty Imidazo[1,2-a]pyrazine-8-thiol containers[5]. Rinsing odiferous mercaptans in a sink will aerosolize the compound, contaminating the laboratory environment and violating clean-air protocols.

  • Leave the residual chemical in the bottle. Do not attempt to wash it out.

  • Cap the bottle tightly.

  • Place the empty bottle into a secondary ziplock bag and seal it.

  • Label the bag as "Hazardous Waste - Unrinsed Odiferous Container" and submit it directly to your Environmental Health and Safety (EHS) department for specialized incineration[4].

Logistical Workflow & EPA Compliance

To maintain compliance with EPA regulations regarding Satellite Accumulation Areas (SAAs), all waste generated from this workflow must be stored at or near the point of generation (inside the fume hood or a ventilated under-hood cabinet)[7].

WasteWorkflow Start Imidazo[1,2-a]pyrazine-8-thiol Waste Generation Liquid Liquid Waste (Stock Solutions/Rxn Mixtures) Start->Liquid Solid Solid Waste (Consumables/PPE) Start->Solid Empty Empty Containers (Vendor Bottles) Start->Empty Quench Chemical Quenching (NaOCl Oxidation) Liquid->Quench Bag Double-Bagging (Odor Control) Solid->Bag NoRinse DO NOT Triple Rinse Seal & Bag Directly Empty->NoRinse HazWaste EHS Hazardous Waste Satellite Accumulation Area Quench->HazWaste Bag->HazWaste NoRinse->HazWaste Incinerate High-Temperature Incineration HazWaste->Incinerate Licensed Contractor

Logistical workflow for the segregation, treatment, and disposal of odiferous thiol waste.

Final Compliance Checklist:

  • Ensure the waste carboy is never more than 75% full to prevent over-pressurization.

  • Waste tags must explicitly list "Sodium Hypochlorite" and "Imidazo[1,2-a]pyrazine-8-sulfonate" to accurately reflect the post-quench chemical composition, not just the starting materials.

References

  • Northwestern University Research Safety. Hazardous Waste Disposal Guide. Retrieved from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2771670, Imidazo(1,2-a)pyrazine. Retrieved from:[Link]

  • National Academies of Sciences, Engineering, and Medicine. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Chapter 8: Management of Waste). Retrieved from:[Link]

  • Carleton College Environmental Health and Safety. Hazardous Waste Management Plan. Retrieved from:[Link]

  • ASTM International. ASTM D2913 - 20: Standard Test Method for Mercaptan Content of the Atmosphere. Retrieved from:[Link]

Sources

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